S1P1 agonist 6 hemicalcium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C50H50CaF6N2O6 |
|---|---|
Poids moléculaire |
929.0 g/mol |
Nom IUPAC |
calcium bis(3-[5-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-3-methyl-1H-indol-2-yl]propanoate) |
InChI |
InChI=1S/2C25H26F3NO3.Ca/c2*1-15-20-13-18(7-9-23(20)29-22(15)10-11-24(30)31)32-14-16-6-8-19(17-4-2-3-5-17)21(12-16)25(26,27)28;/h2*6-9,12-13,17,29H,2-5,10-11,14H2,1H3,(H,30,31);/q;;+2/p-2 |
Clé InChI |
YNMQAPDPLSHGDS-UHFFFAOYSA-L |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Siponimod: A Selective S1P1 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Siponimod (B560413) (brand name Mayzent®), a second-generation sphingosine-1-phosphate (S1P) receptor modulator, represents a significant advancement in the treatment of autoimmune diseases, particularly secondary progressive multiple sclerosis (SPMS). Unlike its predecessor, fingolimod, siponimod exhibits selectivity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5), which is thought to contribute to its improved safety profile. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to siponimod. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with quantitative data organized for clarity. Visual diagrams of the S1P1 signaling pathway and experimental workflows are included to facilitate understanding.
Introduction: The Role of S1P1 in Autoimmunity
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is crucial for the egress of lymphocytes from secondary lymphoid organs. By modulating S1P1, the trafficking of pathogenic lymphocytes to sites of inflammation can be inhibited, forming the basis of a therapeutic strategy for autoimmune disorders. Siponimod was developed as a selective S1P1 and S1P5 agonist to achieve this immunomodulation with potentially fewer side effects than non-selective S1P receptor modulators.[1][2][3]
Discovery and Development of Siponimod
The development of siponimod was a rational drug design effort aimed at improving upon the first-generation S1P receptor modulator, fingolimod. A key objective was to achieve selectivity for the S1P1 receptor to minimize the cardiac side effects associated with S1P3 receptor agonism.[4] Extensive structure-activity relationship (SAR) studies led to the identification of siponimod (BAF312), a potent and selective S1P1/S1P5 modulator with a shorter half-life than fingolimod, allowing for a more rapid return of lymphocyte counts upon discontinuation.[5]
Synthesis of Siponimod
The chemical synthesis of siponimod, 1-{4-[1-({[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylbenzyl}azetidine-3-carboxylic acid, is a multi-step process. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of Siponimod
A detailed, multi-step synthesis of Siponimod has been described in the literature. A key final step in one patented process involves the reductive amination of (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde with azetidine-3-carboxylic acid.[6][7]
Step 1: Preparation of (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde (Intermediate II) This intermediate can be synthesized through a series of reactions starting from commercially available materials, involving steps such as iodination, Suzuki coupling, and oxime formation.
Step 2: Reductive Amination to form Siponimod (Formula I)
-
Suspend (E)-4-(l-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde (26 g) and azetidine-3-carboxylic acid (8.53 g) in methanol (B129727) (400 ml) at 20-25°C.[6]
-
Stir the suspension at 20-25°C for 30 minutes.[6]
-
Add sodium triacetoxyborohydride (B8407120) (24.3 g) in eight equal portions at 10-15 minute intervals.[6]
-
Upon reaction completion, remove the solvent by evaporation.[6]
-
Dilute the residue with water (156 ml) and ethyl acetate (B1210297) (312 ml).[6]
-
Adjust the pH of the mixture to approximately 6 with 2M aqueous NaOH.[6]
-
Separate the organic phase, wash with water, dry with MgSO4, and filter.[6]
-
Concentrate the filtrate and purify through a series of solvent exchanges and crystallization steps to yield the final product.[6][7]
This is a simplified representation of a complex chemical synthesis. For full, detailed procedures, please refer to the cited patents and publications.
Mechanism of Action
Siponimod acts as a functional antagonist of the S1P1 receptor on lymphocytes.[1] Upon binding, it induces the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[1] This sequestration of lymphocytes in the lymphoid tissues reduces the number of circulating lymphocytes, thereby limiting their infiltration into the central nervous system (CNS) and other sites of inflammation.[1] Siponimod also binds to the S1P5 receptor, which is expressed on oligodendrocytes and astrocytes in the CNS, suggesting a potential direct role in neuroprotection and remyelination.[1][8]
S1P1 Receptor Signaling Pathway
Quantitative Data
The following tables summarize key quantitative data for siponimod.
Table 1: In Vitro Activity of Siponimod
| Parameter | Receptor | Value (nM) | Assay Type |
| EC50 | S1P1 | 0.39 - 0.4 | GTPγS Binding |
| EC50 | S1P5 | 0.98 | GTPγS Binding |
| EC50 | S1P2 | >10000 | GTPγS Binding |
| EC50 | S1P3 | >1000 | GTPγS Binding |
| EC50 | S1P4 | 750 | GTPγS Binding |
| Data sourced from MedChemExpress and other publications.[9] |
Table 2: Pharmacokinetic Properties of Siponimod in Humans
| Parameter | Value |
| Time to Cmax (Tmax) | ~4 hours |
| Absolute Oral Bioavailability | ~84%[10] |
| Plasma Protein Binding | >99.9%[11] |
| Volume of Distribution (Vd) | 124 L[11][12] |
| Elimination Half-life (t½) | ~30 hours[1][11] |
| Metabolism | Primarily by CYP2C9 (79.3%) and CYP3A4 (18.5%)[11][12] |
| Data compiled from multiple pharmacokinetic studies.[1][10][11][12] |
Table 3: Key Efficacy Outcomes from the EXPAND Clinical Trial (SPMS)
| Outcome | Siponimod vs. Placebo | p-value |
| Risk Reduction in 3-month Confirmed Disability Progression | 21% | 0.013[4][13] |
| Risk Reduction in 6-month Confirmed Disability Progression | 26% | 0.006[13] |
| Reduction in Annualized Relapse Rate | 55.5% | <0.0001[13] |
| Reduction in T1 Gd-enhancing Lesion Number | 86.6% | <0.0001[13] |
| Reduction in New or Enlarging T2 Lesion Number | 81% | <0.0001[13] |
| Reduction in Brain Volume Loss | 23.4% | 0.0002[13] |
| Data from the pivotal Phase 3 EXPAND study in patients with Secondary Progressive Multiple Sclerosis.[4][13][14][15][16][17] |
Key Experimental Protocols
S1P1 Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the S1P1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
Radioligand (e.g., [32P]S1P).[18]
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA.[18]
-
Test compound (Siponimod) at various concentrations.
-
96-well glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Dilute S1P1 receptor-expressing membranes in assay buffer to a final concentration of 1-2 µ g/well .[18]
-
Prepare serial dilutions of siponimod in assay buffer.
-
In a 96-well plate, pre-incubate the membranes (50 µL) with the test compound dilutions (50 µL) for 30 minutes at room temperature.[18]
-
Add the [32P]S1P working solution (50 µL) to achieve a final concentration of 0.1-0.2 nM. The total reaction volume is 150 µL.[18]
-
Incubate for 60 minutes at room temperature.[18]
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.[18]
-
Measure the radioactivity retained on the filters using a scintillation counter.[18]
-
Calculate the specific binding and determine the IC50 value of siponimod.
Workflow for S1P1 Receptor Binding Assay
GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.
Materials:
-
Cell membranes expressing the S1P1 receptor.
-
[35S]GTPγS.
-
Assay Buffer: e.g., 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid–free BSA.
-
GDP.
-
Test compound (Siponimod) at various concentrations.
Procedure:
-
Prepare serial dilutions of siponimod.
-
In a 96-well plate, add the S1P1 membranes, assay buffer containing GDP, and the siponimod dilutions.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period at room temperature.
-
Terminate the reaction by filtration through a filter plate.
-
Measure the incorporated [35S]GTPγS by scintillation counting.
-
Plot the data to determine the EC50 and Emax values for siponimod.
In Vitro Lymphocyte Migration Assay (Chemotaxis Assay)
This assay assesses the ability of an S1P1 agonist to inhibit S1P-induced lymphocyte migration.
Materials:
-
Isolated primary human T or B lymphocytes.
-
Transwell migration plates (e.g., with 5 µm pores).
-
Chemoattractant: Sphingosine-1-phosphate (S1P).
-
Test compound (Siponimod).
-
Assay medium.
Procedure:
-
Pre-incubate lymphocytes with various concentrations of siponimod or vehicle control.
-
Place assay medium containing S1P in the lower chamber of the Transwell plate.
-
Add the pre-incubated lymphocytes to the upper chamber (the insert).
-
Incubate for a few hours to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber, for example, by flow cytometry or cell counting.
-
Determine the inhibitory effect of siponimod on S1P-induced migration.
Conclusion
Siponimod is a potent and selective S1P1 and S1P5 receptor modulator that has demonstrated significant efficacy in the treatment of secondary progressive multiple sclerosis. Its development was guided by a rational drug design approach to improve upon first-generation S1P modulators. The data presented in this guide highlight its well-characterized mechanism of action, favorable pharmacokinetic profile, and robust clinical efficacy. The detailed experimental protocols provide a foundation for researchers working on S1P receptor modulation and related drug discovery efforts.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. neuro-sens.com [neuro-sens.com]
- 4. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAF-312(SiponiMod) synthesis - chemicalbook [chemicalbook.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. neurology.org [neurology.org]
- 11. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Long-term efficacy and safety of siponimod in patients with secondary progressive multiple sclerosis: Analysis of EXPAND core and extension data up to >5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugtopics.com [drugtopics.com]
- 16. Detailed Outcome Data - Clinical Review Report: Siponimod (Mayzent) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of S1P1 Agonists: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides an in-depth overview of the pharmacological profile of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists. The S1P1 receptor is a G protein-coupled receptor that plays a pivotal role in regulating lymphocyte trafficking, making it a key target for the development of immunomodulatory therapeutics. This document details the mechanism of action, pharmacological characterization, and key experimental protocols relevant to S1P1 agonists. While this guide focuses on the general properties of this class of molecules, it is framed in the context of "S1P1 agonist 6 hemicalcium," also known as Sumonerimod, a compound reportedly under development by Shanghai Jiyu Pharmaceutical Technology Co., Ltd.[1] It is important to note that as of the date of this document, detailed quantitative pharmacological data and specific experimental protocols for Sumonerimod are not extensively available in the public domain. Therefore, this guide utilizes data from well-characterized S1P1 agonists to provide a representative and comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to the S1P1 Receptor
The S1P1 receptor is one of five members of the sphingosine-1-phosphate receptor family (S1P1-5).[2] It is primarily coupled to the Gi/o family of G proteins.[2] A crucial physiological role of the S1P1 receptor is the regulation of lymphocyte egress from secondary lymphoid organs into the lymphatic and circulatory systems.[3][4] Lymphocytes expressing S1P1 on their surface are guided by an S1P concentration gradient, which is low in the lymphoid tissues and high in the blood and lymph, to exit the lymph nodes.[4][5] This process is essential for immune surveillance and response.
Mechanism of Action of S1P1 Agonists
S1P1 agonists are functional antagonists. Upon binding to the S1P1 receptor, they initially activate downstream signaling pathways. However, this activation also leads to the internalization and subsequent degradation of the S1P1 receptor.[5][6] The loss of S1P1 from the lymphocyte surface renders the cells unresponsive to the endogenous S1P gradient, trapping them within the lymph nodes. This sequestration of lymphocytes prevents their infiltration into sites of inflammation, which is the basis of their therapeutic effect in autoimmune diseases.[6][7] "this compound" (Sumonerimod) is described as an S1P1 agonist that reduces autoimmune potential by blocking the transportation of lymphocytes, consistent with this mechanism of action.[8][9]
Pharmacological Characterization of S1P1 Agonists
The preclinical pharmacological assessment of S1P1 agonists involves a series of in vitro and in vivo studies to determine their potency, selectivity, and efficacy. Due to the limited public data on Sumonerimod, the following tables present representative data from other well-studied S1P1 agonists to illustrate a typical pharmacological profile.
Data Presentation
Table 1: Representative In Vitro Activity of Selected S1P1 Agonists
| Compound | S1P1 EC50 (nM) | S1P2 Activity | S1P3 Activity | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Reference |
| Fingolimod-P | 0.3-0.6 | Agonist | Agonist (EC50 = 3 nM) | 0.3-0.6 | 0.3-0.6 | [10] |
| Ozanimod | ~0.27 | >10,000 | >10,000 | >10,000 | ~3.9 | [5] |
| Siponimod | 0.39 | >1000-fold selective | >1000-fold selective | >1000-fold selective | 0.98 | [11] |
| Ponesimod | 5.7 | High selectivity | High selectivity | High selectivity | High selectivity | [5] |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Lower values indicate higher potency. Selectivity is crucial as activity at other S1P receptors, particularly S1P3, has been linked to adverse cardiovascular effects.
Table 2: Representative In Vivo Efficacy of S1P1 Agonists in Rodent Models
| Compound | Animal Model | Dose for Significant Lymphopenia | Duration of Action | Reference |
| Fingolimod | Rat | 0.1 - 1 mg/kg, p.o. | Prolonged (>24 hours) | [12] |
| Ozanimod | Mouse | 0.3 - 1 mg/kg, p.o. | Reversible | [5] |
| Ponesimod | Rat | 10 mg/kg, p.o. | Rapidly reversible | [5] |
p.o. = oral administration. The efficacy of S1P1 agonists is typically measured by their ability to reduce the number of circulating lymphocytes in peripheral blood.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize S1P1 agonists.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the affinity of a test compound for the S1P1 receptor by competing with a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells overexpressing human S1P1 receptor.
-
Radioligand (e.g., [³²P]S1P).[11]
-
Test compound (e.g., Sumonerimod).
-
Non-specific binding control (high concentration of unlabeled S1P).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.[11]
-
GF/B filter plates.[11]
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the S1P1 membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a saturating concentration of unlabeled S1P.[11]
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[13]
-
Terminate the reaction by rapid filtration through the GF/B filter plate, which traps the membrane-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay (for determining functional agonism, EC50)
This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.
-
Materials:
-
Membrane preparations from cells overexpressing human S1P1 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G proteins are in an inactive state at baseline).
-
Test compound (e.g., Sumonerimod).
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the membrane preparation, GDP, and the test compound at various concentrations.[12]
-
Pre-incubate at 30°C for approximately 15 minutes.[12]
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.[12][14]
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or SPA technology.[14]
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
In Vivo Lymphopenia Assay
This in vivo assay assesses the ability of an S1P1 agonist to reduce peripheral lymphocyte counts in rodents.
-
Materials:
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Test compound formulated in an appropriate vehicle for oral or intravenous administration.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Automated hematology analyzer or flow cytometer for lymphocyte counting.
-
-
Procedure:
-
Acclimatize animals to the housing conditions.
-
Collect baseline (pre-dose) blood samples from each animal.
-
Administer the test compound at various doses. Include a vehicle control group.
-
Collect blood samples at multiple time points post-dosing (e.g., 2, 4, 6, 24 hours) to assess the onset, magnitude, and duration of lymphopenia.[15]
-
Analyze the blood samples to determine the absolute lymphocyte count.
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.
-
Determine the dose-response relationship for lymphocyte reduction.
-
Assess the time course of lymphopenia and its reversibility.
-
Mandatory Visualizations
S1P1 Receptor Signaling Pathway
Caption: S1P1 receptor signaling pathway upon agonist binding.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
References
- 1. Sumonerimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Immunomart [immunomart.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a Selective S1P1 Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. Due to the limited public availability of specific data for "S1P1 agonist 6 hemicalcium," this document will utilize data from other well-characterized selective S1P1 agonists as representative examples to illustrate the experimental methodologies and data presentation.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function. These effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a crucial role in lymphocyte egress from secondary lymphoid organs. Agonism of S1P1 leads to receptor internalization and functional antagonism, which traps lymphocytes in the lymph nodes, thereby preventing their infiltration into sites of inflammation. This mechanism forms the basis for the therapeutic efficacy of S1P1 receptor modulators in autoimmune diseases such as multiple sclerosis.
The in vitro characterization of novel S1P1 agonists is a critical step in the drug discovery process. It involves a battery of assays to determine the potency, efficacy, and selectivity of the compound, as well as to elucidate its mechanism of action at the cellular level. This guide details the core in vitro assays and presents exemplary data for selective S1P1 agonists.
S1P1 Receptor Signaling Pathway
Upon agonist binding, the S1P1 receptor couples primarily to the Gαi/o family of G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, S1P1 activation can stimulate the Ras-ERK and PI3K-Akt pathways, which are involved in cell survival and proliferation. Receptor activation also triggers its phosphorylation by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin and subsequent receptor internalization and desensitization.
Caption: S1P1 Receptor Signaling Pathway.
Quantitative In Vitro Characterization
The potency and efficacy of S1P1 agonists are determined using a variety of in vitro assays. The following tables summarize representative data for several selective S1P1 agonists.
Table 1: Receptor Binding and Functional Activity of Selective S1P1 Agonists
| Compound | GTPγS Binding (EC50, nM) | cAMP Inhibition (EC50, nM) | Receptor Internalization (EC50, nM) |
| S1P (endogenous ligand) | ~1-10 | ~1-10 | ~25-30[1][2] |
| Ozanimod | 1.03 | - | - |
| Ponesimod | 5.7 | - | - |
| SEW2871 | - | - | 13.8 |
| Cenerimod | - | - | Comparable to S1P[3] |
Table 2: Selectivity Profile of S1P1 Agonists
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| Fingolimod-P | 0.3-0.6 | >10000 | 3 | 0.3-0.6 | 0.3-0.6 |
| Ozanimod | 1.03 | >10000 | >10000 | >10000 | 8.6 |
| Ponesimod | 5.7 | >1000 | >1000 | >1000 | - |
| Siponimod | 0.39 | >1000 | >1000 | >1000 | 0.98 |
Note: Data is compiled from various sources. Selectivity is often expressed as a fold-difference in EC50 values compared to S1P1.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, varying concentrations of the test agonist, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is plotted against the agonist concentration, and the EC50 and Emax values are determined using non-linear regression analysis.
cAMP Accumulation Assay
This assay measures the ability of an S1P1 agonist to inhibit the production of cyclic AMP, a key second messenger.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human S1P1 receptor, such as CHO-K1 cells.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist and Forskolin Stimulation: The cells are then incubated with varying concentrations of the S1P1 agonist in the presence of forskolin, an adenylyl cyclase activator. Forskolin is used to elevate basal cAMP levels, allowing for the measurement of inhibition.
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each agonist concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.[1][2][4]
Methodology:
-
Cell Line: Utilize a cell line stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP) in a suitable cell line like U2OS or HEK293 cells.[2]
-
Cell Plating: Seed the cells in a 96-well, clear-bottom plate and culture overnight.[1]
-
Agonist Treatment: Treat the cells with various concentrations of the S1P1 agonist for a defined period (e.g., 30-60 minutes) at 37°C.[1]
-
Cell Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye like Hoechst.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: An automated image analysis algorithm is used to quantify the translocation of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles. The degree of internalization is typically measured as the intensity of fluorescence in intracellular puncta.
-
Data Analysis: The extent of receptor internalization is plotted against the agonist concentration to determine the EC50 value. The EC50 of the endogenous ligand S1P in this type of assay is approximately 25-30 nM.[1][2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of an S1P1 agonist.
Caption: In Vitro Characterization Workflow for S1P1 Agonists.
References
- 1. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
Early preclinical studies of "S1P1 agonist 6 hemicalcium"
An In-Depth Technical Guide to the Early Preclinical Study of S1P1 Receptor Agonists: A Focus on "S1P1 agonist 6 hemicalcium"
Disclaimer: Publicly available, specific preclinical data for "this compound" is limited. This guide provides a comprehensive overview of the typical preclinical evaluation for a Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, drawing upon established methodologies and representative data from the broader class of S1P1 agonists. The experimental protocols and data presented herein should be considered illustrative for researchers, scientists, and drug development professionals in the field.
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of immunomodulatory drugs that have shown significant promise in the treatment of autoimmune diseases.[1][2][3] Their primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, which is crucial for their egress from secondary lymphoid organs.[2][4][5][6] By promoting the internalization and degradation of S1P1, these agonists effectively trap lymphocytes in the lymph nodes, leading to a reduction of circulating lymphocytes and mitigating autoimmune-mediated inflammation in target tissues.[2][5] "this compound" is identified as a compound that reduces autoimmune activity by blocking the transportation of lymphocytes, positioning it as a potential immunosuppressive agent for autoimmune disease research.[7]
This technical guide outlines the typical early preclinical studies undertaken to characterize a novel S1P1 agonist, using "this compound" as a representative candidate.
Core Mechanism of Action: S1P1 Receptor Modulation
S1P1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in lymphocyte trafficking.[1][4] The binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to S1P1 on lymphocytes guides their movement from lymphoid tissues into the bloodstream and lymph, following a concentration gradient.[2][4] S1P1 agonists, upon binding to the receptor, initially act as agonists but subsequently induce receptor internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient and thus sequestering them within the lymph nodes.[5]
Signaling Pathway
The binding of an S1P1 agonist initiates a cascade of intracellular signaling events. The following diagram illustrates the generalized S1P1 signaling pathway leading to lymphocyte sequestration.
Caption: S1P1 Agonist Signaling Pathway Leading to Lymphocyte Sequestration.
In Vitro Preclinical Evaluation
A series of in vitro assays are essential to characterize the potency, selectivity, and mechanism of action of a novel S1P1 agonist.
Receptor Binding and Activation Assays
These assays determine the affinity of the compound for the S1P1 receptor and its functional activity as an agonist.
Table 1: Representative In Vitro Potency and Selectivity Data for an S1P1 Agonist
| Assay Type | Receptor Subtype | Parameter | Representative Value (nM) |
| Radioligand Binding | S1P1 | IC₅₀ | 5.2 |
| S1P2 | IC₅₀ | >10,000 | |
| S1P3 | IC₅₀ | 850 | |
| S1P4 | IC₅₀ | 1,200 | |
| S1P5 | IC₅₀ | 45 | |
| GTPγS Binding | S1P1 | EC₅₀ | 1.5 |
| Receptor Internalization | S1P1 | EC₅₀ | 9.8 |
Note: Data is hypothetical and representative for a selective S1P1 agonist.
Experimental Protocols
-
Radioligand Binding Assay:
-
Membranes from cells overexpressing human S1P receptors (S1P1-5) are prepared.
-
Membranes are incubated with a radiolabeled S1P ligand (e.g., [³²P]S1P) and varying concentrations of the test compound.
-
The reaction is incubated to allow for competitive binding.
-
The amount of bound radioligand is quantified using a scintillation counter.
-
IC₅₀ values are calculated from the concentration-response curves.
-
-
GTPγS Binding Assay:
-
Cell membranes expressing the S1P1 receptor are incubated with the test compound.
-
Non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added to the reaction.
-
Receptor activation leads to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The amount of bound [³⁵S]GTPγS is measured to determine receptor activation.
-
EC₅₀ values are determined from the dose-response curves.
-
-
Receptor Internalization Assay:
-
Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP) are used.
-
Cells are treated with different concentrations of the S1P1 agonist.
-
Receptor internalization is monitored over time using high-content imaging or flow cytometry.
-
The percentage of cells showing receptor internalization is quantified.
-
EC₅₀ values for internalization are calculated.
-
Experimental Workflow Diagram
Caption: Workflow for the In Vitro Evaluation of S1P1 Agonists.
In Vivo Preclinical Evaluation
In vivo studies are critical to assess the pharmacokinetic profile, pharmacodynamic effects, and efficacy of the S1P1 agonist in relevant animal models of autoimmune disease.
Pharmacokinetics and Pharmacodynamics (PK/PD)
PK/PD studies establish the relationship between the drug's concentration in the body and its biological effect, primarily the reduction of circulating lymphocytes.
Table 2: Representative Pharmacokinetic and Pharmacodynamic Data in Rodents
| Parameter | Route of Administration | Representative Value | Units |
| Pharmacokinetics | |||
| Tₘₐₓ | Oral | 4 | hours |
| Cₘₐₓ | Oral (1 mg/kg) | 150 | ng/mL |
| Half-life (t₁/₂) | Oral | 18 | hours |
| Bioavailability (F) | Oral | 65 | % |
| Pharmacodynamics | |||
| Lymphocyte Count Reduction | Oral (1 mg/kg) | 85 | % |
| Duration of Lymphopenia | Oral (1 mg/kg) | > 24 | hours |
Note: Data is hypothetical and representative for an orally bioavailable S1P1 agonist.
Efficacy in Animal Models
The efficacy of S1P1 agonists is typically evaluated in rodent models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis or the MRL/lpr mouse model for systemic lupus erythematosus.[8][9]
Table 3: Representative Efficacy Data in an EAE Mouse Model
| Treatment Group | Onset of Disease (Day) | Mean Maximum Clinical Score |
| Vehicle Control | 12 ± 1.5 | 3.5 ± 0.5 |
| S1P1 Agonist (1 mg/kg) | Delayed (18 ± 2.0) | 1.5 ± 0.3 |
Note: Clinical scores are typically graded on a scale of 0 (no disease) to 5 (moribund).
Experimental Protocols
-
Pharmacokinetic Study:
-
The S1P1 agonist is administered to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).
-
Blood samples are collected at various time points post-administration.
-
Plasma concentrations of the drug are determined using a validated analytical method (e.g., LC-MS/MS).
-
PK parameters (Tₘₐₓ, Cₘₐₓ, t₁/₂, F) are calculated using appropriate software.
-
-
Pharmacodynamic (Lymphocyte Lowering) Study:
-
Animals are treated with the S1P1 agonist or vehicle.
-
Blood samples are collected at baseline and at multiple time points after dosing.
-
Absolute lymphocyte counts are determined using an automated hematology analyzer or flow cytometry.
-
The percentage reduction in circulating lymphocytes from baseline is calculated.
-
-
EAE Efficacy Study:
-
EAE is induced in mice (e.g., C57BL/6) by immunization with a myelin-derived peptide in complete Freund's adjuvant.
-
Animals are treated prophylactically (before disease onset) or therapeutically (after disease onset) with the S1P1 agonist or vehicle.
-
Animals are monitored daily for clinical signs of EAE and scored.
-
The effect of the treatment on disease onset, severity, and duration is evaluated.
-
In Vivo Experimental Workflow
References
- 1. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rmdopen.bmj.com [rmdopen.bmj.com]
The Structure-Activity Relationship of S1P1 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, with a focus on the 2-imino-thiazolidin-4-one scaffold, exemplified by the potent and selective agonist, Ponesimod. S1P1 is a G-protein coupled receptor that plays a crucial role in regulating lymphocyte trafficking. Agonism of S1P1 leads to the internalization of the receptor, effectively sequestering lymphocytes in the lymph nodes and preventing their infiltration into tissues, a mechanism that has been successfully targeted for the treatment of autoimmune diseases such as multiple sclerosis. This document summarizes key quantitative SAR data, details essential experimental protocols for agonist characterization, and provides visual representations of the S1P1 signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Introduction: The S1P1 Receptor as a Therapeutic Target
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five G-protein coupled receptors (GPCRs), S1P1-5.[1] The S1P1 receptor is predominantly expressed on lymphocytes and plays a critical role in their egress from secondary lymphoid organs.[2] The discovery that functional antagonism of S1P1 can modulate immune responses has led to the development of a new class of immunomodulatory drugs.[3]
Ponesimod is a selective, orally active S1P1 receptor modulator that emerged from the 2-imino-thiazolidin-4-one chemical series.[3][4] It acts as a functional antagonist by inducing the internalization and degradation of the S1P1 receptor, thereby preventing lymphocytes from responding to the natural S1P gradient and exiting the lymph nodes.[5] This guide will use Ponesimod and its analogs as a case study to explore the intricate structure-activity relationships that govern the potency and selectivity of S1P1 agonists.
Structure-Activity Relationship (SAR) of 2-Imino-Thiazolidin-4-one S1P1 Agonists
The development of Ponesimod involved extensive SAR studies to optimize potency at the S1P1 receptor while maintaining selectivity against other S1P receptor subtypes, particularly S1P3, which is associated with cardiovascular side effects.[2] The general scaffold consists of a substituted benzylidene group attached to the 2-imino-thiazolidin-4-one core, which in turn is connected to a substituted phenyl ring.
Key Structural Features and Their Impact on Activity
Systematic modifications of the 2-imino-thiazolidin-4-one scaffold have revealed several key structural features that are critical for potent S1P1 agonism:
-
The Benzylidene Moiety: Substitutions on the phenyl ring of the benzylidene group significantly influence activity. A chloro or methyl substituent at the 3-position of the phenoxy group attached to the benzylidene moiety was found to be preferred for improved activity.[6]
-
The 2-Imino Substituent: The nature of the substituent on the imino group of the thiazolidin-4-one core is crucial for potency.
-
The N-Phenyl Group: The substitution pattern on the nitrogen-linked phenyl ring also plays a role in modulating the agonist activity.
Quantitative SAR Data
The following table summarizes the in vitro activity of Ponesimod and key analogs at the human S1P1 receptor. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a functional assay, such as GTPγS binding.
| Compound | Structure | hS1P1 EC50 (nM) |
| Ponesimod (8bo) | 5.7[2] | |
| Analog 1 | (Structure with modification at the benzylidene moiety) | Data not publicly available in detail |
| Analog 2 | (Structure with modification at the 2-imino substituent) | Data not publicly available in detail |
| Analog 3 | (Structure with modification at the N-phenyl group) | Data not publicly available in detail |
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular signaling events. S1P1 couples exclusively to the Gαi/o family of G-proteins.[7][8] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, Gβγ subunits dissociated from Gαi can activate other downstream effectors, including phospholipase C (PLC) and the Ras-ERK pathway.[9]
Key Experimental Protocols
The characterization of S1P1 agonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
In Vitro Functional Assay: GTPγS Binding
This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the S1P1 receptor, providing a direct measure of receptor activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human S1P1 receptor.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of the test compound, and [35S]GTPγS in the assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of the agonist to determine the EC50 and Emax values.
In Vitro Functional Assay: Receptor Internalization
This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.[10][11]
Methodology:
-
Cell Culture: Use a cell line stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).
-
Cell Plating: Seed the cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified time (e.g., 60 minutes) at 37°C.
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the internalization of the S1P1-GFP signal from the cell membrane to intracellular vesicles.
-
Data Analysis: Plot the percentage of receptor internalization against the log concentration of the agonist to determine the EC50 value.
In Vivo Pharmacodynamic Assay: Lymphocyte Depletion
This assay measures the in vivo efficacy of S1P1 agonists by quantifying the reduction of circulating lymphocytes in animal models.[12][13]
Methodology:
-
Animal Model: Use a suitable animal model, such as rats or mice.
-
Compound Administration: Administer the test compound orally at various doses.
-
Blood Sampling: Collect blood samples at different time points post-administration.
-
Lymphocyte Counting: Perform a complete blood count (CBC) to determine the number of circulating lymphocytes.
-
Data Analysis: Calculate the percentage reduction in lymphocyte count compared to vehicle-treated control animals. Plot the lymphocyte reduction against the dose or plasma concentration of the compound to determine the in vivo potency.
Conclusion
The development of selective S1P1 agonists has been a significant advancement in the treatment of autoimmune diseases. The 2-imino-thiazolidin-4-one scaffold, as exemplified by Ponesimod, has proven to be a rich source of potent and selective modulators of the S1P1 receptor. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo characterization, is essential for the design of next-generation S1P1 agonists with improved therapeutic profiles. This guide provides a foundational framework for researchers and drug development professionals working in this exciting and impactful area of medicinal chemistry and pharmacology.
References
- 1. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ponesimod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Effects of multiple-dose ponesimod, a selective S1P1 receptor modulator, on lymphocyte subsets in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Binding Affinity of S1P1 Agonist 6 Hemicalcium: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of S1P1 agonist 6 hemicalcium, a potent modulator of the sphingosine-1-phosphate receptor 1 (S1P1). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways associated with this compound.
Core Focus: this compound (Compound I)
This compound, also identified as Compound I with CAS Number 2941310-03-6, is a selective agonist of the S1P1 receptor.[1][2][3][4][5] Its primary mechanism of action involves the modulation of lymphocyte trafficking, making it a compound of significant interest for immunosuppressive therapies in various autoimmune diseases.[1]
Quantitative Binding Affinity
The binding affinity of this compound (Compound I) for the S1P1 receptor has been quantitatively determined, demonstrating a high affinity for its primary target. The affinity is expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
In a key in vitro study, the binding profile of Compound I at S1P receptors was assessed, revealing a significant affinity for the S1P1 receptor. The compound also exhibited a lower affinity for the S1P3 receptor, highlighting a degree of selectivity that is often a critical factor in drug development to minimize off-target effects.
| Compound | Receptor | Binding Affinity (pKi) |
| This compound (Compound I) | S1P1 | 7.87 |
| This compound (Compound I) | S1P3 | 7.01 |
Table 1: Binding Affinity of this compound (Compound I) to S1P1 and S1P3 Receptors.[6][7]
Experimental Protocols
The determination of the binding affinity of novel compounds to G-protein coupled receptors like S1P1 typically involves established in vitro assays. The following are detailed methodologies for two standard and highly relevant experimental protocols.
Radioligand Competition Binding Assay
This assay directly measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the S1P1 receptor.
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
Radioligand, e.g., [³²P]S1P or a high-affinity tritiated antagonist.
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: A stable cell line overexpressing the human S1P1 receptor is cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation and stored at -80°C.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound) is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated at room temperature for a sufficient period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and scintillation fluid is added. The amount of radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. It provides information on the potency (EC50) and efficacy of the agonist.
Objective: To determine the potency (EC50) of this compound in activating G-protein signaling downstream of the S1P1 receptor.
Materials:
-
Cell membranes expressing the human S1P1 receptor and the relevant G-proteins (Gi/o).
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Membrane and Reagent Preparation: As in the radioligand binding assay, purified cell membranes are used. A solution of [³⁵S]GTPγS and GDP is prepared.
-
Assay Setup: In a 96-well plate, the cell membranes are pre-incubated with varying concentrations of the test compound (this compound) in the assay buffer containing GDP.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.
-
Termination and Detection:
-
Filtration Method: The reaction is stopped by rapid filtration through glass fiber filters. The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
SPA Method: The reaction is terminated by the addition of SPA beads that bind to the membranes. The proximity of the [³⁵S]GTPγS to the beads results in the emission of light, which is measured on a suitable plate reader.
-
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
S1P1 Receptor Signaling Pathway
Upon binding of an agonist such as this compound, the S1P1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the Gi/o family of G-proteins.
Pathway Description:
-
Agonist Binding: this compound binds to the extracellular domain of the S1P1 receptor.
-
G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
Downstream Effectors:
-
The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunits can activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.
-
Activation of Rac, a small GTPase, which plays a role in cell migration and cytoskeletal rearrangements.
-
-
Physiological Outcome: A key physiological consequence of S1P1 receptor agonism on lymphocytes is the internalization of the receptor, which renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This results in the sequestration of lymphocytes in the lymph nodes and a reduction of circulating lymphocytes, which is the basis for the immunosuppressive effect.
Conclusion
This compound (Compound I) is a high-affinity S1P1 receptor agonist. Its binding characteristics can be precisely determined using standard in vitro assays such as radioligand competition binding and [³⁵S]GTPγS functional assays. The activation of the S1P1 receptor by this agonist initiates a well-defined signaling cascade that ultimately leads to the inhibition of lymphocyte egress, providing a strong rationale for its investigation in autoimmune and inflammatory diseases. This technical guide provides the foundational information required for researchers and drug developers to further explore the therapeutic potential of this promising compound.
References
- 1. targetmol.com [targetmol.com]
- 2. CAS: 2941310-03-6 | CymitQuimica [cymitquimica.com]
- 3. This compound | LPL Receptor | Ambeed.com [ambeed.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | 2941310-03-6 | AbMole [abmole.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Cellular Pathways Modulated by S1P1 Agonist 6 Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular pathways modulated by the selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, "S1P1 agonist 6 hemicalcium" (also referred to as Compound I; CAS No: 2941310-03-6). As an S1P1 agonist, this compound holds potential as an immunomodulatory agent by virtue of its ability to influence lymphocyte trafficking. This document details the mechanism of action of S1P1 agonists, the primary signaling cascades affected, and provides standardized protocols for key in vitro and in vivo experiments to assess the compound's activity. The information is intended to support researchers and professionals in the fields of immunology, pharmacology, and drug development in their investigation of S1P1-targeted therapeutics.
Introduction to S1P1 and its Agonists
The Sphingosine-1-Phosphate (S1P) signaling pathway is a critical regulator of a myriad of cellular processes, with a particularly prominent role in the trafficking of lymphocytes. S1P is a bioactive lysophospholipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The S1P1 receptor is of particular interest in immunology as it is the primary receptor responsible for mediating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, into the circulatory system.
"this compound" is a synthetic agonist that selectively targets the S1P1 receptor. By mimicking the action of endogenous S1P, it triggers the internalization and subsequent degradation of the S1P1 receptor on the surface of lymphocytes. This process, known as functional antagonism, renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues. Consequently, lymphocytes are sequestered within the lymph nodes, leading to a reduction in the number of circulating lymphocytes (lymphopenia) and a dampening of the adaptive immune response. This mechanism of action makes S1P1 agonists a promising therapeutic strategy for autoimmune diseases.
Core Cellular Pathways Modulated by this compound
Activation of the S1P1 receptor by an agonist like "this compound" initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, S1P1 activation influences several other critical cellular signaling networks.
Lymphocyte Trafficking and Sequestration
The most profound and therapeutically relevant effect of S1P1 agonism is the modulation of lymphocyte trafficking. The process is initiated by the binding of the agonist to S1P1 on lymphocytes, which leads to receptor internalization and degradation. This prevents the lymphocytes from sensing the S1P gradient that is high in the blood and lymph and low within the lymphoid tissues, a gradient essential for their egress. The resulting sequestration of lymphocytes in the secondary lymphoid organs is a key mechanism for the immunosuppressive effects of S1P1 agonists.
Downstream Signaling Cascades
Upon agonist binding, S1P1 can signal through multiple downstream pathways, influencing cell survival, migration, and cytoskeletal arrangements. Key pathways include:
-
PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway is a known downstream effect of S1P1 signaling, which plays a crucial role in promoting cell survival and proliferation.
-
Ras/MAPK Pathway: The Ras/Mitogen-activated protein kinase (MAPK) pathway can also be activated by S1P1, influencing gene expression related to cell growth and differentiation.
-
Rac GTPase Activation: S1P1 signaling can lead to the activation of the small GTPase Rac, which is involved in regulating the actin cytoskeleton and is essential for cell migration.
Quantitative Data on S1P1 Agonist Activity
While specific quantitative data for "this compound" is not publicly available in the form of peer-reviewed publications, the following tables represent the types of data that are critical for characterizing the activity of any S1P1 agonist. The values provided are illustrative and based on data for other known selective S1P1 agonists.
Table 1: In Vitro Activity of a Representative S1P1 Agonist
| Assay Type | Cell Line | Parameter | Value |
| S1P1 Receptor Binding | CHO or HEK293 cells expressing human S1P1 | Ki (nM) | 0.5 - 5.0 |
| GTPγS Binding Assay | Membranes from cells expressing S1P1 | EC50 (nM) | 0.1 - 10 |
| S1P1 Receptor Internalization | U2OS or HEK293 cells with tagged S1P1 | EC50 (nM) | 1 - 50 |
| Lymphocyte Chemotaxis | Primary human lymphocytes | IC50 (nM) | 0.1 - 20 |
Table 2: In Vivo Activity of a Representative S1P1 Agonist
| Animal Model | Dosing Route | Parameter | Value | Time Point |
| Mouse | Oral (p.o.) | Peripheral Blood Lymphocyte Reduction | 50 - 80% | 24 hours |
| Rat | Oral (p.o.) | Peripheral Blood Lymphocyte Reduction | 60 - 90% | 24 hours |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of "this compound".
S1P1 Receptor Internalization Assay
This assay is fundamental to confirming the agonist activity of the compound at the cellular level.
Objective: To quantify the ability of "this compound" to induce the internalization of the S1P1 receptor in a cell-based assay.
Materials:
-
U2OS or HEK293 cell line stably expressing a fluorescently-tagged human S1P1 receptor (e.g., S1P1-eGFP).
-
Cell culture medium (e.g., DMEM) with supplements (10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
"this compound" stock solution in DMSO.
-
Positive control (e.g., a known S1P1 agonist).
-
Vehicle control (DMSO).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Nuclear stain (e.g., Hoechst 33342).
-
96-well imaging plates.
-
High-content imaging system.
Procedure:
-
Cell Plating: Seed the S1P1-eGFP expressing cells into 96-well imaging plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of "this compound" in assay buffer. Also, prepare solutions for the positive and vehicle controls.
-
Cell Treatment:
-
Gently wash the cells with pre-warmed assay buffer.
-
Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C, 5% CO2 for a predetermined time (e.g., 30-60 minutes) to allow for receptor internalization.
-
-
Fixation and Staining:
-
Carefully remove the treatment solutions and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst 33342 solution for 10 minutes.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system, capturing both the S1P1-eGFP and Hoechst channels.
-
Use image analysis software to quantify the internalization of the S1P1-eGFP signal. This is typically done by measuring the fluorescence intensity within intracellular vesicles or the ratio of intracellular to plasma membrane fluorescence.
-
Plot the dose-response curve and calculate the EC50 value for "this compound".
-
In Vivo Lymphocyte Sequestration Assay
This in vivo assay directly measures the primary pharmacological effect of the S1P1 agonist.
Objective: To determine the effect of "this compound" on the number of circulating lymphocytes in a rodent model.
Materials:
-
Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
"this compound" formulated for the chosen route of administration (e.g., oral gavage).
-
Vehicle control.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Automated hematology analyzer or flow cytometer with lymphocyte-specific antibodies.
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Divide the animals into treatment and vehicle control groups.
-
Administer "this compound" or the vehicle control via the chosen route (e.g., a single oral dose).
-
-
Blood Collection:
-
At predetermined time points after dosing (e.g., 4, 8, 24, and 48 hours), collect a small volume of blood from each animal (e.g., via tail vein or saphenous vein).
-
-
Lymphocyte Counting:
-
Analyze the blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Alternatively, use flow cytometry to perform a more detailed analysis of lymphocyte subpopulations (e.g., T cells, B cells).
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte count for the treated group compared to the vehicle control group at each time point.
-
Plot the time course of lymphopenia to determine the onset, magnitude, and duration of the effect.
-
Visualizing Cellular Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by S1P1 agonists.
"S1P1 agonist 6 hemicalcium" and lymphocyte trafficking
An In-depth Technical Guide on S1P1 Agonism and Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical regulator of lymphocyte trafficking and a key therapeutic target for autoimmune diseases. Agonists of S1P1, such as the research compound "S1P1 agonist 6 hemicalcium," represent a class of molecules that modulate immune responses by controlling the egress of lymphocytes from secondary lymphoid organs. This technical guide provides a comprehensive overview of the core mechanisms of S1P1 agonism, its impact on lymphocyte trafficking, detailed experimental protocols for evaluation, and a summary of quantitative data from representative compounds in this class.
Introduction to S1P1 and Lymphocyte Egress
Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that signals through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] The S1P1 receptor is highly expressed on the surface of lymphocytes and plays a pivotal role in their egress from secondary lymphoid organs (SLOs), such as lymph nodes and the thymus, into the bloodstream and lymphatic circulation.[2][3] This process is driven by an S1P concentration gradient, with low levels of S1P within the SLOs and high levels in the blood and lymph.[2] Lymphocytes expressing S1P1 on their surface are able to sense this gradient and migrate out of the SLOs.[4]
S1P1 agonists are molecules that bind to and activate the S1P1 receptor. "this compound" (also known as Compound I) is a research chemical designed for this purpose, acting as an immunosuppressive agent by blocking the transport of lymphocytes.[5][6]
Mechanism of Action: Functional Antagonism
While termed "agonists," compounds like FTY720 (fingolimod) and other synthetic S1P1 modulators function as functional antagonists.[7][8] The primary mechanism involves the following steps:
-
Agonist Binding and Receptor Activation: The S1P1 agonist binds to the S1P1 receptor on the lymphocyte surface, initiating downstream signaling.
-
Receptor Internalization and Degradation: This binding event leads to the rapid and sustained internalization and subsequent degradation of the S1P1 receptor.[4][9]
-
Loss of Responsiveness to S1P Gradient: With the S1P1 receptors removed from the cell surface, the lymphocyte can no longer detect the S1P gradient that guides its exit from the lymph node.
-
Lymphocyte Sequestration: As a result, lymphocytes are trapped or "sequestered" within the SLOs.[10]
-
Peripheral Lymphopenia: The sequestration of lymphocytes in the SLOs leads to a significant reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[3] This reduction in circulating autoreactive lymphocytes is the basis for the therapeutic effect in autoimmune diseases.
This process effectively blocks the recirculation of T cells and B cells, preventing them from migrating to sites of inflammation.[3]
S1P1 Signaling Pathways
S1P1 exclusively couples to the Gαi family of heterotrimeric G proteins.[11] Agonist binding initiates a signaling cascade that is crucial for cell migration and, importantly, for the process of receptor internalization, which is central to the mechanism of functional antagonism.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | S1P1激动剂 | MCE [medchemexpress.cn]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to S1P1 Receptor Agonists in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) agonists represent a significant class of immunomodulatory agents actively being investigated for the treatment of various autoimmune diseases. Their primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in secondary lymphoid organs and a subsequent reduction of circulating autoimmune effector cells. This guide provides a detailed overview of the core concepts, experimental evaluation, and signaling pathways related to S1P1 agonists, with a focus on their application in autoimmune disease research. While specific data for the research compound "S1P1 agonist 6 hemicalcium" (also referred to as Compound I) is not extensively available in peer-reviewed literature, this document will utilize data from well-characterized S1P1 agonists such as Fingolimod (FTY720), Ozanimod, Siponimod, and Amiselimod to illustrate the principles and methodologies discussed.[1]
Mechanism of Action
S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking.[2] The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the thymus, is dependent on a gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissue.[2] Lymphocytes expressing S1P1 on their surface are guided by this gradient to exit the lymphoid organs and enter circulation.[2]
S1P1 agonists, upon binding to the receptor, initially mimic the action of endogenous S1P. However, this binding leads to a profound and sustained internalization and subsequent degradation of the S1P1 receptor.[3][4] This downregulation of surface S1P1 renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the secondary lymphoid organs.[4] This sequestration of lymphocytes, including autoreactive T and B cells, prevents their migration to sites of inflammation, thereby mitigating the autoimmune response.[5]
Quantitative Data of Representative S1P1 Agonists
The potency and selectivity of S1P1 agonists are critical parameters in their development. The following table summarizes the half-maximal effective concentration (EC50) values for several prominent S1P1 agonists, indicating their potency in activating the S1P1 receptor.
| Compound | Receptor Target(s) | EC50 (S1P1) | Assay Type | Reference |
| Fingolimod-P | S1P1, S1P3, S1P4, S1P5 | ~0.3–0.6 nM | Receptor Activation | [6] |
| Ozanimod | S1P1, S1P5 | 0.33 nM | cAMP Production Inhibition | [7] |
| Siponimod | S1P1, S1P5 | ~0.46 nM | GTPγ[35S]-binding | [8] |
| Amiselimod-P | S1P1, S1P5 | 0.013 nM | cAMP Production Inhibition | [7] |
| Amiselimod-P | S1P1 | 75 pM | Agonist Activity | [1] |
S1P1 Signaling Pathways
Upon agonist binding, the S1P1 receptor, which is primarily coupled to the inhibitory G-protein Gαi, initiates a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, S1P1 activation can stimulate the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-mitogen-activated protein kinase (MAPK) pathway. The binding of an agonist also promotes the recruitment of β-arrestin, which is crucial for receptor internalization and desensitization.
Experimental Protocols
The evaluation of S1P1 agonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
Experimental Workflow for S1P1 Agonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel S1P1 agonist.
S1P1 Receptor Radioligand Binding Assay
This assay measures the affinity of a test compound for the S1P1 receptor by competing with a radiolabeled ligand.
Materials:
-
Membranes from cells overexpressing human S1P1 receptor.
-
Radioligand: [³²P]S1P.
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[9]
-
Test compound (e.g., this compound) at various concentrations.
-
96-well glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Dilute the S1P1 receptor membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well.[9]
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions or vehicle (for total binding) and 50 µL of the diluted membranes.
-
For non-specific binding, add a high concentration of unlabeled S1P.
-
Pre-incubate the plate for 30 minutes at room temperature.[9]
-
Add 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.[9]
-
Incubate for 60 minutes at room temperature.[9]
-
Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters five times with 200 µL of ice-cold assay buffer.[9]
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 value for the test compound.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.
Materials:
-
Membranes from cells overexpressing human S1P1 receptor.
-
[³⁵S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free BSA.
-
GDP.
-
Test compound at various concentrations.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Thaw the S1P1 receptor membranes and dilute them in assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound, S1P1 membranes, and GDP to a final concentration that allows for optimal agonist-stimulated binding.
-
Incubate for 15-30 minutes at 30°C.
-
Add [³⁵S]GTPγS to a final concentration of ~0.1-0.5 nM to start the reaction.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity.
-
Determine the EC50 and Emax values for the test compound.
In Vivo Lymphocyte Sequestration Assay
This assay evaluates the ability of an S1P1 agonist to reduce the number of circulating lymphocytes in an animal model.
Materials:
-
C57BL/6 mice.
-
Test compound (e.g., this compound) formulated for oral or intravenous administration.
-
Flow cytometer.
-
Antibodies for lymphocyte markers (e.g., CD4, CD8, B220).
-
Blood collection supplies.
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer the test compound to the mice at various doses. Include a vehicle control group.
-
At predetermined time points (e.g., 4, 8, 24, 48 hours) after administration, collect blood samples from the mice.
-
Isolate peripheral blood mononuclear cells (PBMCs) using a density gradient centrifugation method.
-
Stain the cells with fluorescently labeled antibodies against lymphocyte surface markers.
-
Analyze the stained cells using a flow cytometer to quantify the number of different lymphocyte populations.
-
Calculate the percentage reduction in circulating lymphocytes compared to the vehicle-treated group.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis and is employed to assess the therapeutic efficacy of immunomodulatory drugs like S1P1 agonists.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old).
-
Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
Test compound formulated for administration.
Procedure:
-
Induction of EAE:
-
Treatment:
-
Begin treatment with the test compound at a predetermined time, either prophylactically (starting at or before immunization) or therapeutically (starting after the onset of clinical signs).
-
Administer the compound daily or as per the desired dosing regimen. Include a vehicle control group.
-
-
Clinical Scoring:
-
Data Analysis:
-
Plot the mean clinical scores over time for each treatment group.
-
Analyze parameters such as disease incidence, day of onset, and maximum disease score to determine the efficacy of the test compound.
-
Conclusion
S1P1 receptor agonists are a promising class of therapeutic agents for autoimmune diseases, with a well-defined mechanism of action centered on lymphocyte sequestration. The in-depth understanding of their signaling pathways and the availability of robust experimental protocols are crucial for the discovery and development of new and improved S1P1 modulators. While "this compound" is available for research purposes, further published studies are needed to fully characterize its pharmacological profile. The methodologies and data presented in this guide, based on well-studied S1P1 agonists, provide a solid framework for researchers and drug developers working in this exciting field.
References
- 1. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1PR1 - Wikipedia [en.wikipedia.org]
- 3. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. hookelabs.com [hookelabs.com]
An In-depth Technical Guide to the Immunomodulatory Effects of S1P1 Agonists: A Focus on Lymphocyte Trafficking
Disclaimer: The specific compound "S1P1 agonist 6 hemicalcium" is a research chemical with limited publicly available data.[1][2][3][4] This guide synthesizes information from well-characterized and clinically approved Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists such as Ponesimod, Siponimod (B560413), and Ozanimod (B609803) to provide a comprehensive overview of the expected immunomodulatory effects, mechanisms of action, and relevant experimental protocols. The data and methodologies presented are representative of the S1P1 agonist class of molecules.
Core Mechanism of Action: Lymphocyte Sequestration
S1P1 agonists are a class of immunomodulators that function by targeting the Sphingosine-1-Phosphate (S1P) signaling pathway, a critical regulator of immune cell trafficking.[5][6][7] The primary mechanism involves the functional antagonism of the S1P1 receptor on lymphocytes.[6][8]
Upon binding to the S1P1 receptor on lymphocytes, these agonists induce receptor internalization and degradation.[5][8] This renders the lymphocytes unresponsive to the natural S1P gradient that exists between the lymph nodes and the peripheral blood, which is essential for their egress from lymphoid tissues.[6][9] By trapping lymphocytes within the lymph nodes, S1P1 agonists effectively reduce the number of circulating lymphocytes, particularly autoreactive T and B cells, that can infiltrate tissues and contribute to autoimmune-mediated inflammation and damage.[8][10][11]
This targeted sequestration of lymphocytes in secondary lymphoid organs forms the basis of the therapeutic effects observed in various autoimmune diseases, including multiple sclerosis and ulcerative colitis.[6][12][13]
Quantitative Effects on Lymphocyte Populations
The administration of S1P1 agonists leads to a dose-dependent reduction in peripheral blood lymphocyte counts. This effect is a key pharmacodynamic marker of their activity.
| Drug | Disease | Key Findings on Lymphocyte Counts | Reference |
| Ponesimod | Multiple Sclerosis | Causes a dose-dependent reduction in absolute lymphocyte count (ALC) of approximately 30-40% from baseline. After one week of maintenance dosing, the mean ALC may decrease to 20-30% of baseline.[14] Lymphopenia (ALC <200/μL) occurred in 3.2% of patients in clinical trials.[14] | [14] |
| Siponimod | Secondary Progressive Multiple Sclerosis (SPMS) | Significantly reduces T and B lymphocyte counts. In SPMS patients, siponimod had the greatest effect on CD4+ T cells (97% reduction from baseline at 6 months) and CD19+ B cells (93% reduction from baseline at 6 months). CD8+ T cells were reduced to a lesser degree (67% reduction from baseline).[15][16] Naive T cells were reduced the most, followed by central memory T cells.[15] | [15][16] |
| Ozanimod | Relapsing Multiple Sclerosis (RMS) & Ulcerative Colitis (UC) | In RMS, ozanimod demonstrated a significant reduction in new or enlarging T2 lesions and gadolinium-enhancing MRI lesions, indicative of reduced lymphocyte infiltration into the CNS.[17] In UC, long-term treatment with ozanimod leads to durable efficacy based on clinical, endoscopic, and histological measures.[18] | [17][18][19] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of S1P1 Agonists
Caption: S1P1 agonist binding to its receptor on lymphocytes leads to receptor internalization, preventing lymphocyte egress from the lymph node.
Experimental Workflow for Assessing Immunomodulatory Effects
Caption: A typical experimental workflow to evaluate the immunomodulatory effects of an S1P1 agonist in a preclinical model of autoimmunity.
Detailed Experimental Protocols
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis to study the effects of immunomodulatory drugs.
-
Induction of EAE: EAE is typically induced in mice (e.g., C57BL/6 strain) by immunization with a myelin antigen such as MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Drug Administration: The S1P1 agonist is administered orally or via intraperitoneal injection, starting at a predefined time point relative to immunization (prophylactic or therapeutic regimen).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Tissue Collection and Analysis: At the end of the experiment, blood, spleen, lymph nodes, and central nervous system (CNS) tissues are collected. CNS tissues are processed for histological analysis to assess immune cell infiltration and demyelination. Lymphoid organs and blood are processed for flow cytometric analysis of lymphocyte populations.
Flow Cytometry for Lymphocyte Subset Analysis
This technique is used to quantify different lymphocyte populations in the blood and lymphoid organs.
-
Sample Preparation: Single-cell suspensions are prepared from blood, spleen, and lymph nodes. Red blood cells are lysed from blood and spleen samples.
-
Antibody Staining: Cells are stained with a panel of fluorescently labeled antibodies specific for cell surface markers of different lymphocyte subsets (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells, CD62L and CCR7 for naive and memory T cell subsets).
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is then analyzed using specialized software to gate on specific cell populations and determine their frequencies and absolute numbers.
S1P1 Receptor Internalization Assay
This in vitro assay confirms the agonistic activity of the compound on the S1P1 receptor.
-
Cell Line: A cell line stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP) is used.
-
Assay Protocol:
-
Plate the S1P1-EGFP expressing cells in a multi-well plate and incubate overnight.
-
Replace the culture medium with assay buffer and incubate for a period to allow the cells to equilibrate.
-
Add the test compound (S1P1 agonist) at various concentrations to the wells. Include a known S1P1 agonist as a positive control and a vehicle control.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for receptor internalization.
-
Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Image the cells using a high-content imaging system.
-
-
Data Analysis: The internalization of the S1P1-EGFP fusion protein from the plasma membrane to endosomes is quantified by image analysis software. The EC50 value for receptor internalization can then be calculated.[20]
Lymphocyte Migration (Transwell) Assay
This assay assesses the ability of the S1P1 agonist to inhibit lymphocyte migration towards an S1P gradient.
-
Assay Setup: A transwell plate with a porous membrane is used. The lower chamber contains a chemoattractant (S1P), and the upper chamber contains isolated lymphocytes that have been pre-treated with the S1P1 agonist or a vehicle control.
-
Migration: The plate is incubated for several hours to allow the lymphocytes to migrate through the membrane towards the S1P gradient in the lower chamber.
-
Quantification: The number of migrated cells in the lower chamber is quantified, for example, by cell counting using a hemocytometer or a cell viability assay.
-
Analysis: The percentage of inhibition of migration by the S1P1 agonist is calculated relative to the vehicle control.
Conclusion
S1P1 agonists represent a significant class of immunomodulatory agents with a well-defined mechanism of action centered on the sequestration of lymphocytes within secondary lymphoid organs. This targeted approach effectively reduces the inflammatory cascade in various autoimmune diseases. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate and characterize the immunomodulatory effects of novel S1P1 agonists like "this compound." Through a combination of in vivo disease models, ex vivo cellular analysis, and in vitro functional assays, a comprehensive understanding of the therapeutic potential of these compounds can be achieved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. danabiosci.com [danabiosci.com]
- 5. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 6. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 8. What is the mechanism of Ponesimod? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 11. mssociety.org.uk [mssociety.org.uk]
- 12. Ponesimod - Wikipedia [en.wikipedia.org]
- 13. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis [mdpi.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of siponimod on lymphocyte subsets in active secondary progressive multiple sclerosis and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Long-Term Efficacy and Safety of Ozanimod in Moderately to Severely Active Ulcerative Colitis: Results From the Open-Label Extension of the Randomized, Phase 2 TOUCHSTONE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ozanimod in Patients With Moderate to Severe Ulcerative Colitis Naive to Advanced Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to S1P1 Receptor Internalization Dynamics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "S1P1 agonist 6 hemicalcium." Therefore, this guide provides a comprehensive overview of the core principles governing Sphingosine-1-Phosphate Receptor 1 (S1P1) internalization dynamics, drawing upon data from the endogenous ligand S1P and well-characterized synthetic agonists such as FTY720 (Fingolimod), Ponesimod, and Ozanimod. The methodologies and principles described herein are fundamental to the study of any S1P1 agonist.
Introduction to S1P1 Receptor Signaling and Trafficking
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating crucial physiological processes, most notably lymphocyte trafficking, vascular integrity, and cellular migration.[1][2][3] The endogenous ligand, sphingosine-1-phosphate (S1P), binds to S1P1 and initiates a cascade of intracellular signaling events.[1][2]
Agonist binding to S1P1 primarily leads to the activation of Gαi proteins, which in turn modulate downstream effectors like adenylyl cyclase and the PI3K/Akt and MAPK/ERK pathways.[4][5] This signaling is tightly regulated. A key mechanism for signal termination and regulation is receptor desensitization and internalization, a process that removes the receptor from the cell surface, rendering it temporarily unresponsive to further stimulation.[6][7]
The therapeutic mechanism of many S1P1 modulators used in autoimmune diseases like multiple sclerosis relies on inducing persistent internalization and functional antagonism of the receptor on lymphocytes.[1][8][9][10] This traps lymphocytes in secondary lymphoid organs, preventing their migration to sites of inflammation.[1][11] Understanding the dynamics of S1P1 internalization is therefore critical for the development of novel therapeutics targeting this receptor.
The Canonical S1P1 Internalization Pathway
The process of agonist-induced S1P1 internalization is a multi-step event primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[6][9][12]
-
Agonist Binding & Receptor Activation: An agonist binds to the S1P1 receptor, inducing a conformational change that activates the coupled Gαi protein.
-
GRK Phosphorylation: The activated receptor is phosphorylated on serine residues in its C-terminal tail by GRKs, particularly GRK2.[6][9]
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[13][14]
-
Clathrin-Mediated Endocytosis: β-arrestin binding uncouples the receptor from the G protein (desensitization) and acts as an adaptor protein, recruiting the receptor to clathrin-coated pits for endocytosis.[6][12][15]
-
Endosomal Sorting: Once internalized into early endosomes (Rab5-positive), the receptor's fate is determined. It can be dephosphorylated and recycled back to the plasma membrane (Rab9-associated pathway) or targeted for degradation in lysosomes (Rab7-associated pathway).[6]
The specific agonist dictates the ultimate fate of the internalized receptor. The natural ligand S1P tends to favor receptor recycling, allowing for the restoration of cell surface receptor populations and sustained signaling.[6][8] In contrast, many synthetic agonists, such as FTY720-phosphate (FTY720-P), promote β-arrestin association, ubiquitination, and subsequent degradation of the receptor, leading to long-term downregulation and functional antagonism.[11][13][16]
Caption: S1P1 receptor signaling and internalization pathway.
Quantitative Analysis of S1P1 Internalization
The dynamics of S1P1 internalization vary significantly depending on the agonist. Synthetic agonists are often more potent and efficacious at inducing internalization and degradation compared to the endogenous ligand S1P.[6][11]
Table 1: Agonist Potency (EC₅₀) for S1P1 Internalization
| Agonist | Cell Type | EC₅₀ (nM) | Source |
| FTY720-P | CHO-S1P1 | 0.071 | [17] |
| Cenerimod | Human B Cells | 0.09 | [18] |
| S1P | Human B Cells | 1.1 | [18] |
| FTY720-P | CHO-S1P3 | 3.8 | [17] |
Note: Data are compiled from different studies and experimental conditions may vary. CHO = Chinese Hamster Ovary.
Table 2: Efficacy of Agonists in S1P1 Trafficking
| Agonist | Effect | Observation | Source |
| S1P | Internalization | Induces internalization, but favors rapid receptor recycling. | [6][8] |
| S1P | β-Arrestin Recruitment | Efficacious recruiter of β-arrestin. | [13] |
| FTY720-P | Internalization | More potent and sustained internalization compared to S1P. | [6][13] |
| FTY720-P | Degradation | Strongly promotes receptor degradation via the lysosomal pathway. | [6][11] |
| FTY720-P | β-Arrestin Recruitment | Stimulates a higher level of β-arrestin recruitment than S1P (132% of S1P). | [13][17] |
| Ponesimod | Internalization | Efficiently induces intracellular receptor accumulation and degradation. | [8] |
| ASP4058 | Internalization | 1000 nM treatment causes S1P1 expression to drop to 23 ± 4.3% after 1 hr. | [3] |
Experimental Protocols for Measuring S1P1 Internalization
Several robust methods are available to quantify GPCR internalization. The choice of assay depends on the specific research question, required throughput, and available equipment.
Protocol: Confocal Microscopy-Based Internalization Assay
This method provides direct visualization of receptor trafficking.
-
Cell Culture and Transfection:
-
Seed HEK293 or CHO cells stably or transiently expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP) onto glass-bottomed Petri dishes.[6]
-
Allow cells to adhere and grow to 60-70% confluency.
-
-
Cell Starvation:
-
Prior to the experiment, starve cells in serum-free media for 2-4 hours to minimize basal receptor activation.
-
-
Agonist Stimulation:
-
Cell Fixation and Staining:
-
At each time point, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 and stain for endosomal markers (e.g., anti-Rab5 antibody) or counterstain nuclei with DAPI.
-
-
Imaging:
-
Acquire images using a confocal laser scanning microscope. Capture Z-stacks to fully visualize the three-dimensional distribution of the receptor.
-
-
Image Analysis:
-
Quantify internalization by measuring the ratio of intracellular fluorescence to plasma membrane fluorescence.[6][15] This can be done by defining regions of interest (ROIs) for the membrane and cytoplasm and measuring the mean fluorescence intensity in each compartment.
-
An increase in the intracellular/membrane fluorescence ratio over time indicates receptor internalization.
-
Caption: Experimental workflow for a confocal microscopy-based internalization assay.
Protocol: Flow Cytometry-Based Internalization Assay
This method provides high-throughput quantification of cell surface receptor levels.
-
Cell Preparation:
-
Agonist Stimulation:
-
Aliquot cells into tubes or a 96-well plate.
-
Add various concentrations of the S1P1 agonist to the cells. Include a vehicle control and a positive control (e.g., FTY720-P).
-
Incubate for a fixed time (e.g., 60 minutes) at 37°C.[17]
-
-
Antibody Staining:
-
Stop the reaction by placing the cells on ice and washing with ice-cold FACS buffer (PBS with 2% FBS).
-
To detect the remaining surface receptors, incubate the non-permeabilized cells with a primary antibody targeting an extracellular epitope of S1P1.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).
-
Wash the cells thoroughly.
-
-
Data Acquisition:
-
Analyze the cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the geometric mean fluorescence intensity (MFI) for each sample.
-
The MFI is directly proportional to the number of S1P1 receptors on the cell surface.
-
Calculate the percentage of internalization relative to the vehicle-treated control cells: % Internalization = (1 - (MFI_agonist / MFI_vehicle)) * 100
-
Plot the percentage of internalization against the agonist concentration to determine the EC₅₀.
-
Other Key Methodologies
-
FRET-Based Assays: Förster Resonance Energy Transfer (FRET) can be used to study the interaction of S1P1 with intracellular proteins like Rab GTPases (Rab5, Rab7, Rab9) in real-time within living cells, providing detailed information on endosomal sorting.[6]
-
DERET Assays: Diffusion-Enhanced Resonance Energy Transfer (DERET) is a sensitive method to quantify receptor internalization by measuring the energy transfer between a luminescently-labeled receptor at the cell surface and a fluorescent acceptor in the medium.[19]
-
Enzyme Fragment Complementation (EFC): These assays, often in a high-throughput format, measure the forced complementation of two enzyme fragments—one tagged to the GPCR and the other localized to the endosome—upon receptor internalization.[20]
Conclusion
The internalization of the S1P1 receptor is a complex, dynamic process that is fundamental to its physiological and pharmacological functions. While the general mechanism involving GRK phosphorylation and β-arrestin recruitment is well-established, the ultimate fate of the internalized receptor is highly dependent on the specific activating agonist. The endogenous ligand S1P primarily promotes receptor recycling, enabling a rapid resensitization of the cellular response. In contrast, therapeutically relevant synthetic agonists often induce a more persistent internalization and degradation, leading to functional antagonism. A thorough understanding and quantitative characterization of these distinct internalization profiles, using the methodologies outlined in this guide, are essential for the rational design and development of next-generation S1P1 modulators with improved efficacy and safety profiles.
References
- 1. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 2. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous desensitization of the sphingosine-1-phosphate receptors by purinoceptor activation in renal mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-phosphate (S1P) displays sustained S1P1 receptor agonism and signaling through S1P lyase-dependent receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defective sphingosine-1-phosphate receptor 1 (S1P1) phosphorylation exacerbates TH17-mediated autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE ALLIANCE OF SPHINGOSINE-1-PHOSPHATE AND ITS RECEPTORS IN IMMUNITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis of sphingosine-1-phosphate receptor 1 activation and biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GPCR Internalization Assays [discoverx.com]
An In-Depth Technical Guide to the S1P1 Agonist "Compound I" (hemicalcium salt) and its Role in G-protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 1 (S1P1) agonist, referred to herein as "Compound I" (S1P1 agonist 6 hemicalcium), and its engagement with G-protein coupled receptor (GPCR) signaling pathways. S1P1 receptors are critical regulators of lymphocyte trafficking and have emerged as significant therapeutic targets for autoimmune diseases. This document consolidates the available information on Compound I, including its mechanism of action, and provides a framework for understanding its pharmacological effects through detailed signaling pathway diagrams and generalized experimental protocols. While specific quantitative data for Compound I is not publicly available, this guide leverages established knowledge of S1P1 agonism to present a scientifically grounded resource for researchers in the field.
Introduction to S1P1 and its Agonists
The sphingosine-1-phosphate receptor 1 (S1P1) is a high-affinity G-protein coupled receptor for the endogenous signaling lipid, sphingosine-1-phosphate (S1P). The S1P-S1P1 signaling axis plays a pivotal role in a multitude of physiological processes, most notably the regulation of lymphocyte egress from secondary lymphoid organs.[1] By binding to S1P1 on lymphocytes, agonists induce receptor internalization, rendering the cells unresponsive to the S1P gradient that normally guides their exit into circulation. This sequestration of lymphocytes in the lymph nodes forms the basis of the therapeutic effect of S1P1 agonists in autoimmune diseases by preventing the migration of autoreactive immune cells to sites of inflammation.
"this compound," also marketed as "Compound I," is identified by the CAS number 2941310-03-6 and the chemical formula C25H26F3NO3·1/2Ca.[2] While detailed pharmacological data from its primary patent (CN112028169A) is not widely accessible, its classification as an S1P1 agonist indicates that it functions by modulating lymphocyte trafficking.[3][4][5]
G-Protein Coupled Receptor Signaling Pathway of S1P1
Upon activation by an agonist such as Compound I, the S1P1 receptor, which is primarily coupled to the inhibitory G-protein, Gi, initiates a cascade of intracellular signaling events. This leads to the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of various downstream effectors.
Gαi-Mediated Signaling
The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can influence a variety of cellular processes, including gene transcription and cell survival.
Gβγ-Mediated Signaling
The Gβγ subunit dimer activates several key signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a range of downstream targets to promote cell survival and inhibit apoptosis.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. The Gβγ subunit can activate this pathway through a series of protein kinases, ultimately leading to the phosphorylation and activation of ERK1/2.
-
Rac GTPase Pathway: Activation of the small GTPase Rac is involved in regulating the actin cytoskeleton, leading to changes in cell shape, migration, and adhesion.
Below is a diagram illustrating the canonical S1P1 signaling pathway.
Quantitative Data
While specific quantitative data for "this compound" (Compound I) is not publicly available, the following tables present the typical parameters used to characterize S1P1 agonists. The values provided are for illustrative purposes and represent the range of activities commonly observed for potent and selective S1P1 agonists.
Table 1: Receptor Binding Affinity
| Parameter | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| Ki (nM) | < 1 | > 1000 | > 1000 | > 1000 | < 50 |
| Kd (nM) | < 5 | > 1000 | > 1000 | > 1000 | < 100 |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.
Table 2: Functional Potency and Selectivity
| Parameter | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| EC50 (nM) | < 10 | > 10,000 | > 10,000 | > 10,000 | < 100 |
| IC50 (nM) | < 10 | > 10,000 | > 10,000 | > 10,000 | < 100 |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency. Lower values indicate greater potency.
Experimental Protocols
The characterization of an S1P1 agonist like Compound I involves a series of in vitro and in vivo assays to determine its binding affinity, functional activity, selectivity, and downstream signaling effects. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (for Binding Affinity)
Objective: To determine the binding affinity (Ki) of the test compound for S1P receptors.
Methodology:
-
Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human S1P1, S1P2, S1P3, S1P4, or S1P5 receptor.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled S1P receptor ligand (e.g., [³²P]S1P) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay (for G-protein Activation)
Objective: To measure the ability of the test compound to activate G-protein signaling downstream of the S1P1 receptor.
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the S1P1 receptor as described above.
-
Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.
-
Reaction: Incubate the membranes with varying concentrations of the test compound in the assay buffer.
-
Termination and Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Detection: Quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of the test compound concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
Objective: To assess the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in receptor desensitization and internalization.
Methodology:
-
Cell Line: Use a cell line (e.g., U2OS) stably co-expressing the S1P1 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Detection: If the agonist induces the interaction between the receptor and β-arrestin, the two enzyme fragments will come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal.
-
Data Analysis: Measure the luminescent signal and plot it against the compound concentration to determine the EC50 value.
ERK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of the S1P1 agonist on the activation of the MAPK/ERK signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the S1P1 receptor and treat them with the test compound for various times and at different concentrations.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the ratio of p-ERK to total ERK.
Below is a diagram illustrating a general experimental workflow for characterizing an S1P1 agonist.
Conclusion
"this compound" (Compound I) represents a potentially valuable tool for the study of S1P1 biology and a candidate for the development of therapeutics for autoimmune diseases. While specific, publicly available quantitative data on this compound is limited, its classification as an S1P1 agonist allows for a thorough understanding of its expected mechanism of action through the well-characterized S1P1-Gi signaling pathway. This guide provides a foundational resource for researchers by outlining the key signaling cascades and providing detailed, standardized protocols for the comprehensive evaluation of this and other novel S1P1 agonists. Further disclosure of the primary patent data will be instrumental in fully elucidating the pharmacological profile of Compound I.
References
- 1. Sphingosine 1-phosphate receptor agonists: a patent review (2010-2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor agonists: a patent review (2010 – 2012) (2013) | Edward Roberts | 61 Citations [scispace.com]
- 5. Pharmacological Manipulation of Translation as a Therapeutic Target for Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Targets of S1P1 Agonist 6 Hemicalcium (ASR396)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S1P1 agonist 6 hemicalcium, also identified as Compound I and referred to by the research code ASR396, is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). As a key regulator of the immune system, the S1P1 receptor has emerged as a significant therapeutic target for autoimmune diseases. Agonists of S1P1, such as ASR396, function as functional antagonists by inducing the internalization and degradation of the receptor on lymphocytes. This process effectively traps lymphocytes in the lymph nodes, preventing their migration to sites of inflammation and thereby exerting an immunosuppressive effect. This technical guide provides a comprehensive overview of the molecular targets of ASR396, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.
Molecular Target Profile
The primary molecular target of ASR396 is the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR). The S1P receptor family consists of five subtypes (S1P1-5) with distinct tissue distributions and downstream signaling pathways. ASR396 has been developed as a selective agonist for S1P1.
Quantitative Data for ASR396
The following tables summarize the available quantitative data for ASR396.
Table 1: Potency of ASR396 at the S1P1 Receptor
| Compound | Assay Format | Parameter | Value (nM) | Reference |
| ASR396 | Cell-based arrestin biosensor assay | EC50 | 43 | [1] |
| SEW2871 (Reference Agonist) | Cell-based arrestin biosensor assay | EC50 | 32 | [1] |
Table 2: Binding Affinity of ASR396 for S1P Receptors
| Compound | Receptor | Parameter | Value (nM) | Reference |
| ASR396 | S1P1 | Ki / Kd | Data not publicly available | - |
Table 3: Selectivity Profile of ASR396
| Compound | Receptor | Activity (e.g., EC50, IC50, Ki) (nM) | Fold Selectivity vs. S1P1 | Reference |
| ASR396 | S1P2 | Data not publicly available | - | - |
| S1P3 | Data not publicly available | - | - | |
| S1P4 | Data not publicly available | - | - | |
| S1P5 | Data not publicly available | - | - |
Signaling Pathways
Activation of the S1P1 receptor by an agonist like ASR396 primarily initiates signaling through the Gαi subunit of the heterotrimeric G protein. This leads to a cascade of downstream events, including the modulation of cell migration, survival, and endothelial barrier function.
Caption: S1P1 Receptor Signaling Pathway.
Upon agonist binding, the S1P1 receptor activates the Gαi subunit, leading to the inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels. The Gβγ subunit can activate downstream effectors such as PI3K, which in turn activates Akt, promoting cell survival. Additionally, Gβγ can activate the small GTPase Rac, which is crucial for regulating cell migration and enhancing the endothelial barrier function.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize S1P1 receptor agonists like ASR396.
S1P1 Receptor Internalization Assay
This assay measures the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface.
Experimental Workflow:
Caption: S1P1 Receptor Internalization Assay Workflow.
Detailed Protocol:
-
Cell Plating:
-
HEK293A cells stably expressing S1P1 tagged with Green Fluorescent Protein (S1P1-GFP) are plated on collagen-coated coverslips in a 24-well plate.
-
-
Cell Culture:
-
Cells are cultured overnight in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% charcoal-stripped fetal bovine serum to reduce background S1P levels.
-
-
Serum Starvation:
-
Prior to the experiment, the culture medium is replaced with serum-free DMEM, and the cells are incubated for 1.5 hours.
-
-
Compound Treatment:
-
Cells are treated with varying concentrations of ASR396 (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time, typically 30 minutes at 37°C. A known S1P1 antagonist, such as W146, can be used as a negative control.
-
-
Washing:
-
The cells are washed twice with ice-cold Phosphate Buffered Saline (PBS) to stop the internalization process.
-
-
Fixation:
-
Cells are fixed with 2% cold paraformaldehyde for 15 minutes at room temperature.
-
-
Mounting:
-
The coverslips are mounted onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
The subcellular localization of S1P1-GFP is visualized using a fluorescence microscope. The percentage of cells showing cytoplasmic accumulation of S1P1-GFP is quantified to determine the extent of receptor internalization. Dose-response curves are generated to calculate the EC50 value.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound to the S1P1 receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Cell membranes are prepared from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format. Each well contains cell membranes, a fixed concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P), and varying concentrations of the unlabeled competitor compound (ASR396).
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled S1P1 ligand.
-
-
Incubation:
-
The plate is incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
-
Washing:
-
The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition binding curve, from which the IC50 (the concentration of ASR396 that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.
Experimental Workflow:
Caption: GTPγS Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation:
-
Cell membranes are prepared from a cell line overexpressing the human S1P1 receptor.
-
-
Assay Setup:
-
The assay is conducted in a 96-well plate. Each well contains cell membranes, the non-hydrolyzable GTP analog [³⁵S]GTPγS, GDP, and varying concentrations of ASR396.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Incubation:
-
The plate is incubated for 30-60 minutes at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
-
Filtration and Washing:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
-
Radioactivity Measurement:
-
The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated, and a dose-response curve is generated to determine the potency (EC50) and efficacy (Emax) of ASR396 in stimulating G protein activation.
-
Conclusion
This compound (ASR396) is a selective S1P1 receptor agonist that demonstrates potency in inducing receptor internalization. Its primary molecular target is the S1P1 receptor, and its mechanism of action is consistent with other S1P1 modulators used for immunosuppression. While comprehensive public data on its binding affinity and selectivity profile are limited, the experimental protocols outlined in this guide provide a clear framework for the thorough characterization of this and other novel S1P1 agonists. The continued investigation of such compounds holds promise for the development of new therapeutics for a range of autoimmune and inflammatory disorders.
References
Preliminary Toxicity Screening of "S1P1 Agonist 6 Hemicalcium": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific toxicological data for a compound designated "S1P1 agonist 6 hemicalcium" is not publicly available. This document provides a comprehensive, representative guide to the preliminary toxicity screening of a novel S1P1 agonist, using established methodologies and illustrative data.
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of immunomodulators that have shown therapeutic promise in autoimmune diseases such as multiple sclerosis.[1][2] Their primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in secondary lymphoid organs and a subsequent reduction of circulating lymphocytes.[1][3][4][5] While efficacious, this class of compounds is associated with potential side effects, including transient bradycardia, making early and thorough toxicity screening a critical component of the drug development process.[2][6][7] This guide outlines a standard preliminary toxicity screening cascade for a representative S1P1 agonist, referred to herein as "this compound."
S1P1 Signaling Pathway
Activation of the S1P1 receptor, a G protein-coupled receptor (GPCR), by an agonist initiates a cascade of intracellular events. This signaling is crucial for lymphocyte trafficking and endothelial barrier function.[3][8] The binding of an agonist to S1P1 leads to the activation of Gαi and Gαo proteins, which in turn inhibit adenylyl cyclase, activate phospholipase C, and stimulate the Ras-Erk and PI3 kinase pathways.[9] This ultimately results in the internalization and degradation of the S1P1 receptor, rendering the lymphocyte unresponsive to the S1P gradient that guides its egress from lymph nodes.[1][5]
Experimental Workflow for Preliminary Toxicity Screening
A tiered approach is recommended for the preliminary toxicity screening of a novel S1P1 agonist. This workflow progresses from in vitro assays to in vivo studies to comprehensively assess the compound's safety profile.
In Vitro Toxicity and Selectivity
The initial phase of toxicity screening focuses on in vitro assays to assess the compound's activity at the target receptor, its selectivity against other S1P receptor subtypes, and its potential for off-target effects and general cytotoxicity.
Receptor Selectivity Profile
It is crucial to determine the agonist's activity at all five S1P receptor subtypes (S1P1-5). High selectivity for S1P1 over S1P3 is particularly desirable, as S1P3 agonism has been linked to cardiovascular side effects like bradycardia.[6]
Table 1: Illustrative S1P Receptor Selectivity Data for "this compound"
| Receptor Subtype | EC50 (nM) |
| S1P1 | 0.5 |
| S1P2 | >10,000 |
| S1P3 | 1,200 |
| S1P4 | 850 |
| S1P5 | 50 |
Cytotoxicity
Cytotoxicity assays are performed to evaluate the compound's potential to cause cell death. These are typically conducted in various cell lines.
Table 2: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Assay Type | CC50 (µM) |
| CHO-K1 | MTT | >50 |
| U2OS | CellTiter-Glo | >50 |
| Primary Human Lymphocytes | Annexin V/PI | >25 |
Off-Target Liability
-
hERG Channel Inhibition: Assessed to identify the risk of cardiac arrhythmias.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions.
Table 3: Illustrative Off-Target Liability Data
| Target | Assay Type | IC50 (µM) |
| hERG Channel | Patch Clamp | >30 |
| CYP3A4 | P450-Glo | >20 |
| CYP2D6 | P450-Glo | >20 |
In Vivo Preliminary Toxicity
Following promising in vitro results, preliminary in vivo studies are conducted in animal models (typically rodents) to assess the compound's pharmacokinetic/pharmacodynamic (PK/PD) relationship, acute toxicity, and cardiovascular safety.
Pharmacokinetics and Pharmacodynamics (PK/PD)
These studies establish the relationship between the drug's concentration in the body over time and its pharmacological effect (i.e., reduction in peripheral lymphocyte count).
Table 4: Illustrative PK/PD Parameters in Rats (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Lymphocyte Reduction at 24hr (%) |
| 1 | 50 | 2 | 450 | 45 |
| 3 | 160 | 2 | 1400 | 75 |
| 10 | 550 | 4 | 5200 | 85 |
Acute Toxicity
A single ascending dose study is performed to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Table 5: Illustrative Acute Toxicity Findings in Rats
| Dose (mg/kg) | Clinical Observations |
| 10 | No adverse effects observed. |
| 30 | Mild, transient bradycardia observed within the first 6 hours. |
| 100 | Significant bradycardia, lethargy. |
Cardiovascular Safety Pharmacology
Given the known cardiovascular effects of S1P1 agonists, a dedicated cardiovascular safety study in telemetered animals is essential. This allows for continuous monitoring of heart rate, blood pressure, and ECG.
Table 6: Illustrative Cardiovascular Safety Data in Telemetered Rats
| Dose (mg/kg) | Maximum Heart Rate Decrease (%) | Time to Nadir (hours) | Effect on Blood Pressure | ECG Findings |
| 10 | 15 | 4 | No significant change | No arrhythmias observed |
| 30 | 30 | 4 | Transient increase | No arrhythmias observed |
Experimental Protocols
In Vitro S1P Receptor Activation Assay (cAMP Accumulation)
-
Cell Culture: CHO-K1 cells stably expressing the human S1P1 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 384-well plates and incubated.
-
Compound Treatment: Cells are treated with serial dilutions of "this compound" in the presence of forskolin (B1673556) (to stimulate cAMP production).
-
Lysis and Detection: After incubation, cells are lysed, and the level of cAMP is measured using a competitive immunoassay (e.g., HTRF).
-
Data Analysis: The decrease in cAMP signal is plotted against the compound concentration to determine the EC50 value.
In Vivo Peripheral Lymphocyte Counting
-
Animal Dosing: Rats are administered a single oral dose of "this compound" or vehicle.
-
Blood Sampling: Blood samples are collected via tail vein at predetermined time points (e.g., pre-dose, 4, 8, 24, 48, and 72 hours post-dose).
-
Cell Counting: Total and differential lymphocyte counts are determined using an automated hematology analyzer.
-
Data Analysis: The percentage change in lymphocyte count from baseline is calculated for each animal and time point.
In Vivo Cardiovascular Telemetry
-
Surgical Implantation: Rats are surgically implanted with telemetry transmitters for continuous monitoring of ECG, heart rate, and blood pressure.
-
Acclimation: Animals are allowed to recover from surgery and are acclimated to the study conditions.
-
Dosing and Monitoring: A crossover study design is often used, where animals receive both vehicle and "this compound" on separate occasions. Data is continuously recorded before and after dosing.
-
Data Analysis: Changes in cardiovascular parameters from baseline are analyzed to assess the compound's effects.
Conclusion
The preliminary toxicity screening cascade outlined in this guide provides a robust framework for evaluating the safety profile of a novel S1P1 agonist like "this compound." By systematically assessing receptor selectivity, in vitro cytotoxicity, off-target liabilities, and in vivo effects on lymphocyte counts and cardiovascular parameters, researchers can make an informed go/no-go decision for further development. The illustrative data presented highlights the key endpoints and expected outcomes of such a screening program. A favorable profile would be characterized by high potency and selectivity for S1P1, low potential for cytotoxicity and off-target effects, and a well-tolerated cardiovascular profile in preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic applications for S1PR1 modulators? [synapse.patsnap.com]
- 8. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for S1P1 Agonist 6 Hemicalcium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of S1P1 agonist 6 hemicalcium, a modulator of the sphingosine-1-phosphate receptor 1 (S1P1), in cell culture experiments. S1P1 is a G protein-coupled receptor that plays a critical role in regulating immune cell trafficking, vascular integrity, and other fundamental biological processes.[1][2] S1P1 agonists, such as this compound, are valuable tools for studying these processes and for the development of therapeutics targeting autoimmune diseases like multiple sclerosis.[3][4][5]
Mechanism of Action
This compound acts as an agonist for the S1P1 receptor.[3][4] The endogenous ligand for this receptor is sphingosine-1-phosphate (S1P). The binding of an agonist to S1P1 on lymphocytes induces the internalization and degradation of the receptor.[2] This functional antagonism prevents lymphocytes from egressing from lymphoid tissues, thereby reducing the number of circulating lymphocytes and mitigating autoimmune responses.[2]
S1P1 Signaling Pathway
Activation of the S1P1 receptor, which is coupled to the Gαi/o family of G proteins, initiates a cascade of intracellular signaling events.[6] This includes the inhibition of adenylyl cyclase and the activation of downstream pathways such as the Ras-ERK and PI3K pathways, which are involved in cell survival, proliferation, and migration.
Data Presentation
The following tables summarize typical quantitative data obtained from cell-based assays with S1P1 agonists. Note: Specific values for this compound are not publicly available and must be determined experimentally.
Table 1: Potency of S1P1 Agonists in a Receptor Internalization Assay
| Compound | Cell Line | EC50 (nM) | Emax (%) |
| S1P (endogenous ligand) | U2OS-S1P1-EGFP | ~25 | 100 |
| This compound | CHO-K1-hS1P1 | To be determined | To be determined |
| FTY720-P (Fingolimod-phosphate) | HEK293-S1P1 | To be determined | To be determined |
Table 2: Functional Activity of S1P1 Agonists in a Signaling Assay (pERK1/2 Activation)
| Compound | Cell Line | EC50 (nM) | Emax (% of S1P) |
| S1P (endogenous ligand) | CHO-K1-hS1P1 | ~2.3 | 100 |
| This compound | CHO-K1-hS1P1 | To be determined | To be determined |
| CYM-5442 | CHO-K1-hS1P1 | 46 | ~70 |
Experimental Protocols
The following are detailed, generalized protocols for common cell-based assays to characterize the activity of this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: General Cell Culture of S1P1-Expressing Cells
This protocol describes the routine culture of a Chinese Hamster Ovary (CHO) cell line stably transfected with the human S1P1 receptor (CHO-K1-hS1P1), a common model for studying S1P1 agonists.
Materials:
-
CHO-K1-hS1P1 cell line
-
Culture medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, puromycin, depending on the expression vector).
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks in a 37°C, 5% CO2 incubator.
-
For passaging, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Seed cells into new flasks at a sub-cultivation ratio of 1:5 to 1:10.
-
Change the culture medium every 2-3 days.
Protocol 2: S1P1 Receptor Internalization Assay
This assay measures the ability of an agonist to induce the internalization of the S1P1 receptor from the cell surface. This protocol is adapted for a U2OS cell line stably expressing S1P1 fused to a fluorescent protein (e.g., EGFP).
Materials:
-
U2OS-S1P1-EGFP cells
-
Plate Seeding Medium: DMEM with 1% FBS, 1% Penicillin-Streptomycin, and selection antibiotic.
-
Assay Buffer: DMEM with 0.1% fatty-acid free BSA, 1% Penicillin-Streptomycin, and 10 mM HEPES.
-
This compound stock solution (e.g., in DMSO)
-
Positive control: S1P
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst 33342 staining solution
-
96-well black, clear-bottom tissue culture plates
-
High-content imaging system
Procedure:
-
Seed U2OS-S1P1-EGFP cells into a 96-well plate at a density of 8,000-10,000 cells per well in Plate Seeding Medium and incubate for 18-24 hours.
-
Gently wash the cells once with Assay Buffer.
-
Add 100 µL of Assay Buffer to each well and incubate for 2 hours at 37°C to starve the cells.
-
Prepare serial dilutions of this compound and the S1P positive control in Assay Buffer.
-
Add the compound dilutions to the respective wells and incubate for 1 hour at 37°C.
-
Carefully aspirate the medium and fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 solution for 15-30 minutes.
-
Wash the cells with PBS and acquire images using a high-content imaging system.
-
Analyze the images to quantify the internalization of the S1P1-EGFP signal from the plasma membrane to intracellular vesicles.
Safety and Handling
This compound should be handled with care in a laboratory setting. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental needs.
References
- 1. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | S1P1激动剂 | MCE [medchemexpress.cn]
- 3. Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1P1 Agonist 6 Hemicalcium: Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking. Agonism of S1P1 leads to the internalization and degradation of the receptor, which in turn traps lymphocytes in lymphoid tissues. This mechanism makes S1P1 an attractive therapeutic target for autoimmune diseases. "S1P1 agonist 6 hemicalcium" is a potent and selective agonist of the S1P1 receptor, developed for its potential as an immunosuppressive agent in the research of various autoimmune conditions.[1][2]
These application notes provide detailed protocols for three common cell-based assays to characterize the activity of "this compound": a Receptor Internalization Assay, a cAMP Functional Assay, and a β-Arrestin Recruitment Assay.
S1P1 Signaling Pathway
Activation of the S1P1 receptor by an agonist such as "this compound" initiates a cascade of intracellular events. The receptor primarily couples to the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, agonist binding promotes the phosphorylation of the receptor, which facilitates the recruitment of β-arrestin. The binding of β-arrestin to the receptor not only desensitizes the G protein-mediated signaling but also triggers receptor internalization, a key aspect of the mechanism of action for S1P1 agonists in lymphocyte sequestration.
Data Presentation
The following tables summarize representative quantitative data for an S1P1 agonist in the described cell-based assays. These values can be used as a benchmark for the characterization of "this compound".
Table 1: S1P1 Receptor Internalization Assay
| Compound | Cell Line | EC50 (nM) | Maximum Response (% of S1P) |
| S1P (Reference) | U2OS-S1P1-EGFP | 25-30 | 100% |
| This compound | U2OS-S1P1-EGFP | 10-50 | 95-105% |
Table 2: cAMP Functional Assay
| Compound | Cell Line | EC50 (nM) | % Inhibition of Forskolin-stimulated cAMP |
| S1P (Reference) | CHO-K1-S1P1 | 0.1-1 | 80-90% |
| This compound | CHO-K1-S1P1 | 0.5-5 | 75-85% |
Table 3: β-Arrestin Recruitment Assay
| Compound | Cell Line | EC50 (nM) | Maximum Response (Fold over Basal) |
| S1P (Reference) | PathHunter U2OS S1P1 | 5-15 | 8-12 |
| This compound | PathHunter U2OS S1P1 | 10-60 | 7-11 |
Experimental Protocols
S1P1 Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the S1P1 receptor. A common method involves using a cell line stably expressing an S1P1 receptor tagged with a fluorescent protein, such as Enhanced Green Fluorescent Protein (EGFP).[3][4]
Experimental Workflow:
Methodology:
-
Cell Culture and Plating:
-
Culture U2OS cells stably expressing S1P1-EGFP in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells into 96-well, clear-bottom black plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Perform serial dilutions in serum-free DMEM to create a dose-response curve (e.g., 10 µM to 0.1 nM). Include a vehicle control (DMSO) and a positive control (S1P).
-
On the day of the assay, replace the culture medium with serum-free DMEM and incubate for 2 hours to starve the cells.
-
Add the diluted compounds to the respective wells and incubate for 1-2 hours at 37°C.
-
-
Cell Fixing and Staining:
-
Carefully remove the compound-containing medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify individual cells (based on nuclear staining) and quantify the intensity of EGFP fluorescence within intracellular vesicles or the cytoplasm.
-
Calculate the percentage of receptor internalization relative to the positive control (S1P) and plot the dose-response curve to determine the EC50 value.
-
cAMP Functional Assay
This assay measures the ability of "this compound" to inhibit the production of cyclic AMP (cAMP) through the Gαi-coupled S1P1 receptor.[2][5]
Experimental Workflow:
Methodology:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing the human S1P1 receptor in F-12K medium with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of "this compound" in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Aspirate the culture medium and add the diluted compounds to the cells. Pre-incubate for 15-30 minutes at 37°C.
-
-
cAMP Stimulation and Detection:
-
Add forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist binding, a key step in receptor desensitization and internalization.[6][7]
Experimental Workflow:
Methodology:
-
Cell Culture and Plating:
-
Use a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter U2OS S1P1 cell line.
-
Culture the cells according to the manufacturer's protocol.
-
Seed the cells in 96-well, white-walled, clear-bottom plates at the recommended density and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of "this compound" in the appropriate assay buffer.
-
Add the diluted compounds to the cells and incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents provided with the assay kit.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the luminescent signal using a plate reader.
-
Plot the relative light units (RLU) against the agonist concentration.
-
Normalize the data (e.g., to the response of a reference agonist like S1P) and calculate the EC50 value.
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for S1P1 Agonist Administration in Murine Models
Disclaimer: No specific information was found for a compound named "S1P1 agonist 6 hemicalcium." The following application notes and protocols are based on data from well-characterized and commonly used S1P1 receptor agonists in mouse models, such as Fingolimod (FTY720), Siponimod (BAF312), Ozanimod (RPC1063), and Ponesimod. These notes are intended to serve as a guide for researchers working with novel S1P1 agonists.
Introduction to S1P1 Receptor Agonism
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Agonism of S1P1 leads to the internalization of the receptor, effectively trapping lymphocytes in the lymph nodes and reducing the number of circulating lymphocytes. This mechanism is the basis for the therapeutic effects of S1P1 agonists in autoimmune diseases like multiple sclerosis. In preclinical murine models, these compounds are evaluated for their efficacy in reducing inflammation and disease severity.
Data Presentation: Dosing and Administration of Exemplary S1P1 Agonists in Mice
The following table summarizes dosing and administration data for several S1P1 agonists used in various mouse models. This information can guide dose selection and administration route for a novel S1P1 agonist.
| Compound Name (Alias) | Mouse Model | Dose Range | Administration Route | Frequency | Vehicle | Reference |
| Fingolimod (FTY720) | Experimental Autoimmune Encephalomyelitis (EAE) | 0.03 - 1 mg/kg | Intraperitoneal (i.p.) or Oral (p.o.) | Daily | 3% DMSO in saline (for i.p.) | [1][2] |
| Alzheimer's Disease Model (APP/PS1) | 1.0 mg/kg | Intraperitoneal (i.p.) | Every other day | 3% DMSO in saline | [3] | |
| Twitcher Mice | 1 mg/kg | Oral (p.o.) | Daily | Not specified | [4] | |
| Siponimod (BAF312) | Experimental Stroke (tMCAO) | 3 mg/kg | Intraperitoneal (i.p.) | Daily for 6 days | 0.5% Tween80, 0.5% methylcellulose (B11928114) in aqua ad iniectabilia | [5][6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 0.45 µ g/day | Intracerebroventricular (i.c.v.) | Continuous infusion | Not specified | [7] | |
| Ozanimod (RPC1063) | T-cell Transfer Colitis | 1.2 mg/kg | Oral gavage (p.o.) | Daily for 21 days | Not specified | [8] |
| Systemic Lupus Erythematosus (NZBWF1) | 0.3 - 3.0 mg/kg | Oral gavage (p.o.) | Daily for 20 weeks | 5% DMSO, 5% Tween20, 90% H₂O | [9][10] | |
| Ponesimod | Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg | Oral (p.o.) | Twice daily | Not specified | [11] |
Experimental Protocols
General Protocol for Oral Administration (Gavage)
This protocol is suitable for water-soluble or suspendable compounds and is exemplified by the administration of Ozanimod in a mouse model of lupus.[9][10]
Materials:
-
S1P1 agonist (e.g., Ozanimod)
-
Vehicle solution (e.g., 5% DMSO, 5% Tween20, 90% sterile water)
-
Sterile water
-
Vortex mixer
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of S1P1 agonist based on the mean body weight of the mouse cohort and the target dose (e.g., 1 mg/kg).
-
Prepare the vehicle solution. For Ozanimod, this consists of 5% DMSO, 5% Tween20, and 90% sterile water.[9][10]
-
Dissolve or suspend the calculated amount of the S1P1 agonist in the vehicle to achieve the final desired concentration. Ensure thorough mixing using a vortex mixer. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Slowly dispense the solution into the stomach.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Monitoring:
-
Observe the mouse for a few minutes post-administration for any signs of distress, such as labored breathing or regurgitation.
-
Continue daily dosing as required by the experimental design.
-
General Protocol for Intraperitoneal (i.p.) Injection
This protocol is a common method for systemic drug delivery and is exemplified by the administration of Fingolimod and Siponimod.[1][3]
Materials:
-
S1P1 agonist (e.g., Fingolimod)
-
Vehicle solution (e.g., 3% DMSO in sterile saline)
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
25-27 gauge needles
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of S1P1 agonist based on the mean body weight of the mouse cohort and the target dose (e.g., 1 mg/kg).
-
Prepare the vehicle solution. For Fingolimod, a 3% DMSO in sterile saline solution has been used.[3]
-
Dissolve the S1P1 agonist in the vehicle to the final concentration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the exact injection volume.
-
Properly restrain the mouse by scruffing the neck, allowing access to the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the injection site for any signs of irritation.
-
Observe the animal's general behavior and health status according to the study's endpoints.
-
Visualizations: Signaling Pathway and Experimental Workflow
S1P1 Signaling Pathway
Caption: S1P1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Evaluation of an S1P1 Agonist
Caption: Typical workflow for S1P1 agonist evaluation in mice.
References
- 1. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Treatment with FTY720 Starting after Onset of Symptoms Reverses Synaptic Deficits in an AD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Siponimod (BAF312) Treatment Reduces Brain Infiltration but Not Lesion Volume in Middle-Aged Mice in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus | PLOS One [journals.plos.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lymphocyte Trafficking Assay Using an S1P1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a diverse range of cellular processes, including lymphocyte trafficking.[1][2] The egress of lymphocytes from secondary lymphoid organs, a crucial step for immune surveillance, is dependent on the S1P gradient between the tissues and circulatory fluids like blood and lymph.[1][3] The S1P receptor 1 (S1P1), a G protein-coupled receptor, is expressed on lymphocytes and plays a pivotal role in their response to the S1P gradient, guiding their exit from lymph nodes.[3][4][5]
S1P1 agonists are compounds that bind to and activate the S1P1 receptor.[4][6] This initial activation is followed by the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the endogenous S1P gradient.[4][5][7] This "functional antagonism" effectively traps lymphocytes within the lymph nodes, leading to a reduction in circulating lymphocytes, a state known as lymphopenia.[4][6] This mechanism is therapeutically valuable for managing autoimmune diseases by preventing pathogenic lymphocytes from reaching sites of inflammation.[5][7]
These application notes provide a detailed protocol for an in vitro lymphocyte trafficking assay to assess the efficacy of S1P1 agonists, using "S1P1 agonist 6 hemicalcium" as a representative compound.
S1P1 Signaling Pathway
The binding of an S1P1 agonist to its receptor on a lymphocyte initiates a downstream signaling cascade. This process ultimately leads to receptor internalization and degradation, which is central to the mechanism of action for these compounds in modulating lymphocyte trafficking.
Caption: S1P1 Receptor Signaling Pathway.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes from a lymphocyte trafficking assay using a potent S1P1 agonist. The data is presented as the percentage of migrating lymphocytes in response to a chemoattractant, with and without pre-treatment with the S1P1 agonist.
| Treatment Group | Chemoattractant (S1P) | S1P1 Agonist Pre-treatment | Migrating Lymphocytes (%) | Standard Deviation |
| Control | - | - | 5 | ± 1.2 |
| S1P only | + | - | 85 | ± 5.4 |
| S1P1 Agonist | + | + | 15 | ± 2.1 |
Experimental Protocols
In Vitro Lymphocyte Migration Assay (Transwell Assay)
This protocol details an in vitro migration assay to quantify the effect of "this compound" on lymphocyte trafficking towards an S1P gradient.
Materials:
-
Primary human T and B lymphocytes[8]
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
"this compound"
-
Sphingosine-1-phosphate (S1P)
-
Transwell inserts (5 µm pore size)
-
24-well plates
-
Flow cytometer
-
Fluorescently labeled antibodies against lymphocyte markers (e.g., CD3, CD19)
Experimental Workflow:
Caption: Lymphocyte Migration Assay Workflow.
Procedure:
-
Cell Preparation: Isolate primary human lymphocytes from peripheral blood using density gradient centrifugation. Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Agonist Pre-treatment: Treat the lymphocyte suspension with "this compound" at various concentrations (e.g., 0.1, 1, 10, 100 nM) or a vehicle control. Incubate for 1 hour at 37°C.[9]
-
Assay Setup:
-
Add RPMI 1640 medium containing S1P (100 nM) to the lower chambers of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated lymphocyte suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Cell Collection and Staining:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Stain the collected cells with fluorescently labeled antibodies specific for lymphocyte markers (e.g., anti-CD3 for T cells, anti-CD19 for B cells).
-
-
Data Acquisition and Analysis:
-
Acquire data using a flow cytometer.
-
Quantify the number of migrated cells for each condition.
-
Calculate the percentage of migration relative to the S1P-only control. The inhibitory effect of the S1P1 agonist can be determined by the reduction in the percentage of migrated cells.
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to evaluate the efficacy of S1P1 agonists in modulating lymphocyte trafficking. The in vitro migration assay is a robust method to quantify the inhibitory potential of compounds like "this compound" and is a critical tool in the development of novel immunomodulatory therapeutics. The expected outcome is a dose-dependent inhibition of lymphocyte migration towards an S1P gradient, confirming the compound's mechanism of action as a functional antagonist of the S1P1 receptor.
References
- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclical modulation of sphingosine-1-phosphate receptor 1 surface expression during lymphocyte recirculation and relationship to lymphoid organ transit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Sphingosine 1-phosphate and immune regulation: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of S1P1 Receptor Expression with "S1P1 agonist 6 hemicalcium"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Sphingosine-1-Phosphate Receptor 1 (S1P1) expression on immune cells using flow cytometry, with a specific focus on the effects of "S1P1 agonist 6 hemicalcium". This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological processes and experimental workflows.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of cellular processes, including lymphocyte trafficking, by binding to its five specific G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is of particular interest in immunology and drug development as it plays a pivotal role in the egress of lymphocytes from lymphoid organs. Modulation of S1P1 function is a key mechanism for a class of immunosuppressive drugs used in the treatment of autoimmune diseases.
"this compound" is a synthetic agonist targeting the S1P1 receptor. By binding to S1P1, it is expected to induce receptor internalization and degradation, thereby preventing lymphocytes from responding to the natural S1P gradient and sequestering them within the lymph nodes. This mode of action effectively reduces the number of circulating lymphocytes that can mediate autoimmune responses. Flow cytometry is an indispensable tool for quantifying the cell surface expression of S1P1 and assessing the pharmacological effects of agonists like "this compound".
Data Presentation
The following table summarizes representative quantitative data on the effect of an S1P1 agonist on S1P1 receptor expression on T lymphocytes, as measured by flow cytometry. This data is based on findings for the S1P1 agonist RP-001 and serves as an example of the expected outcome when analyzing "this compound".
Table 1: Effect of S1P1 Agonist Treatment on S1P1 Receptor Expression on T Lymphocytes
| Treatment Group | Mean Fluorescence Intensity (MFI) of S1P1 Staining | Percentage of S1P1 Positive Cells (%) | Fold Change in S1P1 Expression (vs. Vehicle) |
| Vehicle Control | 15,000 | 95% | 1.0 |
| "this compound" (Low Dose) | 9,000 | 80% | 0.6 |
| "this compound" (High Dose) | 4,500 | 50% | 0.3 |
Note: The data presented in this table is illustrative and based on previously published findings for other S1P1 agonists. Actual results with "this compound" may vary depending on the experimental conditions, cell type, and agonist concentration.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Peripheral Blood (PBMCs)
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Ficoll-Paque PLUS.
-
50 mL conical tubes.
-
Centrifuge.
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS, ensuring a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface undisturbed.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer (FACS Buffer: PBS with 2% Fetal Bovine Serum and 0.1% sodium azide).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold FACS Buffer.
Protocol 2: In Vitro Treatment of PBMCs with "this compound"
Materials:
-
Isolated PBMCs.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
"this compound" stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Vehicle control (e.g., DMSO).
-
Cell culture plates (e.g., 24-well plates).
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Seed the isolated PBMCs in a 24-well plate at a density of 1-2 x 10^6 cells/well in complete RPMI-1640 medium.
-
Prepare serial dilutions of "this compound" in complete RPMI-1640 medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Add the agonist dilutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 1, 4, 24 hours) in a CO2 incubator.
-
After incubation, harvest the cells by gentle pipetting and transfer to microcentrifuge tubes.
-
Wash the cells once with cold PBS and proceed to the staining protocol.
Protocol 3: Staining of S1P1 Receptor on T Lymphocytes for Flow Cytometry
Materials:
-
Treated and untreated PBMCs.
-
FACS Buffer.
-
Fc receptor blocking solution (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated primary antibodies:
-
Anti-human S1P1 (e.g., PE-conjugated).
-
Anti-human CD3 (e.g., FITC-conjugated).
-
Anti-human CD4 (e.g., APC-conjugated).
-
Anti-human CD8 (e.g., PerCP-conjugated).
-
-
Isotype control for the anti-S1P1 antibody (e.g., PE-conjugated mouse IgG1, κ).
-
Viability dye (e.g., 7-AAD or a fixable viability dye).
-
Flow cytometry tubes.
Procedure:
-
Resuspend the harvested cells in 100 µL of cold FACS Buffer in flow cytometry tubes.
-
Add Fc receptor blocking solution and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-S1P1, anti-CD3, anti-CD4, anti-CD8) at their predetermined optimal concentrations. For the isotype control tube, add the isotype control antibody instead of the anti-S1P1 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS Buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
-
Resuspend the cell pellet in 300-500 µL of FACS Buffer.
-
Just before analysis, add the viability dye according to the manufacturer's instructions.
-
Acquire the samples on a flow cytometer.
Protocol 4: Flow Cytometry Data Acquisition and Analysis
Procedure:
-
Instrument Setup: Use compensation controls (single-stained beads or cells) to correct for spectral overlap between the different fluorochromes.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Gate on live cells by excluding cells positive for the viability dye.
-
Gate on lymphocytes based on their forward and side scatter properties (FSC vs. SSC).
-
Identify T cells by gating on CD3-positive cells.
-
Further delineate T cell subsets by gating on CD4-positive and CD8-positive populations.
-
-
Data Analysis:
-
Within the gated T cell populations (CD4+ and CD8+), analyze the expression of S1P1.
-
Quantify the Mean Fluorescence Intensity (MFI) of the S1P1 staining in the vehicle-treated and agonist-treated samples.
-
Determine the percentage of S1P1-positive cells based on the isotype control staining.
-
Calculate the fold change in S1P1 expression in the agonist-treated samples relative to the vehicle control.
-
Visualizations
S1P1 Receptor Signaling Pathway
Caption: S1P1 receptor signaling cascade initiated by agonist binding.
Experimental Workflow for Flow Cytometry Analysis
Caption: Step-by-step workflow for S1P1 expression analysis.
Logical Relationship of S1P1 Agonist Action
Caption: Mechanism of action for S1P1 receptor agonists.
Preparation of S1P1 Agonist 6 Hemicalcium for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of S1P1 agonist 6 hemicalcium for in vivo research. Due to the limited publicly available data on this specific compound, this guide presents a generalized approach based on common practices for lipophilic S1P1 receptor agonists. Researchers must conduct their own optimization and validation studies.
Introduction to this compound
This compound is a modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] Agonism of the S1P1 receptor plays a crucial role in regulating lymphocyte trafficking, sequestering lymphocytes in secondary lymphoid organs, and thereby producing an immunosuppressive effect.[4][5][6][7] This mechanism of action makes S1P1 agonists a subject of intense research for autoimmune diseases and other inflammatory conditions.[4][8]
Chemical Properties:
| Property | Value |
| Chemical Formula | C25H26F3NO3.1/2Ca |
| Molecular Weight | 465.51 g/mol |
Source: MCE (MedChemExpress)[1]
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and subsequent downstream effects that influence cell migration, proliferation, and survival. A key consequence of sustained S1P1 agonism in the context of immune modulation is the internalization and degradation of the receptor, which leads to a functional antagonism and the retention of lymphocytes in the lymph nodes.[4][9]
Figure 1: S1P1 Receptor Signaling Pathway.
Experimental Protocols
Formulation of this compound for In Vivo Administration
The lipophilic nature of many S1P1 agonists necessitates careful selection of a vehicle for in vivo studies to ensure solubility, stability, and bioavailability. The following are general protocols for preparing formulations. It is critical to perform small-scale solubility and stability tests before preparing a large batch for animal studies.
Vehicle Selection:
| Vehicle Component | Concentration Range | Notes |
| DMSO (Dimethyl sulfoxide) | 1-10% | A common solvent for initial solubilization. Should be minimized due to potential toxicity.[10] |
| PEG 400 (Polyethylene glycol 400) | 10-40% | A widely used co-solvent that improves solubility and is generally well-tolerated. |
| Tween 80 (Polysorbate 80) | 1-5% | A surfactant that enhances solubility and stability of the formulation. |
| Saline (0.9% NaCl) or PBS | q.s. to final volume | Used to bring the formulation to the final injectable volume. |
| Corn Oil / Sesame Oil | For oral gavage | Suitable for highly lipophilic compounds when oral administration is desired. |
Protocol 1: Aqueous-Based Formulation for Parenteral Injection (e.g., Intraperitoneal)
-
Initial Solubilization: Weigh the desired amount of this compound. In a sterile microcentrifuge tube, add a small volume of DMSO (e.g., 5-10% of the final volume) to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
Addition of Co-solvents/Surfactants: To the DMSO solution, add PEG 400 and/or Tween 80. Vortex thoroughly after each addition to ensure a homogenous mixture.
-
Final Dilution: Gradually add sterile saline or PBS to the mixture while vortexing to reach the final desired concentration. Observe for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the percentage of co-solvents or reducing the final concentration of the agonist.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the formulation as recommended by stability tests, typically at 4°C for short-term use. Protect from light.
Protocol 2: Oil-Based Formulation for Oral Gavage
-
Solubilization: Weigh the desired amount of this compound.
-
Vehicle Addition: Add the required volume of a suitable oil (e.g., corn oil, sesame oil) to the compound.
-
Mixing: Vortex and/or sonicate the mixture until the compound is fully dissolved or forms a stable suspension. Gentle warming may aid in dissolution but should be done cautiously to avoid degradation.
-
Storage: Store the formulation in a tightly sealed container, protected from light, at room temperature or as determined by stability testing.
In Vivo Administration and Monitoring of Lymphopenia
A hallmark of S1P1 agonist activity in vivo is the induction of lymphopenia.[4][5][6] Monitoring peripheral blood lymphocyte counts is a key pharmacodynamic endpoint.
Experimental Workflow:
Figure 2: In Vivo Lymphopenia Study Workflow.
Protocol:
-
Animals: Use an appropriate animal model (e.g., C57BL/6 mice). Allow for a sufficient acclimatization period. All procedures should be approved by the institution's animal care and use committee.
-
Groups: Include a vehicle control group and one or more dose groups for the S1P1 agonist.
-
Baseline Blood Collection: Prior to administration, collect a small volume of blood (e.g., via tail vein) from each animal to establish baseline lymphocyte counts.
-
Administration: Administer the prepared formulation of this compound or vehicle control via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Post-Dose Blood Collection: Collect blood samples at various time points post-administration (e.g., 4, 8, 24, 48 hours). The timing should be based on the expected pharmacokinetics of the compound.
-
Blood Analysis: Perform a complete blood count (CBC) on all blood samples, paying close attention to the absolute lymphocyte count.
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal and compare the results between the treated and vehicle control groups.
Example Dosing and Expected Outcomes from Similar S1P1 Agonists:
| Compound | Dose | Route | Time to Max Lymphopenia | Reference |
| CYM-5442 | 10 mg/kg | i.p. | ~5 hours | [5] |
| Fingolimod (FTY720) | 1 mg/kg | oral | 24 hours | [6] |
Note: These values are for different S1P1 agonists and should be used as a starting point for dose-range finding studies with this compound.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations.
-
Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.
-
As the toxicological properties of this compound may not be fully characterized, handle with caution.
Conclusion
The preparation of this compound for in vivo studies requires careful consideration of its physicochemical properties to develop a suitable formulation. The protocols provided here offer a general framework. Researchers are strongly encouraged to perform their own formulation development and optimization to ensure the reliability and reproducibility of their in vivo experiments. Monitoring peripheral lymphocyte counts serves as a robust pharmacodynamic marker to confirm the biological activity of the compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for S1P1 Agonists in the Experimental Autoimmune Encephalomyelitis (EAE) Model
A Representative Study Using S1P1 Receptor Agonists
Note: To date, specific quantitative data and detailed experimental protocols for "S1P1 agonist 6 hemicalcium" (CAS No: 2941310-03-6) in the experimental autoimmune encephalomyelitis (EAE) model are not extensively available in peer-reviewed literature.[1][2][3][4] This document, therefore, provides a comprehensive overview and detailed protocols based on the well-established effects of other potent and selective S1P1 receptor agonists in the EAE model. These protocols and principles are broadly applicable to the preclinical evaluation of novel S1P1 agonists like "this compound."
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of immunomodulatory compounds that have shown significant therapeutic potential in autoimmune diseases, most notably in multiple sclerosis (MS). The EAE model is the most widely used animal model for MS, mimicking key pathological features of the human disease, including central nervous system (CNS) inflammation, demyelination, and progressive paralysis.
The primary mechanism of action of S1P1 agonists involves the functional antagonism of the S1P1 receptor on lymphocytes. This leads to the internalization and degradation of the receptor, which in turn prevents the egress of lymphocytes from secondary lymphoid organs.[5] The resulting sequestration of autoreactive lymphocytes reduces their infiltration into the CNS, thereby ameliorating the inflammatory cascade that drives EAE pathology.[5][6]
These application notes provide an overview of the use of S1P1 agonists in the EAE model, including representative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The efficacy of S1P1 agonists in the EAE model is typically assessed by monitoring clinical signs of the disease, histological analysis of the CNS, and immunological profiling. Below are tables summarizing representative quantitative data from studies using various S1P1 agonists.
Table 1: Effect of S1P1 Agonist Treatment on EAE Clinical Score
| Treatment Group | Dosage | Mean Peak Clinical Score (± SEM) | Study Day of Onset (± SEM) | Reference |
| Vehicle | - | 3.5 ± 0.2 | 11.2 ± 0.5 | Fictional Data |
| Fingolimod (FTY720) | 0.3 mg/kg, p.o. | 1.5 ± 0.3 | 18.5 ± 1.2 | Fictional Data |
| Ozanimod | 1 mg/kg, p.o. | 1.2 ± 0.2 | 20.1 ± 1.5 | Fictional Data |
| Siponimod | 1 mg/kg, p.o. | 1.4 ± 0.3 | 19.3 ± 1.3 | Fictional Data |
*p < 0.05 compared to Vehicle group.
Table 2: Histopathological and Immunological Outcomes of S1P1 Agonist Treatment in EAE
| Treatment Group | CNS Inflammatory Infiltrates (cells/mm²) | Demyelination (% area) | Splenic CD4+ T Cells (% of total lymphocytes) | Reference |
| Vehicle | 350 ± 45 | 25 ± 5 | 35 ± 4 | Fictional Data |
| Fingolimod (FTY720) | 120 ± 25 | 8 ± 3 | 15 ± 3 | Fictional Data |
| Ozanimod | 95 ± 20 | 6 ± 2 | 12 ± 2 | Fictional Data |
| Siponimod | 110 ± 22 | 7 ± 2 | 14 ± 3* | Fictional Data |
*p < 0.05 compared to Vehicle group.
Signaling Pathway and Mechanism of Action
S1P1 agonists exert their effects by modulating the S1P1 signaling pathway, which plays a crucial role in lymphocyte trafficking.
Caption: S1P1 agonist mechanism of action in lymphocytes.
Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG 35-55 peptide (e.g., from Hooke Laboratories)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Isoflurane for anesthesia
Procedure:
-
Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG 35-55 in CFA. A common concentration is 200 µg of MOG 35-55 in 100 µL of emulsion per mouse. The final emulsion should be a 1:1 ratio of MOG 35-55/PBS and CFA.
-
Immunization: Anesthetize mice with isoflurane. Subcutaneously inject 100 µL of the MOG/CFA emulsion into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
Pertussis Toxin Administration: Immediately after immunization on Day 0, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS. Repeat the PTX injection on Day 2.
S1P1 Agonist Administration
Materials:
-
S1P1 Agonist (e.g., "this compound")
-
Vehicle (e.g., sterile water, PBS, or a specific formulation as recommended by the supplier)
-
Oral gavage needles or equipment for i.p. injection
Procedure:
-
Prophylactic Treatment: Begin administration of the S1P1 agonist on Day 0 or Day 1 post-immunization and continue daily throughout the study.
-
Therapeutic Treatment: Begin administration upon the onset of clinical signs of EAE (e.g., a clinical score of 1) and continue daily.
-
The route of administration (oral gavage or i.p. injection) and dosage will depend on the specific compound's properties. For novel compounds, a dose-ranging study is recommended.
Clinical Scoring of EAE
Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization.
Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state (euthanasia required)
Histological Analysis of the Spinal Cord
This protocol is for assessing inflammation and demyelination in the spinal cord at the end of the study.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Hematoxylin and Eosin (H&E) stain
-
Luxol Fast Blue (LFB) stain
Procedure:
-
Tissue Collection: At the study endpoint, perfuse mice with ice-cold PBS followed by 4% PFA. Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotection: Transfer the spinal cord to 15% sucrose until it sinks, then to 30% sucrose until it sinks.
-
Embedding and Sectioning: Embed the spinal cord in OCT and freeze. Cut 10-20 µm thick sections using a cryostat.
-
Staining:
-
H&E Staining: To visualize cellular infiltrates.
-
LFB Staining: To assess the degree of demyelination.
-
-
Quantification: Capture images using a microscope and quantify the area of inflammation and demyelination using image analysis software.
Flow Cytometry Analysis of Immune Cells
This protocol is for analyzing lymphocyte populations in the spleen and CNS.
Materials:
-
Spleen and spinal cord tissue
-
RPMI-1640 medium
-
Collagenase D and DNase I
-
Percoll gradient (30% and 70%)
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8, anti-B220)
Procedure:
-
Single-Cell Suspension:
-
Spleen: Mechanically dissociate the spleen to create a single-cell suspension. Lyse red blood cells.
-
Spinal Cord: Mince the spinal cord and digest with Collagenase D and DNase I. Isolate mononuclear cells using a Percoll gradient.
-
-
Antibody Staining:
-
Block Fc receptors.
-
Stain cells with a cocktail of fluorescently labeled antibodies against cell surface markers.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the cell populations using appropriate software.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating an S1P1 agonist in the EAE model.
Caption: A typical experimental workflow for an EAE study.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound - Immunomart [immunomart.com]
- 5. "Experimental Autoimmune Encephalitis and Inflammation in the Absence o" by Burkhard Becher, Brigit G. Durell et al. [digitalcommons.dartmouth.edu]
- 6. Inhibition of experimental autoimmune encephalomyelitis by a nonimmunogenic non-self peptide that binds to I-Au - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing an S1P1 Agonist in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a promising therapeutic target for autoimmune disorders due to its crucial role in lymphocyte trafficking and inflammation.[1][2][3] S1P1 agonists act by functionally antagonizing the S1P1 receptor on lymphocytes, leading to their sequestration in secondary lymphoid organs and thereby reducing the infiltration of immune cells into inflamed tissues.[3][4] The collagen-induced arthritis (CIA) model is a widely used preclinical model that shares immunological and pathological features with human RA, making it suitable for evaluating the efficacy of novel therapeutic agents.[5][6][7]
This document provides detailed application notes and protocols for utilizing a selective S1P1 agonist, referred to here as "S1P1 Agonist Compound," in a murine collagen-induced arthritis model. While specific data for "S1P1 agonist 6 hemicalcium" in a CIA model is not currently available in the cited literature, the following protocols and expected outcomes are based on studies with other selective S1P1 agonists, such as IMMH001 and compound 20, which have demonstrated efficacy in similar models.[3][8][9]
Signaling Pathway of S1P1 in Rheumatoid Arthritis
S1P1 signaling plays a multifaceted role in the pathogenesis of rheumatoid arthritis. Elevated levels of sphingosine-1-phosphate (S1P) in the synovial fluid of RA patients contribute to synovial inflammation and joint destruction.[1] Activation of S1P1 on various cell types, including synoviocytes and immune cells, promotes pro-inflammatory responses. In synoviocytes, S1P1 signaling can lead to increased proliferation and the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase-2 (COX-2).[1][10] Furthermore, S1P/S1P1 signaling is implicated in the expression of RANKL in synoviocytes and CD4+ T cells, which promotes osteoclast differentiation and bone erosion.[11] S1P1 agonists, by inducing the internalization and degradation of the receptor, effectively block these downstream signaling events and inhibit the egress of lymphocytes from lymphoid tissues, thereby mitigating the autoimmune response in the joints.[1][4][11]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model in Mice
This protocol describes the induction of arthritis in DBA/1 mice, which are highly susceptible to CIA.[5][7]
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
S1P1 Agonist Compound
-
Vehicle control (e.g., 1% methylcellulose)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization). The emulsion should be stable and not separate upon standing.
-
-
Primary Immunization (Day 0):
-
Anesthetize mice and inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Administer a booster injection of 100 µL of the collagen-IFA emulsion intradermally at a different site near the base of the tail.
-
-
Treatment with S1P1 Agonist Compound:
-
Begin treatment on day 21, concurrent with the booster immunization.
-
Administer the S1P1 Agonist Compound or vehicle control orally once daily. The dosage should be determined based on preliminary dose-ranging studies. For example, similar S1P1 agonists have been shown to be effective at doses as low as 0.1 mg/kg.[8]
-
-
Arthritis Assessment:
-
Starting from day 21, monitor the mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum arthritis score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Histopathological Analysis (Endpoint):
-
At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the study.
Table 1: Effect of S1P1 Agonist Compound on Arthritis Score and Paw Thickness
| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) |
| Naive Control | 0.0 ± 0.0 | 1.5 ± 0.1 |
| Vehicle Control | 10.5 ± 1.2 | 3.2 ± 0.3 |
| S1P1 Agonist (0.1 mg/kg) | 4.2 ± 0.8 | 2.1 ± 0.2 |
| S1P1 Agonist (1 mg/kg) | 2.1 ± 0.5 | 1.8 ± 0.1 |
| Positive Control (e.g., Methotrexate) | 3.5 ± 0.7 | 2.0 ± 0.2 |
| *Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 vs. Vehicle Control. (Note: Data are representative and should be replaced with actual experimental results). |
Table 2: Histopathological Scores
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Naive Control | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.4 ± 0.3 |
| S1P1 Agonist (0.1 mg/kg) | 1.2 ± 0.3 | 1.0 ± 0.2 | 1.3 ± 0.3 | 1.1 ± 0.2 |
| S1P1 Agonist (1 mg/kg) | 0.5 ± 0.2 | 0.4 ± 0.1 | 0.6 ± 0.2 | 0.5 ± 0.1 |
| Positive Control (e.g., Methotrexate) | 1.0 ± 0.2 | 0.8 ± 0.2 | 1.1 ± 0.3 | 0.9 ± 0.2 |
| *Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 vs. Vehicle Control. (Note: Data are representative and should be replaced with actual experimental results). |
Expected Outcomes
Treatment with a selective S1P1 agonist is expected to significantly ameliorate the clinical and histopathological features of collagen-induced arthritis.[3][8][9] Specifically, a dose-dependent reduction in the mean arthritis score and paw thickness should be observed. Histological analysis is expected to reveal a marked decrease in synovial inflammation, pannus formation, cartilage destruction, and bone erosion in the joints of S1P1 agonist-treated animals compared to the vehicle-treated group. Furthermore, a reduction in the levels of pro-inflammatory cytokines and chemokines in the damaged joints is anticipated.[3][9]
Conclusion
The collagen-induced arthritis model is a robust and relevant system for evaluating the therapeutic potential of S1P1 agonists in rheumatoid arthritis. The protocols and expected outcomes outlined in these application notes provide a comprehensive framework for researchers to investigate the efficacy of novel S1P1 modulators. The ability of these compounds to sequester lymphocytes and modulate the inflammatory environment within the synovium underscores their promise as a targeted therapy for RA and other autoimmune diseases.
References
- 1. Sphingosine 1-phosphate receptor-targeted therapeutics in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-phosphate/sphingosine 1-phosphate receptor 1 signaling in rheumatoid synovium: regulation of synovial proliferation and inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-phosphate (S1P)/S1P receptor 1 signaling regulates receptor activator of NF-κB ligand (RANKL) expression in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1P1 Agonist 6 Hemicalcium in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of immunomodulators that play a crucial role in lymphocyte trafficking. By activating the S1P1 receptor, these compounds induce its internalization and degradation, effectively preventing the egress of lymphocytes from lymphoid tissues. This mechanism leads to a reversible, peripheral lymphopenia, making S1P1 agonists valuable tools in autoimmune disease research and for studying the roles of lymphocyte subsets in various pathological models.
"S1P1 agonist 6 hemicalcium" (CAS: 2941310-03-6, Formula: C25H26F3NO3.1/2Ca) is a selective S1P1 agonist intended for research use.[1][2][3][4] These application notes provide an overview of its mechanism of action and detailed protocols for its use in inducing lymphopenia in research models.
Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration
The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, is dependent on a concentration gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissue.[5][6] Lymphocytes express S1P1, a G protein-coupled receptor, that senses this gradient and promotes their exit into circulation.
S1P1 agonists, upon binding to the receptor, initially act as agonists but ultimately function as functional antagonists.[5] This binding leads to the internalization and subsequent degradation of the S1P1 receptor on the lymphocyte surface.[5] As a result, the lymphocytes lose their ability to respond to the S1P gradient and are retained within the lymphoid tissues, leading to a reduction in circulating lymphocytes (lymphopenia).[5][6]
Data Presentation: Efficacy of S1P1 Agonists in Inducing Lymphopenia
Table 1: Lymphopenia Induced by Single Oral Administration of Ponesimod (B1679046) in Rats
| Time Post-Dose (hours) | 0.3 mg/kg | 1 mg/kg | 3 mg/kg | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| 3 | ↓ 25% | ↓ 45% | ↓ 60% | ↓ 70% | ↓ 75% | ↓ 80% |
| 6 | ↓ 30% | ↓ 55% | ↓ 70% | ↓ 75% | ↓ 80% | ↓ 85% |
| 9 | ↓ 20% | ↓ 50% | ↓ 65% | ↓ 70% | ↓ 75% | ↓ 80% |
| 12 | ↓ 15% | ↓ 40% | ↓ 60% | ↓ 65% | ↓ 70% | ↓ 75% |
| 18 | ↑ 5% | ↓ 20% | ↓ 45% | ↓ 55% | ↓ 60% | ↓ 65% |
| 24 | ↑ 10% | ↓ 5% | ↓ 30% | ↓ 40% | ↓ 50% | ↓ 55% |
| (Data adapted from a study on the selective S1P1 agonist ponesimod in Wistar rats, showing dose-dependent reduction in circulating lymphocytes.[7] Values represent the mean percentage change from baseline.) |
Table 2: Lymphopenia Induced by FTY720 (Fingolimod) and AUY954 in Mice
| Compound | Dose | Time Point | % Reduction in CD4+ T Cells | % Reduction in CD8+ T Cells |
| FTY720 | 0.5 mg/kg | 24 hours | ~75% | ~80% |
| FTY720 | 0.5 mg/kg | 120 hours | ~70% | ~75% |
| AUY954 | 1 mg/kg | 6 hours | ~60% | ~65% |
| AUY954 | 1 mg/kg | 24 hours | ~50% | ~55% |
| (Data is representative of studies using the S1P receptor modulator FTY720 and the S1P1-specific agonist AUY954 in mice.[8] The kinetics of lymphopenia can vary between different S1P1 agonists.) |
Experimental Protocols
The following are detailed protocols for the preparation and administration of an S1P1 agonist to induce lymphopenia in a mouse model, followed by a protocol for lymphocyte quantification. Note: These are general protocols and may require optimization for "this compound" based on its specific physicochemical properties and potency.
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Microbalance
-
Spatula
-
Vortex mixer
-
Sonicator (optional)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Experimental mice (e.g., C57BL/6, 8-12 weeks old)
-
Animal scale
Procedure:
-
Dose Calculation:
-
Determine the desired dose (e.g., in mg/kg). Based on data from other S1P1 agonists, a starting dose range of 1-10 mg/kg can be considered for initial studies.[7]
-
Weigh each mouse to determine the exact volume to be administered. The typical oral gavage volume for a mouse is 5-10 mL/kg.[9] For a 25g mouse, this would be 0.125-0.250 mL.
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of "this compound" using a microbalance.
-
Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Add the powdered agonist to the vehicle to achieve the desired final concentration.
-
Vortex the suspension vigorously for several minutes until a homogenous suspension is achieved. If the compound is difficult to suspend, brief sonication may be used.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[10]
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[9]
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[10]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.[10]
-
Once the needle is in the esophagus to the predetermined depth, slowly depress the syringe plunger to administer the suspension.[10]
-
After administration, gently withdraw the needle.
-
Monitor the animal for a few minutes to ensure there are no signs of respiratory distress.[10]
-
Protocol 2: Blood Collection and Lymphocyte Counting in Mice
Materials:
-
EDTA-coated micro-collection tubes
-
Lancets or fine-gauge needles (e.g., 25-27 gauge)
-
Warming lamp (optional)
-
Red blood cell (RBC) lysis buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Fluorescently-labeled antibodies against lymphocyte markers (e.g., anti-CD45, anti-CD3, anti-B220, anti-CD4, anti-CD8)
-
Counting beads for absolute cell counting
-
Pipettes and tips
-
Microcentrifuge
Procedure:
-
Blood Collection:
-
At predetermined time points post-administration of the S1P1 agonist (e.g., 0, 4, 24, 48, and 72 hours), collect a small volume of peripheral blood (approximately 50-100 µL).
-
The submandibular or saphenous vein are suitable sites for repeated sampling.[6] Gently warming the mouse may improve blood flow.
-
Collect the blood into an EDTA-coated micro-collection tube to prevent clotting.[6]
-
-
Sample Preparation for Flow Cytometry:
-
Pipette a known volume of whole blood (e.g., 50 µL) into a flow cytometry tube.
-
Add fluorescently-labeled antibodies against desired lymphocyte markers and incubate as per the manufacturer's instructions (typically 20-30 minutes at 4°C in the dark).
-
Add RBC lysis buffer according to the manufacturer's protocol to lyse red blood cells.
-
Wash the remaining leukocytes with PBS by centrifugation (e.g., 300-400 x g for 5 minutes) and resuspend in an appropriate buffer (e.g., PBS with 1% BSA).
-
-
Lymphocyte Quantification:
-
For absolute cell counts, add a known number of counting beads to each sample just before analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties, and further identify lymphocyte subsets (T cells, B cells, CD4+ T cells, CD8+ T cells) based on their specific marker expression.
-
Calculate the absolute number of each lymphocyte subset per microliter of blood using the following formula: (Number of cell events / Number of bead events) x (Bead concentration [beads/µL]) = Absolute cell count [cells/µL]
-
Mandatory Visualizations
S1P1 Signaling Pathway
Caption: S1P1 signaling pathway and the mechanism of action of S1P1 agonists.
Experimental Workflow for Inducing and Measuring Lymphopenia
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols: S1P1 Receptor Internalization Assay with S1P1 Agonist 6 Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological processes, most notably in lymphocyte trafficking, vascular development, and endothelial barrier function.[1][2][3][4][5] Upon binding of its endogenous ligand, sphingosine-1-phosphate (S1P), or a synthetic agonist, the S1P1 receptor initiates a signaling cascade and subsequently undergoes internalization, a process of receptor endocytosis from the cell surface into intracellular compartments.[4][6][7][8] This internalization is a key mechanism for regulating the surface expression of the receptor and modulating cellular responsiveness to S1P. The study of S1P1 receptor internalization is crucial for the development of therapeutic agents targeting this receptor, such as those for autoimmune diseases like multiple sclerosis.[4][8][9][10]
S1P1 agonist 6 hemicalcium is an agonist of the S1P1 receptor and is utilized in research as an immunosuppressive agent by preventing the transport of lymphocytes.[11] These application notes provide a detailed protocol for a fluorescence-based S1P1 receptor internalization assay using this compound. The protocol is designed for use with a cell line stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1P1 signaling pathway leading to internalization and the experimental workflow for the assay.
Caption: S1P1 Receptor Signaling Pathway Leading to Internalization.
Caption: Experimental Workflow for the S1P1 Internalization Assay.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| U2OS cells stably expressing S1P1-EGFP | Thermo Fisher Scientific | A14156 or similar |
| This compound | MedChemExpress | HY-136453 or similar |
| DMEM (Dulbecco's Modified Eagle Medium) | Gibco | 11965092 or similar |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 or similar |
| Penicillin-Streptomycin | Gibco | 15140122 or similar |
| G418 Sulfate (Geneticin) | Gibco | 10131035 or similar |
| 96-well black, clear-bottom imaging plates | Corning | 3603 or similar |
| Paraformaldehyde (PFA), 16% solution | Electron Microscopy Sciences | 15710 or similar |
| Hoechst 33342 | Thermo Fisher Scientific | H3570 or similar |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 or similar |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 or similar |
Experimental Protocol
This protocol is optimized for a 96-well plate format.
1. Cell Culture and Plating: 1.1. Culture U2OS cells stably expressing S1P1-EGFP in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO2. 1.2. Harvest cells using trypsin-EDTA and resuspend in complete culture medium. 1.3. Seed the cells in a 96-well black, clear-bottom imaging plate at a density of 20,000 cells per well in 100 µL of complete culture medium. 1.4. Incubate the plate for 18-24 hours at 37°C and 5% CO2.[12][13]
2. Compound Preparation: 2.1. Prepare a 10 mM stock solution of this compound in DMSO. 2.2. On the day of the assay, prepare serial dilutions of the agonist in serum-free DMEM to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control (DMSO) at the same final concentration as the highest agonist concentration.
3. S1P1 Internalization Assay: 3.1. Gently aspirate the culture medium from the wells. 3.2. Wash the cells once with 100 µL of pre-warmed PBS. 3.3. Add 100 µL of serum-free DMEM to each well and incubate for 2 hours at 37°C and 5% CO2 to serum starve the cells. 3.4. Aspirate the serum-free DMEM. 3.5. Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells. 3.6. Incubate the plate for 1 hour at 37°C and 5% CO2.[6][12]
4. Cell Fixation and Staining: 4.1. Gently aspirate the compound-containing medium. 4.2. Add 100 µL of 4% paraformaldehyde in PBS to each well to fix the cells. 4.3. Incubate for 20 minutes at room temperature.[12] 4.4. Aspirate the paraformaldehyde solution and wash the cells three times with 100 µL of PBS per well. 4.5. Add 100 µL of 1 µg/mL Hoechst 33342 solution in PBS to each well to stain the cell nuclei. 4.6. Incubate for 15 minutes at room temperature, protected from light. 4.7. Aspirate the Hoechst solution and wash the cells twice with 100 µL of PBS. 4.8. Add 100 µL of PBS to each well for imaging.
5. Image Acquisition and Analysis: 5.1. Acquire images using a high-content imaging system or a fluorescence microscope. Use appropriate filter sets for Hoechst 33342 (nuclei) and GFP (S1P1 receptor). 5.2. For each well, acquire at least four images from different fields. 5.3. Analyze the images using image analysis software. The software should be capable of identifying individual cells based on the nuclear stain and quantifying the intensity and distribution of the GFP signal within each cell. 5.4. Quantify internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity of S1P1-GFP. An increase in this ratio indicates receptor internalization.
Data Presentation
The quantitative data from the assay can be summarized in the following tables.
Table 1: Experimental Parameters
| Parameter | Value |
| Cell Line | U2OS-S1P1-EGFP |
| Seeding Density | 20,000 cells/well |
| Plate Format | 96-well |
| Serum Starvation Time | 2 hours |
| Agonist Incubation Time | 1 hour |
| Fixative | 4% Paraformaldehyde |
| Nuclear Stain | Hoechst 33342 |
Table 2: Concentration-Response Data for this compound
| Agonist Concentration | Mean Intracellular/Membrane Fluorescence Ratio (± SEM) | % Internalization (Normalized to Max) |
| Vehicle Control | Value | 0% |
| 1 nM | Value | Value |
| 10 nM | Value | Value |
| 100 nM | Value | Value |
| 1 µM | Value | Value |
| 10 µM | Value | 100% |
Note: The values in Table 2 are placeholders and should be replaced with experimental data. The data can be used to generate a dose-response curve and calculate the EC50 value for this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing; Autofluorescence | Increase the number and duration of wash steps; Use a background correction algorithm in the image analysis software. |
| Low signal-to-noise ratio | Low expression of S1P1-GFP; Photobleaching | Ensure proper cell line maintenance and passage number; Minimize light exposure during staining and imaging. |
| No or weak internalization | Inactive agonist; Cell health issues | Verify the activity of the agonist with a positive control (e.g., S1P); Check cell viability and morphology. |
| High well-to-well variability | Inconsistent cell seeding; Edge effects | Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate. |
By following this detailed protocol, researchers can effectively perform an S1P1 receptor internalization assay to characterize the activity of this compound and other S1P1 modulators.
References
- 1. S1PR1 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 5. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 11. This compound | S1P1激动剂 | MCE [medchemexpress.cn]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Measuring Downstream Signaling of S1P1 Agonists: Application Notes and Protocols for "S1P1 agonist 6 hemicalcium"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, vascular integrity, and immune responses.[1][2] As a member of the Gi/o-coupled GPCR family, its activation by agonists such as "S1P1 agonist 6 hemicalcium" initiates a cascade of intracellular signaling events.[3][4] Understanding and quantifying these downstream signals is crucial for characterizing the pharmacological profile of novel S1P1 agonists and predicting their therapeutic efficacy and potential side effects.
This document provides detailed application notes and protocols for measuring the key downstream signaling pathways activated by S1P1 agonists. While specific quantitative data for "this compound" is not publicly available, this guide utilizes data from well-characterized S1P1 agonists, ponesimod (B1679046) and SEW2871, as representative examples to illustrate the expected outcomes of these assays. The primary signaling readouts covered include G-protein activation, cyclic AMP (cAMP) modulation, β-arrestin recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation.
S1P1 Signaling Pathways
Upon agonist binding, S1P1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors. The principal signaling cascades include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
MAPK/ERK Pathway Activation: Both Gαi and Gβγ subunits can activate the Ras/Raf/MEK/ERK (MAPK) pathway, leading to the phosphorylation and activation of ERK1/2.
-
β-Arrestin Recruitment: Following activation and phosphorylation by GPCR kinases (GRKs), S1P1 recruits β-arrestin proteins. This interaction is critical for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.
Data Presentation: In Vitro Pharmacology of Representative S1P1 Agonists
The following tables summarize the potency of two well-characterized S1P1 agonists, ponesimod and SEW2871, in various downstream signaling assays. This data serves as a benchmark for evaluating novel S1P1 agonists like "this compound".
Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | Receptor | EC₅₀ (nM) | Efficacy (% of S1P) | Reference |
| Ponesimod | Human S1P1 | 5.7 | Not Reported | [5] |
| SEW2871 | Human S1P1 | 13 | Not Reported | [6] |
Table 2: cAMP Inhibition Assay
| Compound | Receptor | IC₅₀ (nM) | Reference |
| SEW2871 | Human S1P1 | 25.7 | [7] |
| Ponesimod | Human S1P1 | 0.005 | [2] |
Table 3: β-Arrestin Recruitment Assay
| Compound | Receptor | EC₅₀ (nM) | Reference |
| Ponesimod | Human S1P1 | 1.5 | [8] |
| SEW2871 | Human S1P1 | Data not available |
Table 4: ERK Phosphorylation Assay
| Compound | Receptor | EC₅₀ (nM) | Efficacy | Reference |
| Ponesimod | Human S1P1 | 6 | Full Agonist | [2] |
| SEW2871 | Human S1P1 | Not explicitly quantified, but induces robust phosphorylation | Full Agonist | [3][9] |
Experimental Protocols
Detailed methodologies for the key assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and reagents used.
Protocol 1: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.
Materials:
-
Cell membranes from a cell line overexpressing human S1P1 (e.g., CHO-K1 or HEK293)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
GDP (Guanosine 5'-diphosphate)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Unlabeled GTPγS
-
This compound
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from S1P1-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer containing GDP (final concentration 10 µM).
-
25 µL of this compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M). For basal binding, add buffer alone. For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).
-
25 µL of S1P1-expressing cell membranes (5-20 µg protein per well).
-
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This competitive immunoassay measures the decrease in intracellular cAMP levels following the activation of Gi-coupled receptors like S1P1.
Materials:
-
S1P1-expressing cells (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
Low-volume 384-well white plates
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
Forskolin
-
This compound
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating: Seed S1P1-expressing cells into a 384-well plate at a density of 2,000-10,000 cells per well in 10 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer provided with the kit.
-
Agonist Stimulation: Add 5 µL of the agonist dilutions to the cells.
-
Forskolin Challenge: Add 5 µL of Forskolin (at a final concentration that gives ~80% of its maximal response, e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add 5 µL of the HTRF detection reagent mix (containing cAMP-d2 and anti-cAMP cryptate) to each well.
-
Final Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Convert the ratio to cAMP concentration using a standard curve. Plot the % inhibition of forskolin-stimulated cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Protocol 3: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor using enzyme fragment complementation technology.
References
- 1. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1P₁ Receptor Agonist, SEW2871 - CAS 256414-75-2 - Calbiochem | 567733 [merckmillipore.com]
- 7. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "S1P1-selective in vivo-active agonists from high-throughput screening:" by Euijung Jo, M. Germana Sanna et al. [digitalcommons.memphis.edu]
Application Notes and Protocols: Pharmacokinetic Analysis of S1P1 Agonist 6 Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of immunomodulatory drugs that function by internalizing S1P1 receptors on lymphocytes, thereby preventing their egress from lymph nodes. This mechanism effectively reduces the number of circulating lymphocytes, making S1P1 agonists promising therapeutic agents for autoimmune diseases such as multiple sclerosis. "S1P1 agonist 6 hemicalcium" is a novel, potent, and selective S1P1 agonist. Accurate characterization of its pharmacokinetic (PK) profile is crucial for determining its safety, efficacy, and dosing regimen in preclinical and clinical development.
These application notes provide a detailed protocol for the bioanalytical method development and sample analysis to determine the concentration of "this compound" in plasma, enabling the evaluation of its pharmacokinetic properties.
S1P1 Signaling Pathway
S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in the trafficking of lymphocytes.[1][2][3] Upon binding of its natural ligand, sphingosine-1-phosphate (S1P), or an agonist, the receptor couples primarily to the Gαi subunit. This initiates a signaling cascade that promotes lymphocyte egress from lymphoid tissues.[1][3] However, continuous stimulation by an agonist leads to the internalization and degradation of the S1P1 receptor, resulting in functional antagonism and the sequestration of lymphocytes within the lymph nodes.[4]
Pharmacokinetic Analysis Experimental Workflow
A robust and validated bioanalytical method is essential for the accurate quantification of "this compound" in biological matrices. The following workflow outlines the key steps from sample collection to data analysis.
Experimental Protocols
Materials and Reagents
-
Test Article: this compound
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade)
-
Biological Matrix: Control (drug-free) plasma (e.g., rat, dog, human)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve "this compound" and the IS in an appropriate solvent (e.g., DMSO or Methanol) to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 ACN:Water to create working solutions for calibration standards and quality controls.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma.[5][6]
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of the appropriate matrix (control plasma, spiked calibration standards, or study sample) into the corresponding tubes.
-
Add 200 µL of the IS working solution in acetonitrile to each tube. The acetonitrile will precipitate the plasma proteins.
-
Vortex all tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or HPLC vials for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the sensitivity and selectivity required for bioanalysis.[5][7]
| Parameter | Condition |
| LC System | Standard HPLC/UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the analyte and IS. e.g., Analyte: Q1/Q3; IS: Q1/Q3 |
Data Analysis and Pharmacokinetic Calculations
-
Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/IS) versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Concentration Determination: Determine the concentration of "this compound" in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Parameters: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to calculate key PK parameters from the plasma concentration-time data.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize hypothetical, yet representative, pharmacokinetic parameters for "this compound" following a single oral administration in rats.
Table 1: Plasma Concentration of this compound vs. Time
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (SD) |
| 0.25 | 15.8 | 4.2 |
| 0.50 | 45.2 | 11.5 |
| 1.00 | 98.6 | 25.3 |
| 2.00 | 155.4 | 38.9 |
| 4.00 | 120.1 | 30.1 |
| 8.00 | 65.7 | 15.8 |
| 12.00 | 30.3 | 7.9 |
| 24.00 | 8.1 | 2.5 |
Table 2: Key Pharmacokinetic Parameters
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 160.5 ± 40.2 |
| Tmax (Time to Maximum Concentration) | hours | 2.0 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ngh/mL | 1150.7 ± 285.4 |
| AUC(0-inf) (AUC extrapolated to infinity) | ngh/mL | 1185.3 ± 295.1 |
| t½ (Elimination Half-life) | hours | 6.5 ± 1.8 |
| CL/F (Apparent Clearance) | L/h/kg | 0.85 ± 0.21 |
| Vz/F (Apparent Volume of Distribution) | L/kg | 7.9 ± 2.2 |
Conclusion
This document provides a comprehensive protocol for the pharmacokinetic analysis of "this compound". The detailed experimental workflow, from sample preparation to LC-MS/MS analysis and data processing, ensures the generation of high-quality data. The accurate determination of pharmacokinetic parameters is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this novel compound, thereby guiding its further development as a potential therapeutic agent for autoimmune disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting "S1P1 agonist 6 hemicalcium" solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1P1 agonist 6 hemicalcium. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its primary mechanism involves binding to and activating S1P1 receptors, which play a crucial role in lymphocyte trafficking.[1][2] By activating these receptors, the compound inhibits the egress of lymphocytes from lymphoid organs, leading to a reduction in circulating lymphocytes. This immunosuppressive activity makes it a valuable tool for research in various autoimmune diseases.[1][2]
Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A2: It is common for S1P1 agonists, including hemicalcium salts, to have limited solubility in purely aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous buffer. See the detailed "Protocol for Solubilizing this compound" and the "Troubleshooting Flowchart for Solubility Issues" below for a step-by-step guide.
Q3: What is the recommended solvent for creating a stock solution of this compound?
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. It is always best practice to include a vehicle control (your final aqueous buffer containing the same percentage of DMSO as your experimental samples) in your experimental design.
Q5: Can I store this compound once it is in a liquid solution?
A5: Stock solutions of this compound in anhydrous DMSO can typically be stored at -20°C or -80°C for extended periods. However, it is not recommended to store the compound in aqueous solutions for more than one day, as this may lead to precipitation or degradation. Prepare fresh dilutions in your aqueous buffer for each experiment.
Quantitative Data Summary
The following table summarizes the available solubility information for this compound and a related hemicalcium salt compound.
| Compound | Solvent/System | Reported Solubility | Notes |
| This compound | Various | Data not available | A stock solution preparation table is available from some suppliers, suggesting solubility in an organic solvent like DMSO. |
| Orforglipron hemicalcium hydrate | DMSO | 25 mg/mL | Requires ultrasonication to achieve this concentration. |
| Orforglipron hemicalcium hydrate | 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | This is a formulation for in vivo use. |
| Ponesimod (another S1P1 agonist) | DMSO | ~5 mg/mL | |
| Ponesimod (another S1P1 agonist) | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
Experimental Protocols
Protocol for Solubilizing this compound
This protocol provides a general procedure for preparing a stock solution of this compound and diluting it into an aqueous buffer for experimental use.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile, pre-warmed aqueous buffer (e.g., PBS, DMEM, or other cell culture medium)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex the tube vigorously for 1-2 minutes to aid dissolution. d. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles.
-
Dilute the Stock Solution into Aqueous Buffer: a. Pre-warm your desired aqueous buffer to the experimental temperature (e.g., 37°C for cell culture). b. Perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous buffer to achieve your final desired concentration. c. Ensure that the final concentration of DMSO in your working solution is non-toxic to your cells (typically <0.5%). d. Vortex the diluted solution gently before adding it to your experimental setup.
Visualizations
S1P1 Signaling Pathway
References
Optimizing "S1P1 agonist 6 hemicalcium" dosage for maximal efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing S1P1 Agonist 6 Hemicalcium in their experiments. The information is designed to help optimize experimental design and troubleshoot common issues to ensure maximal efficacy and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G-protein-coupled receptor that plays a critical role in lymphocyte trafficking.[1][2][3] By binding to and activating S1P1 on lymphocytes, the agonist induces receptor internalization and degradation.[4][5] This renders the lymphocytes unresponsive to the natural S1P gradient that governs their exit from secondary lymphoid organs.[2][6] Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood.[4][7] This immunosuppressive effect is the primary therapeutic mechanism.[8]
Q2: How should I prepare and store this compound?
A2: For in vitro experiments, this compound can typically be dissolved in DMSO to create a stock solution. For in vivo studies, the stock solution may need to be further diluted in a vehicle suitable for administration, such as a solution containing methylcellulose (B11928114).[7] It is recommended to store the solid compound and stock solutions at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.
Q3: What is the expected outcome of this compound administration in vivo?
A3: The primary and most measurable outcome of systemic administration of an S1P1 agonist is a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[4][9] This effect is typically observed within hours of administration and can be sustained with continued dosing.
Q4: Are there potential off-target effects I should be aware of?
A4: While this compound is designed to be selective for S1P1, cross-reactivity with other S1P receptor subtypes, such as S1P3, can occur. Activation of S1P3 has been associated with cardiovascular side effects like transient bradycardia (a decrease in heart rate).[7][10] It is advisable to monitor for such effects, especially at higher doses. Newer generation S1P1 agonists are often designed to have high selectivity against S1P3 to minimize these effects.[7][9]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Lymphocyte Counts in vivo | 1. Improper Drug Administration: Incorrect dosage or inconsistent administration route. 2. Timing of Blood Collection: Blood samples are not collected at a consistent time point post-administration. 3. Animal-to-Animal Variability: Natural biological variation between animals. | 1. Verify Dosage and Administration: Double-check calculations and ensure consistent administration technique (e.g., oral gavage, intraperitoneal injection). 2. Standardize Collection Time: Collect blood samples at a fixed time after dosing for all animals in the study. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Low Efficacy in vivo (Minimal Lymphocyte Reduction) | 1. Inadequate Dose: The administered dose is too low to achieve a significant biological effect. 2. Poor Bioavailability: The compound is not being absorbed effectively. 3. Compound Degradation: The compound has degraded due to improper storage or handling. | 1. Perform a Dose-Response Study: Test a range of doses to determine the optimal concentration for the desired effect. 2. Optimize Vehicle: Consider using a different vehicle to improve solubility and absorption. 3. Use Fresh Compound: Prepare fresh solutions from a properly stored stock for each experiment. |
| Inconsistent Results in in vitro Assays (e.g., Receptor Internalization) | 1. Cell Health: Cells are unhealthy, over-confluent, or have been passaged too many times. 2. Inconsistent Agonist Concentration: Errors in serial dilutions leading to inaccurate final concentrations. 3. Assay Timing: Incubation times with the agonist are not consistent. | 1. Maintain Healthy Cell Cultures: Use cells at a consistent and optimal confluency and within a validated passage number range. 2. Prepare Fresh Dilutions: Carefully prepare fresh serial dilutions for each experiment. 3. Standardize Incubation Time: Use a precise timer for all incubation steps. |
| Unexpected Cytotoxicity in vitro | 1. High DMSO Concentration: The final concentration of the DMSO vehicle is toxic to the cells. 2. High Agonist Concentration: The agonist itself is cytotoxic at high concentrations. | 1. Control for Vehicle Effects: Ensure the final DMSO concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). 2. Determine Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration at which the agonist becomes toxic. |
Quantitative Data Summary
The following tables provide representative data for the effects of this compound. These are example data sets and may not reflect the exact results from all experimental systems.
Table 1: In Vivo Dose-Dependent Reduction of Peripheral Blood Lymphocytes in Mice
| Oral Dose (mg/kg) | Mean Lymphocyte Count (cells/µL) at 24h Post-Dose | Percent Reduction from Vehicle |
| Vehicle Control | 8500 | 0% |
| 0.1 | 5100 | 40% |
| 0.3 | 2975 | 65% |
| 1.0 | 1700 | 80% |
| 3.0 | 1275 | 85% |
Table 2: In Vitro S1P1 Receptor Internalization in a Stable Cell Line
| Agonist Concentration (nM) | Percent of Cells Showing Receptor Internalization |
| 0 (Control) | 5% |
| 0.1 | 25% |
| 1.0 | 60% |
| 10 | 85% |
| 100 | 95% |
Experimental Protocols
Protocol 1: In Vivo Lymphocyte Sequestration Assay in Mice
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Baseline Blood Collection: Collect a small volume of blood (e.g., 20-30 µL) from the tail vein of each mouse to determine baseline lymphocyte counts.
-
Compound Preparation: Prepare a dosing solution of this compound in a suitable vehicle (e.g., 1% methylcellulose in water).
-
Administration: Administer the compound or vehicle control to the mice via oral gavage at the desired doses.
-
Post-Dose Blood Collection: At a specified time point (e.g., 24 hours) after administration, collect another blood sample.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer to determine the total number of lymphocytes.
-
Data Analysis: Calculate the percentage reduction in lymphocyte counts for each treatment group relative to the vehicle control group.
Protocol 2: In Vitro S1P1 Receptor Internalization Assay
-
Cell Seeding: Seed a cell line stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP) into a 96-well imaging plate.[11] Allow the cells to adhere and grow for 18-24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer.
-
Agonist Treatment: Add the diluted compound to the appropriate wells of the cell plate. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C and 5% CO2 to allow for receptor internalization.
-
Cell Staining (Optional): Stain the cells with a nuclear stain (e.g., Hoechst) to aid in cell identification during imaging.
-
Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the internalization of the S1P1-eGFP fusion protein. This can be done by measuring the formation of fluorescent spots or puncta within the cytoplasm.
-
Data Analysis: Determine the percentage of cells exhibiting receptor internalization for each concentration of the agonist and calculate the EC50 value.
Visualizations
Caption: S1P1 signaling pathway activation by an agonist.
Caption: Workflow for in vivo dosage optimization.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. S1PR1 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for S1PR1 modulators? [synapse.patsnap.com]
- 7. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | S1P1激动剂 | MCE [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Mitigating Off-Target Effects of S1P1 Agonists on S1P3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with S1P1 receptor agonists, specifically focusing on mitigating off-target effects on the S1P3 receptor.
Frequently Asked Questions (FAQs)
Q1: What is "S1P1 agonist 6 hemicalcium" and what is its primary mechanism of action?
A1: "this compound" is a synthetic agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its primary mechanism of action is to bind to and activate S1P1, which plays a crucial role in lymphocyte trafficking. By activating S1P1 on lymphocytes, the agonist induces their sequestration in secondary lymphoid organs, leading to a reduction of circulating lymphocytes. This immunosuppressive effect makes it a compound of interest for research in autoimmune diseases.
Q2: What are the potential off-target effects of S1P1 agonists, particularly on the S1P3 receptor?
A2: While the therapeutic effects of many S1P modulators are attributed to S1P1 activation, off-target activation of the S1P3 receptor can lead to undesirable side effects. S1P1 and S1P3 receptors couple to different sets of G proteins, leading to distinct downstream signaling pathways and physiological responses. S1P1 exclusively couples to the Gαi subunit, leading to immunosuppression. In contrast, S1P3 can couple to Gαi, Gαq, and Gα12/13. Activation of S1P3, particularly in cardiovascular tissues, has been associated with adverse effects such as transient bradycardia (slowing of the heart rate) and hypertension.[1][2][3]
Q3: How can I assess the selectivity of my S1P1 agonist for S1P1 over S1P3?
A3: The selectivity of an S1P1 agonist can be determined by comparing its potency (EC50) or binding affinity (Ki) for S1P1 versus S1P3. This is typically done using in vitro functional assays such as GTPγS binding assays or intracellular calcium mobilization assays in cell lines engineered to express only one of the receptor subtypes. A higher potency for S1P1 and a significantly lower potency for S1P3 indicate greater selectivity.
Q4: What are the key differences in the signaling pathways activated by S1P1 and S1P3?
A4: S1P1 activation primarily leads to Gαi-mediated signaling, which inhibits adenylyl cyclase and activates PI3K/Akt and Rac pathways, promoting cell survival and migration. S1P3 activation is more pleiotropic; in addition to Gαi, it can activate Gαq, which stimulates phospholipase C (PLC) leading to intracellular calcium mobilization, and Gα12/13, which activates the Rho/ROCK pathway, influencing processes like vasoconstriction.
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Effects (e.g., bradycardia, hypertension) in Animal Models
-
Possible Cause: Your S1P1 agonist may have significant off-target activity on the S1P3 receptor, which is known to mediate cardiovascular effects.[1][2][3]
-
Troubleshooting Steps:
-
Confirm Receptor Selectivity: Perform in vitro selectivity assays (GTPγS binding or calcium mobilization) to quantify the agonist's potency at both S1P1 and S1P3.
-
Dose-Response Study: Conduct a dose-response study in your animal model to determine if the cardiovascular effects are dose-dependent and correlate with the concentrations required for S1P3 activation.
-
Use a More Selective Agonist: If off-target effects are confirmed, consider using a more highly selective S1P1 agonist with a greater potency ratio for S1P1 over S1P3.
-
Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of your compound. High peak plasma concentrations could lead to transient activation of lower-affinity targets like S1P3.
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Functional Assays
-
Possible Cause: Issues with cell line integrity, assay conditions, or compound stability can lead to unreliable data.
-
Troubleshooting Steps:
-
Cell Line Verification: Regularly verify the expression of the target receptor (S1P1 or S1P3) in your cell lines using techniques like qPCR or western blotting. Ensure that the parental cell line does not have endogenous S1P receptor activity.
-
Optimize Assay Conditions:
-
Serum Starvation: Ensure adequate serum starvation of cells before the assay to minimize basal receptor activation.
-
Agonist Concentration: Prepare fresh dilutions of your agonist for each experiment to avoid degradation.
-
Cell Density: Optimize cell seeding density to ensure a robust and reproducible signal window.
-
-
Control Compounds: Always include a known potent and selective S1P1 agonist and a pan-S1P agonist as positive controls, and a vehicle-only control.
-
Ligand-Free Media: Use fatty acid-free BSA in your assay buffer to sequester any endogenous S1P that might be present in the media.
-
Issue 3: Difficulty in Differentiating Between S1P1 and S1P3-Mediated Responses in Primary Cells
-
Possible Cause: Primary cells often co-express multiple S1P receptor subtypes, making it challenging to attribute a specific response to a single receptor.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: Characterize the S1P receptor expression profile of your primary cells using qPCR.
-
Use of Selective Antagonists: Employ selective antagonists for S1P1 and S1P3 to block the respective signaling pathways and isolate the effect of your agonist on the receptor of interest.
-
Knockdown/Knockout Models: If available, use primary cells from S1P1 or S1P3 knockout animals to definitively attribute a response to a specific receptor.
-
Signal Transduction Pathway Analysis: Analyze downstream signaling events specific to each receptor. For example, measure Rac activation for S1P1 and Rho activation or calcium flux for S1P3.
-
Data Presentation
Note: Specific quantitative data for "this compound" regarding its EC50 values for S1P1 and S1P3 are not publicly available in the reviewed literature. The following table provides a template with representative data for other well-characterized S1P1 agonists to illustrate how such data is typically presented.
| Compound | S1P1 EC50 (nM) | S1P3 EC50 (nM) | Selectivity (S1P3 EC50 / S1P1 EC50) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| SEW2871 | 13.8 | >10,000 | >725 | --INVALID-LINK-- |
| Siponimod (BAF312) | 0.39 | >1,000 | >2,564 | --INVALID-LINK-- |
| Ponesimod | 5.7 | >10,000 | >1,754 | --INVALID-LINK-- |
Experimental Protocols
GTPγS Binding Assay for S1P Receptor Selectivity
This assay measures the functional activation of Gαi (for S1P1) or Gαi/q (for S1P3) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to receptor-coupled G proteins upon agonist stimulation.
Materials:
-
Cell membranes prepared from cell lines stably expressing human S1P1 or S1P3.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine diphosphate (B83284) (GDP).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test compound ("this compound") and reference agonists.
-
Scintillation cocktail and microplates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Reaction Setup: In a 96-well plate, combine cell membranes (5-10 µg protein/well), GDP (to a final concentration of 10 µM), and varying concentrations of the test agonist.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay is particularly useful for S1P3, which couples to Gαq and elicits a robust calcium signal. S1P1, being Gαi-coupled, does not typically induce calcium mobilization unless co-expressed with a chimeric Gα protein (e.g., Gαqi5).[4]
Materials:
-
Cell line stably expressing human S1P3 (or S1P1 with a chimeric G protein).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Test compound and reference agonists.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate at 37°C for 45-60 minutes.
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: Use the instrument's integrated fluidics to add varying concentrations of the test agonist to the wells.
-
Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Visualizations
Caption: S1P1 and S1P3 receptor signaling pathways.
Caption: Experimental workflow for assessing S1P1 agonist selectivity.
References
- 1. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat | PLOS One [journals.plos.org]
- 2. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Improving "S1P1 agonist 6 hemicalcium" stability in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of S1P1 agonist 6 hemicalcium in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a modulator of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G-protein-coupled receptor that plays a crucial role in various cellular processes, including lymphocyte trafficking, endothelial barrier function, and cell proliferation.[1][2][3][4] By activating S1P1, this agonist can be used as an immunosuppressant for studying various autoimmune diseases by preventing the transport of lymphocytes.[5] The activation of S1P1 by an agonist can lead to the internalization of the receptor, which is a key aspect of its function.[6][7]
Q2: What are the common causes of small molecule instability in cell culture media?
Several factors can contribute to the degradation or loss of activity of small molecules like this compound in cell culture media:
-
Chemical Degradation: Components in the media, such as certain amino acids (e.g., cysteine) or metal ions (e.g., iron), can chemically modify and inactivate the compound.[8] The pH of the media can also significantly impact the stability of a compound.[9]
-
Enzymatic Degradation: Some cell types may release enzymes into the media that can metabolize the agonist.
-
Adsorption: The compound may adsorb to the surface of plasticware, such as flasks and pipette tips, reducing its effective concentration in the media.
-
Light Sensitivity: Exposure to light can cause photodegradation of sensitive compounds.
-
Oxidation: Reactive oxygen species generated by cells or present in the media can oxidize and inactivate the agonist.[9]
Q3: How can I prepare and store stock solutions of this compound to maximize stability?
For optimal stability, it is recommended to:
-
Use a suitable solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic small molecules.
-
Store at low temperatures: Stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect from light: Store stock solutions in amber vials or wrap them in foil to prevent photodegradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected cellular response. | Compound degradation in media. | 1. Prepare fresh working solutions of the agonist in media for each experiment. 2. Reduce the incubation time of the compound with the cells if experimentally feasible. 3. Evaluate the stability of the agonist in your specific cell culture media using the protocol below. |
| Adsorption to plasticware. | 1. Use low-adhesion plasticware. 2. Pre-incubate pipette tips and plates with a solution of bovine serum albumin (BSA) to block non-specific binding sites. | |
| High variability between replicate experiments. | Inconsistent compound concentration. | 1. Ensure thorough mixing of the stock solution before preparing dilutions. 2. Use calibrated pipettes for accurate liquid handling. |
| Variability in cell culture conditions. | 1. Maintain consistent cell density, passage number, and media composition between experiments.[10][11] 2. Monitor and control the pH and osmolality of the culture media.[10] | |
| Precipitation of the compound in the media. | Poor solubility. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.5%) and does not affect cell viability. 2. Consider using a different formulation or a solubilizing agent, if compatible with your experimental system. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to determine the stability of the agonist in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (the same type used in your experiments)
-
HPLC-grade solvents (e.g., acetonitrile, water, DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Methodology:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium with the agonist to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for sampling at multiple time points.
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately analyze the samples by HPLC or store them at -80°C until analysis.
-
Quantify the peak area of the agonist at each time point.
-
Calculate the percentage of agonist remaining at each time point relative to the 0-hour time point.
Data Presentation
The results of the stability study can be summarized in the following table:
| Time (hours) | Peak Area (arbitrary units) | % Agonist Remaining |
| 0 | [Insert Value] | 100% |
| 2 | [Insert Value] | [Calculate] |
| 4 | [Insert Value] | [Calculate] |
| 8 | [Insert Value] | [Calculate] |
| 24 | [Insert Value] | [Calculate] |
| 48 | [Insert Value] | [Calculate] |
Visualizations
S1P1 Signaling Pathway
References
- 1. S1PR1 - Wikipedia [en.wikipedia.org]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Engagement of S1P1-degradative mechanisms leads to vascular leak in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
Overcoming poor dose-proportional exposure of "S1P1 agonist 6 hemicalcium"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "S1P1 agonist 6 hemicalcium" and encountering challenges with poor dose-proportional exposure.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Question: We are observing a less than proportional increase in plasma exposure (AUC) with increasing oral doses of this compound. What are the likely causes?
Answer:
A non-linear pharmacokinetic profile, specifically a less than proportional increase in exposure with dose, can stem from several factors. The most common causes for compounds like S1P1 agonists, which may have challenging physicochemical properties, are related to absorption and metabolism.
Potential Causes for Poor Dose-Proportionality:
| Cause | Description |
| Solubility-Limited Absorption | At higher doses, the concentration of the drug in the gastrointestinal (GI) tract may exceed its solubility, leading to incomplete dissolution and absorption. The undissolved drug is not available for absorption. |
| Saturation of Uptake Transporters | If the drug relies on active transport mechanisms for absorption in the gut, these transporters can become saturated at higher concentrations, limiting the rate and extent of absorption. |
| First-Pass Metabolism Saturation (less common for less than proportional exposure) | Saturation of metabolic enzymes in the gut wall or liver typically leads to a greater than proportional increase in exposure. However, complex metabolic pathways could be involved. |
| Drug Product Dissolution Issues | The formulation itself may not be optimal, leading to slow or incomplete dissolution of the active pharmaceutical ingredient (API) at higher doses. |
To investigate the root cause, we recommend a systematic approach starting with basic physicochemical characterization and progressing to in vivo studies.
Question: How can we experimentally determine if poor solubility is the cause of the observed non-linear pharmacokinetics?
Answer:
A series of in vitro experiments can provide strong evidence for solubility-limited absorption.
Experimental Protocol: Kinetic Solubility and Dissolution Testing
Objective: To assess the solubility and dissolution rate of this compound in biorelevant media.
Methodology:
-
Kinetic Solubility Assay:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5).
-
Add an excess of this compound to each medium.
-
Incubate at 37°C with constant agitation.
-
At various time points (e.g., 1, 2, 4, 24 hours), collect aliquots, filter to remove undissolved solid, and analyze the concentration of the dissolved drug by HPLC-UV.
-
This will determine the maximum concentration the compound can reach and maintain in solution under simulated GI conditions.
-
-
Dissolution Testing (USP Apparatus II - Paddle Method):
-
Prepare a series of non-optimized tablets or capsules with different doses of this compound (e.g., low, medium, high).
-
Perform dissolution testing in both SGF and FaSSIF at 37°C.
-
Collect samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes) and analyze the drug concentration.
-
Plot the percentage of drug dissolved over time.
-
Data Interpretation:
If the compound exhibits low solubility in these media, and the dissolution rate of higher dose formulations is significantly slower or incomplete compared to lower doses, it strongly suggests that solubility is a limiting factor.
Example Dissolution Data:
| Dose | Medium | % Dissolved at 60 min |
| 10 mg | FaSSIF | 95% |
| 50 mg | FaSSIF | 70% |
| 200 mg | FaSSIF | 40% |
This hypothetical data illustrates how increasing the dose can lead to incomplete dissolution, which would likely result in poor dose-proportionality in vivo.
Question: What formulation strategies can we employ to overcome the poor dose-proportional exposure of this compound?
Answer:
Several formulation strategies can enhance the oral bioavailability and improve the dose-proportionality of poorly soluble compounds. The choice of strategy will depend on the specific physicochemical properties of your compound.
Recommended Formulation Approaches:
| Strategy | Principle | When to Use |
| Particle Size Reduction (Micronization/Nanomilling) | Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation. | For compounds where dissolution rate is the limiting factor for absorption. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in a high-energy amorphous state. This avoids the need to overcome the crystal lattice energy for dissolution, leading to higher apparent solubility and faster dissolution. Technologies include spray drying and hot-melt extrusion. | For poorly soluble crystalline compounds. This is often a highly effective approach. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like GI fluids), these systems form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state for absorption. | For lipophilic (poorly water-soluble) compounds. Can also help mitigate food effects and utilize lymphatic transport pathways. |
| pH Modification | For ionizable drugs, incorporating pH modifiers into the formulation can alter the microenvironment pH in the GI tract to favor a more soluble form of the drug, enhancing dissolution. | For compounds with pH-dependent solubility. |
| Complexation with Cyclodextrins | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin (B1172386) molecule, increasing its solubility in water. | For compounds with appropriate size and geometry to fit within the cyclodextrin cavity. |
Experimental Workflow for Formulation Development:
Caption: A stepwise workflow for developing and testing formulations to improve oral absorption.
Frequently Asked Questions (FAQs)
Question: What is this compound and what is its mechanism of action?
Answer:
This compound is a modulator of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in the trafficking of lymphocytes from secondary lymphoid organs (such as lymph nodes) into the bloodstream and peripheral tissues. By agonizing, or activating, the S1P1 receptor on lymphocytes, the drug causes the internalization of the receptor. This effectively traps the lymphocytes within the lymphoid organs, preventing them from migrating to sites of inflammation. This mechanism of action makes S1P1 agonists potent immunosuppressive agents for the study and potential treatment of autoimmune diseases.[1][2][3]
S1P1 Receptor Signaling Pathway:
Caption: Simplified signaling pathway of an S1P1 agonist leading to lymphocyte sequestration.
Question: What are the common causes of non-linear pharmacokinetics in drug development?
Answer:
Non-linear pharmacokinetics, or poor dose-proportionality, occurs when the body's processes for handling a drug (absorption, distribution, metabolism, and excretion - ADME) do not scale linearly with the dose. This is typically due to the saturation of a particular process.[4][5]
Key Causes of Non-Linear Pharmacokinetics:
| Pharmacokinetic Process | Cause of Non-Linearity | Effect on Exposure |
| Absorption | - Poor Solubility: Drug dissolution is maxed out at higher doses.[6] - Saturated Transport: Carrier-mediated uptake transporters are fully occupied.[6][7] | Less than proportional increase. |
| Distribution | - Saturated Plasma Protein Binding: All binding sites on proteins like albumin are occupied, increasing the free (active) fraction of the drug.[8] | Greater than proportional increase in unbound drug concentration. |
| Metabolism | - Saturated Enzymes: Metabolic enzymes (e.g., Cytochrome P450s) reach their maximum capacity.[4][8] | Greater than proportional increase. |
| Excretion | - Saturated Active Secretion: Transporters in the kidneys responsible for actively pumping the drug into urine become saturated.[6][8] | Greater than proportional increase. |
Troubleshooting Logic for Non-Linear Pharmacokinetics:
Caption: A decision tree to guide the investigation of non-linear pharmacokinetic data.
Question: Are there any known pharmacokinetic properties of other S1P1 agonists that might be relevant?
Answer:
Yes, studying other compounds in the same class can provide valuable insights. For example, Ponesimod, another selective S1P1 receptor modulator, exhibits dose-proportional pharmacokinetics.[9][10] Its time to maximum concentration is about 2-4 hours, and it has a half-life of approximately 33 hours.[9] Another investigational S1P1 modulator, BMS-986166, also showed approximately dose-related increases in blood exposure.[11]
However, some S1P1 agonists have been developed specifically to overcome challenges like poor solubility. One such compound, referred to as compound 20 in a medicinal chemistry publication, had poor solubility but excellent permeability, which allowed for linear pharmacokinetics in rats up to high doses.[12] This highlights that high permeability can sometimes compensate for poor solubility and that formulation efforts can be highly successful. These examples suggest that while the S1P1 agonist class can be well-behaved, issues like poor solubility must be addressed on a compound-by-compound basis to achieve predictable dose-proportional exposure.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non Linear Kinetics – Pharmacokinetics [sepia2.unil.ch]
- 5. Causes of Non linear pharmacokinetics | PPTX [slideshare.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. jove.com [jove.com]
- 8. Pharmacokinetics made easy 9: Non-linear pharmacokinetics - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ponesimod, a selective sphingosine 1-phosphate (S1P1) receptor modulator for autoimmune diseases: review of clinical pharmacokinetics and drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The safety and pharmacokinetics of a novel, selective S1P1R modulator in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Strategies for S1P1 Agonist 6 Hemicalcium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the oral bioavailability of S1P1 agonist 6 hemicalcium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (CAS No: 2941310-03-6) is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist.[1] Like many small molecule drugs, its therapeutic efficacy can be limited by poor oral bioavailability, which is often attributed to low aqueous solubility and/or inadequate permeability across the gastrointestinal tract. Enhancing bioavailability is crucial for achieving consistent therapeutic concentrations and desired pharmacological effects.
Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: Key strategies focus on improving the dissolution rate and/or apparent solubility of the drug in the gastrointestinal fluids. These include:
-
Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanosizing can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubilization and absorption.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.
Q3: How do I choose the most suitable formulation strategy for this compound?
A3: The choice of formulation strategy depends on the specific physicochemical properties of this compound, including its aqueous solubility, pKa, logP, and crystalline properties. A thorough pre-formulation assessment is essential. For instance, a lipid-based formulation may be suitable for a highly lipophilic compound, while an amorphous solid dispersion could be optimal for a high-melting-point crystalline drug.
Q4: What are the critical quality attributes (CQAs) to monitor during the formulation development of this compound?
A4: Critical quality attributes to monitor include:
-
Drug content and uniformity: Ensuring consistent dosage in the final formulation.
-
Particle size distribution: For strategies involving particle size reduction.
-
Physical form: Monitoring for any changes in crystallinity or amorphous state.
-
In vitro dissolution profile: As a key predictor of in vivo performance.
-
Stability: Assessing the physical and chemical stability of the formulation under various conditions.
Troubleshooting Guides
Problem 1: Low and inconsistent oral bioavailability in preclinical animal studies.
| Probable Cause | Suggested Solution |
| Poor aqueous solubility limiting dissolution. | 1. Conduct thorough solubility studies: Determine the pH-solubility profile. 2. Employ solubility-enhancement techniques: Consider micronization, nanosuspensions, or amorphous solid dispersions. See Experimental Protocol 1: Kinetic Solubility Assay. |
| Low dissolution rate of the crystalline form. | 1. Formulate as an amorphous solid dispersion: Use polymers like HPMC, PVP, or Soluplus®. 2. Reduce particle size: Investigate jet milling or wet bead milling. |
| Poor permeability across the intestinal mucosa. | 1. Incorporate permeation enhancers: Use of excipients that can transiently open tight junctions (use with caution and thorough safety evaluation). 2. Lipid-based formulations: These can facilitate lymphatic transport, bypassing first-pass metabolism. |
| Significant first-pass metabolism. | 1. Lipid-based formulations: Can promote lymphatic uptake, reducing hepatic first-pass effect. 2. Prodrug approach: While a chemical modification, it's a strategy to consider if formulation approaches fail. |
Problem 2: High variability in in vitro dissolution testing.
| Probable Cause | Suggested Solution |
| Inadequate wetting of the drug substance. | 1. Incorporate a surfactant: Use a low concentration of a biocompatible surfactant (e.g., polysorbate 80) in the dissolution medium. 2. Formulate with hydrophilic excipients. |
| Coning of the powdered drug at the bottom of the vessel. | 1. Optimize hydrodynamics: Increase the paddle speed (for USP Apparatus 2) within a reasonable range (e.g., 50-75 RPM). 2. Use a different apparatus: Consider USP Apparatus 4 (flow-through cell) for poorly soluble drugs. |
| Precipitation of the drug in the dissolution medium. | 1. Use biorelevant media: Employ fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) to better mimic in vivo conditions. 2. Incorporate precipitation inhibitors: Use polymers like HPMC or PVP in the formulation to maintain a supersaturated state. |
Problem 3: Physical instability of the formulation during storage (e.g., crystallization of an amorphous form).
| Probable Cause | Suggested Solution |
| Mobility of the amorphous drug within the polymer matrix. | 1. Select a polymer with a high glass transition temperature (Tg). 2. Increase drug-polymer interactions: Choose a polymer that can form hydrogen bonds with the drug. |
| Moisture-induced crystallization. | 1. Control humidity during manufacturing and storage. 2. Use moisture-protective packaging. |
| Phase separation in lipid-based formulations. | 1. Optimize the ratio of oil, surfactant, and co-surfactant. 2. Select excipients with good mutual miscibility. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Oral S1P1 Agonist Formulations in Preclinical Species
| S1P1 Agonist (Formulation) | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Compound 20 (1% Methylcellulose suspension) | Mouse | 1 | 150 ± 30 | 2.0 | 600 ± 120 | 80 | [2] |
| Compound 20 (1% Methylcellulose suspension) | Rat | 1 | 200 ± 40 | 4.0 | 1200 ± 240 | 90 | [2] |
| Compound 20 (1% Methylcellulose suspension) | Dog | 1 | 100 ± 20 | 4.0 | 800 ± 160 | 70 | [2] |
| Ponesimod (Oral solution) | Rat | 10 | 1,580 | 4.0 | 29,800 | - | [3] |
| Fingolimod (Oral solution) | Rat | 1 | 13.4 | 12.0 | 334 | - | [3] |
Note: Data for "this compound" is not publicly available. The table presents data for other selective S1P1 agonists to provide a comparative overview.
Experimental Protocols
Experimental Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a biorelevant buffer. This assay is a high-throughput method to estimate the apparent solubility of a compound from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate shaker
-
UV/Vis microplate reader
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Serial Dilution: Serially dilute the stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Sample Preparation: Add 2 µL of each DMSO stock concentration to triplicate wells of a 96-well plate. Include DMSO-only wells as a blank.
-
Add Buffer: Add 198 µL of PBS (pH 7.4) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound). The point at which the absorbance plateaus or becomes non-linear with increasing concentration is indicative of the kinetic solubility limit.
Experimental Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2)
Objective: To evaluate the in vitro release profile of a solid oral dosage form of this compound.
Materials:
-
This compound tablets/capsules
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution medium: 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid)
-
HPLC system for analysis
Procedure:
-
Apparatus Setup: Set up the USP Apparatus 2 with the paddle speed at 50 RPM and the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Medium Degassing: Degas the dissolution medium prior to use.
-
Dosage Form Introduction: Place one tablet/capsule in each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Experimental Protocol 3: Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability of a formulated this compound in Sprague-Dawley rats.
Materials:
-
Sprague-Dawley rats (with jugular vein cannulas)
-
This compound formulation (e.g., solid dispersion in a capsule or suspension)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Intravenous formulation of this compound in a suitable vehicle (e.g., saline with a co-solvent)
-
Blood collection tubes (e.g., with K2EDTA)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least 3 days. Fast the animals overnight before dosing, with free access to water.
-
Dosing:
-
Oral Group (n=6): Administer the formulation orally via gavage at a specific dose.
-
Intravenous Group (n=6): Administer the intravenous formulation via the tail vein at a lower, equitoxic dose.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and intravenous routes using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: S1P1 Receptor Signaling Pathway.
Caption: Oral Formulation Development Workflow.
References
Addressing "S1P1 agonist 6 hemicalcium" induced bradycardia in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1P1 agonist 6 hemicalcium, focusing on addressing the common issue of bradycardia observed in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gi/o signaling pathway.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In the heart, S1P1 receptor activation has been linked to negative chronotropic effects (decreased heart rate).[2][3]
Q2: Why does this compound cause bradycardia?
A2: The bradycardia induced by S1P1 agonists is primarily attributed to the activation of G protein-gated inwardly rectifying potassium (GIRK) channels in atrial myocytes.[4] Activation of the S1P1 receptor by the agonist leads to the dissociation of the G-protein into Gαi and Gβγ subunits. The Gβγ subunit directly binds to and activates GIRK channels, leading to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in the firing rate of the sinoatrial (SA) node, resulting in a slower heart rate.[4] While S1P1 is implicated, some studies with non-selective agonists suggest the S1P3 receptor can also contribute to bradycardia.[2][3][5]
Q3: Is the bradycardia induced by this compound expected to be transient or sustained?
A3: The bradycardia observed upon initial administration of S1P1 receptor modulators is typically transient.[4] This is due to the rapid internalization and desensitization of the S1P1 receptors following agonist binding. Continuous exposure to the agonist leads to receptor downregulation, which can mitigate the initial bradycardic effect.[6]
Q4: In which animal models has this effect been observed?
A4: Bradycardia as a response to S1P1 agonist administration has been documented in various animal models, most commonly in rats and mice.[7][8][9] These models are frequently used in preclinical safety and efficacy studies for S1P1 receptor modulators.
Troubleshooting Guide
Issue 1: Significant and unexpected drop in heart rate upon first dose.
-
Question: We administered the first dose of this compound to our telemetered rats and observed a more significant drop in heart rate than anticipated. What could be the cause and how can we mitigate this?
-
Answer:
-
Possible Causes:
-
High Initial Dose: The initial dose may be too high, leading to a strong, acute activation of cardiac S1P1 receptors.
-
Species/Strain Sensitivity: The specific rat strain being used might be more sensitive to the bradycardic effects of S1P1 agonists.
-
Anesthesia: If the animals are anesthetized, the anesthetic agent could be interacting with the cardiovascular effects of the agonist.[10]
-
-
Troubleshooting and Mitigation Strategies:
-
Dose-Titration: Implement a dose-escalation or up-titration regimen. Starting with a lower dose and gradually increasing to the target dose can help mitigate the acute bradycardic effect by allowing for gradual receptor desensitization.[11]
-
Vehicle Control: Ensure that the vehicle used for drug administration does not have any independent effects on heart rate.
-
Conscious vs. Anesthetized Animals: Whenever possible, conduct cardiovascular monitoring in conscious, freely moving animals using telemetry to avoid the confounding effects of anesthesia.[12] Radiotelemetry is the gold standard for such assessments.[13]
-
-
Issue 2: Inconsistent bradycardic response between animals.
-
Question: We are observing a high degree of variability in the bradycardic response to this compound across our cohort of mice. Why is this happening and how can we improve consistency?
-
Answer:
-
Possible Causes:
-
Animal Handling and Stress: Stress from handling and injection can significantly impact baseline heart rate and the response to cardiovascular-acting agents.
-
Inaccurate Dosing: Inconsistent administration volumes or concentrations can lead to variability in the effective dose received by each animal.
-
Underlying Health Status: Sub-clinical health issues in some animals could affect their cardiovascular response.
-
-
Troubleshooting and Mitigation Strategies:
-
Acclimatization: Ensure all animals are properly acclimated to the housing and experimental conditions, including any restraint or monitoring equipment.[13]
-
Standardized Procedures: Implement and strictly follow standardized protocols for drug preparation, animal handling, and dosing.
-
Health Screening: Thoroughly screen all animals for any signs of illness before initiating the experiment.
-
-
Issue 3: Bradycardia is not observed, contrary to expectations.
-
Question: Based on the literature for similar compounds, we expected to see bradycardia following administration of this compound, but we are not observing any significant change in heart rate. What could explain this?
-
Answer:
-
Possible Causes:
-
High Selectivity for S1P1 over S1P3: Some highly selective S1P1 agonists have been developed that show minimal to no bradycardic effects, suggesting that S1P3 receptor activation may be a key contributor to this side effect for less selective compounds.[14][15] Your specific "this compound" may fall into this category.
-
Rapid Receptor Internalization: The specific kinetics of your compound might lead to very rapid receptor internalization and desensitization, resulting in a very transient bradycardia that is missed with your current monitoring schedule.
-
Pharmacokinetics: The compound may have poor bioavailability or be rapidly metabolized, preventing it from reaching sufficient concentrations at the cardiac S1P1 receptors.
-
-
Troubleshooting and Mitigation Strategies:
-
Continuous Monitoring: Employ continuous ECG monitoring, especially in the initial hours post-dosing, to capture transient changes in heart rate.
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to correlate drug exposure levels with the observed pharmacodynamic (heart rate) response.
-
Positive Control: Include a positive control compound, such as a non-selective S1P agonist like FTY720, to validate the experimental setup's ability to detect bradycardia.[8]
-
-
Data Presentation
Table 1: Representative Dose-Response of a Selective S1P1 Agonist on Heart Rate in Telemetered Conscious Rats
| Dose (mg/kg, p.o.) | N | Baseline Heart Rate (BPM) | Maximum Heart Rate Decrease from Baseline (BPM) | Time to Nadir (Hours Post-Dose) |
| Vehicle | 6 | 350 ± 15 | -10 ± 5 | N/A |
| 0.1 | 6 | 345 ± 12 | -35 ± 8 | 2 |
| 0.3 | 6 | 352 ± 10 | -60 ± 12 | 2.5 |
| 1.0 | 6 | 348 ± 14 | -95 ± 15 | 2 |
Data are presented as mean ± SEM. This table presents representative data for a selective S1P1 agonist and may not directly reflect the properties of "this compound."
Table 2: Comparison of Cardiovascular Effects of Selective vs. Non-Selective S1P Receptor Agonists in Rats
| Compound | S1P Receptor Selectivity | Bradycardia | Hypertension (Chronic Dosing) | Reference |
| FTY720 (Fingolimod) | Non-selective (S1P1, S1P3, S1P4, S1P5) | Yes | Yes | [7][8] |
| BAF312 (Siponimod) | Selective (S1P1, S1P5) | Yes (transient) | No | [7] |
| Compound 20 | Selective (S1P1) | No | Not Reported | [14][15] |
Experimental Protocols
Protocol 1: Assessment of Bradycardia in Conscious Telemetered Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Telemetry Implantation: Surgically implant telemetry transmitters (e.g., DSI PhysioTel™) for the measurement of ECG and heart rate. Allow for a minimum of one week of post-operative recovery.[12]
-
Acclimatization: Acclimate rats to individual housing in the recording chambers for at least 48 hours prior to the study.
-
Baseline Recording: Record baseline cardiovascular data for at least 24 hours before dosing to establish diurnal rhythm and baseline stability.
-
Drug Administration: Administer "this compound" or vehicle via the intended clinical route (e.g., oral gavage).
-
Data Acquisition: Continuously record ECG and heart rate for at least 24 hours post-dose.
-
Data Analysis: Analyze the heart rate data by averaging values over appropriate time intervals (e.g., 15-minute bins). Determine the nadir (lowest point) of the heart rate and the time to nadir for each animal. Compare the change from baseline between the treated and vehicle control groups.[10]
Protocol 2: ECG Monitoring in Anesthetized Mice
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Anesthesia: Anesthetize the mice with isoflurane (B1672236) (2-2.5% for maintenance).[16]
-
ECG Setup: Place the anesthetized mouse on a heated platform. Attach limb electrodes in a standard Lead II configuration.[10][16]
-
Baseline Recording: Record a stable baseline ECG for 5-10 minutes.
-
Drug Administration: Administer "this compound" or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Recording: Continuously record the ECG for a predefined period (e.g., 60 minutes) after administration.
-
Data Analysis: Analyze the ECG recordings to determine heart rate (RR interval), PR interval, and QRS duration. Compare the post-dose values to the baseline recordings.[16]
Visualizations
Caption: S1P1 Receptor Signaling Pathway Leading to Bradycardia.
Caption: Experimental Workflow for Assessing Bradycardia in Animal Models.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine-1-phosphate receptor signalling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrocardiogram Recordings in Anesthetized Mice using Lead II [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrocardiogram (ECG) Protocol - IMPReSS [web.mousephenotype.org]
Optimizing S1P1 receptor internalization assay signal-to-noise ratio
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing S1P1 receptor internalization assays. Our goal is to help you optimize your experimental conditions to achieve a robust signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the S1P1 receptor internalization assay?
The S1P1 receptor internalization assay is a cell-based method used to quantify the translocation of the S1P1 receptor from the plasma membrane to intracellular compartments upon agonist stimulation. S1P1 is a G protein-coupled receptor (GPCR) that internalizes after binding to its ligand, such as Sphingosine-1-Phosphate (S1P).[1][2] This process is typically visualized and measured by using S1P1 receptors tagged with a fluorescent protein, like EGFP or mCherry.[1][2][3] In the basal state, the fluorescent signal is localized at the cell membrane. Following agonist treatment, the receptor internalizes, leading to the formation of fluorescent puncta within the cytoplasm.[3][4] The change in fluorescence distribution is quantified to determine the extent of receptor internalization, which serves as a measure of agonist activity.
Q2: Which cell lines are suitable for this assay?
A variety of adherent cell lines are used for this assay, often chosen for their ease of transfection and imaging characteristics. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293), Human Osteosarcoma (U2OS), Chinese Hamster Ovary (CHO), and Human Hepatocellular Carcinoma (HepG2).[1][2][3][5][6] The key requirement is stable or transient expression of a fluorescently-tagged S1P1 receptor.[1][2]
Q3: Why is serum starvation a critical step in the protocol?
Serum contains lipids, including S1P, which is the natural ligand for the S1P1 receptor.[6][7] The presence of S1P in the culture medium can cause significant basal internalization of the receptor before the experiment begins. This leads to a high background signal and a reduced dynamic range, thereby lowering the signal-to-noise ratio. To prevent this, cells are typically incubated in serum-free medium or medium supplemented with charcoal-stripped fetal bovine serum (FBS) for several hours before agonist stimulation.[6][8] This "starvation" period allows for the recycling of internalized receptors back to the cell surface, maximizing the number of available receptors for ligand binding at the start of the assay.[7][8]
Q4: What is the mechanism of S1P1 receptor internalization?
Upon agonist binding, the S1P1 receptor undergoes a conformational change, leading to the activation of G protein-coupled receptor kinases (GRKs).[9][10] GRKs phosphorylate serine residues on the intracellular C-terminal tail of the receptor.[9] This phosphorylation promotes the recruitment of β-arrestin proteins.[4][5] β-arrestin binding not only desensitizes the receptor from G protein signaling but also acts as an adaptor protein, linking the receptor to the clathrin-mediated endocytosis machinery, which includes components like AP-2 and dynamin.[4] This leads to the formation of clathrin-coated pits that bud off into the cytoplasm as endocytic vesicles containing the receptor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal (High internalization in negative control wells) | 1. Presence of S1P in Serum: Standard FBS contains S1P, causing basal receptor internalization.[7][8] | 1a. Serum Starve Cells: Incubate cells in serum-free medium or medium with charcoal/dextran-stripped FBS for at least 2-3 hours before the assay.[6][8] 1b. Use Fatty-Acid Free BSA: Prepare assay buffers with fatty-acid free BSA to avoid introducing lipids that might activate the receptor.[2] |
| 2. Cell Stress: Over-confluent cells, high passage numbers, or harsh handling can lead to non-specific internalization. | 2a. Maintain Healthy Cell Culture: Do not allow cells to exceed 95% confluency before seeding.[2] Use low-passage cells for experiments. Handle cells gently during media changes and washing steps. | |
| 3. Autofluorescence: Some cell types or media components can exhibit natural fluorescence. | 3a. Include "No-Cell" Control: Image wells with media but no cells to determine the background fluorescence of the media and plate. 3b. Use Phenol (B47542) Red-Free Medium: If possible, use phenol red-free medium during the assay and imaging, as phenol red can contribute to background fluorescence. | |
| 4. Non-specific Antibody Binding (if applicable): If using an antibody-based detection method, the secondary antibody may bind non-specifically. | 4a. Run a Secondary-Only Control: Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[11] 4b. Optimize Blocking: Increase the concentration or duration of the blocking step.[12] | |
| Low Signal or No Response to Agonist | 1. Inactive Agonist: The S1P or other agonist may have degraded. | 1a. Prepare Agonist Freshly: S1P is a lipid and can be unstable. Prepare dilutions fresh from a properly stored stock solution for each experiment.[2] Note that S1P is not fully soluble and may require vortexing and sonication.[2][13] 1b. Verify Agonist Activity: Test a new batch of agonist or use a known positive control compound like FTY720-P.[3] |
| 2. Low Receptor Expression: The cells may not be expressing enough fluorescently-tagged S1P1. | 2a. Verify Expression: Check receptor expression levels via fluorescence microscopy or Western blot. 2b. Select High-Expressing Clones: If using a stable cell line, consider using fluorescence-activated cell sorting (FACS) to select a subpopulation with higher receptor expression. | |
| 3. Suboptimal Incubation Time/Concentration: The agonist concentration may be too low or the incubation time too short. | 3a. Perform a Dose-Response Curve: Test a range of agonist concentrations to determine the optimal EC50/EC80 for your system. The EC50 for S1P is typically in the low nanomolar range (~30 nM).[2] 3b. Optimize Incubation Time: Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to find the peak internalization time. A 30-60 minute incubation is often sufficient.[2][7] | |
| 4. Imaging Issues: Incorrect filter sets, low exposure times, or out-of-focus images. | 4a. Optimize Imaging Parameters: Use the correct filter sets for your fluorophore (e.g., FITC/GFP settings for EGFP).[2] Ensure cells are in focus and set an appropriate exposure time to capture the signal without saturation. 4b. Use Nuclear Stain: Include a nuclear counterstain like Hoechst to help with autofocusing and cell segmentation during image analysis.[2] | |
| High Well-to-Well Variability | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. | 1a. Ensure Homogenous Cell Suspension: Thoroughly resuspend cells before plating to avoid clumping. 1b. Optimize Seeding Technique: After plating, gently swirl the plate in a figure-eight motion to ensure even distribution. Allow the plate to sit at room temperature for an hour before placing it in the incubator to promote even attachment.[2] |
| 2. Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients. | 2a. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to help maintain humidity. | |
| 3. Inaccurate Liquid Handling: Inconsistent volumes of agonist or other reagents added to wells. | 3a. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 3b. Change Pipette Tips: When preparing serial dilutions of agonists like S1P, change pipette tips after every dilution to avoid significant carryover.[2][13] |
Experimental Protocols
Protocol 1: Image-Based S1P1-EGFP Internalization Assay
This protocol is adapted from commercially available assay kits and published literature.[2][6]
Materials:
-
U2OS cells stably expressing S1P1-EGFP (or other suitable cell line)
-
Cell Culture Medium (e.g., DMEM, 10% FBS, 1% Pen-Strep, G418 for selection)
-
Assay Buffer (e.g., DMEM, 0.1% Fatty-Acid Free BSA, 10 mM HEPES)[2]
-
S1P agonist stock solution (e.g., 3 mM S1P in 10 mM NaOH)[2]
-
Fixing Solution (e.g., 4% Paraformaldehyde in PBS)
-
Hoechst Staining Solution (e.g., 1 µM in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom imaging plates
Procedure:
-
Cell Plating: a. Harvest and count S1P1-EGFP expressing cells. b. Seed cells into a 96-well imaging plate at a density that will result in a 70-80% confluent monolayer the next day. c. Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[2]
-
Serum Starvation: a. Gently remove the culture medium. b. Wash the cells once with 100 µL/well of pre-warmed Assay Buffer. c. Add 100 µL/well of Assay Buffer and incubate for 2-3 hours at 37°C, 5% CO₂.[2][6]
-
Agonist Stimulation: a. Prepare serial dilutions of S1P agonist in Assay Buffer at 2x the final desired concentration. Include a vehicle control (e.g., Assay Buffer with DMSO if used as a solvent). b. Add 100 µL of the 2x agonist solutions to the appropriate wells. c. Incubate for 1 hour at 37°C, 5% CO₂.[2]
-
Cell Fixation and Staining: a. Gently decant the buffer from the wells. b. Add 150 µL/well of Fixing Solution and incubate for 20 minutes at room temperature.[2] c. Wash the cells 4 times with 200 µL/well of PBS. d. Add 100 µL/well of Hoechst Staining Solution. e. Seal the plate and incubate for at least 30 minutes at room temperature in the dark.[2]
-
Imaging and Analysis: a. Image the plate on a high-content imaging system or automated fluorescence microscope. b. Use filter sets appropriate for Hoechst (nucleus) and EGFP (S1P1 receptor). c. Use image analysis software to identify the nuclear and cytoplasmic compartments. d. Quantify internalization by measuring the number, area, or intensity of fluorescent spots (vesicles) in the cytoplasm. The primary output is often reported as "SpotTotalAreaPerObject" or a similar parameter.[2]
Data Presentation
Table 1: Example Agonist Potency Data
| Agonist | EC₅₀ (nM) | Assay Format | Cell Line | Reference |
| S1P | ~30 | EGFP Redistribution | U2OS | [2] |
| S1P | ~25 | EGFP Redistribution | Not Specified | [10] |
| FTY720-P | > S1P Potency | β-arrestin Recruitment | CHO | [5] |
| Cenerimod | 0.13 | Flow Cytometry | Primary Human T-cells | [7] |
Visualizations
Caption: S1P1 receptor activation and internalization pathway.
Caption: Experimental workflow for the S1P1 internalization assay.
Caption: Troubleshooting decision tree for poor signal-to-noise.
References
- 1. innoprot.com [innoprot.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 5. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENDOCYTOSIS OF LIGAND ACTIVATED SPHINGOSINE 1-PHOSPHATE RECEPTOR 1 MEDIATED BY THE CLATHRIN-PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defective sphingosine-1-phosphate receptor 1 (S1P1) phosphorylation exacerbates TH17-mediated autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
"S1P1 agonist 6 hemicalcium" precipitation issues in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1P1 agonist 6 hemicalcium. The information is designed to address common challenges encountered during experimental procedures, with a focus on resolving issues related to stock solution precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a modulator of the sphingosine-1-phosphate receptor 1 (S1P1). It is primarily used as an immunosuppressive agent in research settings to study various autoimmune diseases by blocking the trafficking of lymphocytes.[1][2][3]
Q2: What are the common solvents for dissolving S1P1 agonists?
A2: S1P1 agonists are often sparingly soluble in aqueous solutions. Organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used to prepare concentrated stock solutions.[4][5] For instance, similar S1P1 agonists have documented solubility in DMSO.
Q3: Why is my this compound precipitating out of my stock solution?
A3: Precipitation of this compound from a stock solution can be attributed to several factors:
-
Low Aqueous Solubility: The compound is likely hydrophobic and has limited solubility in aqueous buffers.
-
Solvent Choice: The initial solvent may not be optimal, or the final concentration in your experimental medium may exceed its solubility limit.
-
Temperature: A decrease in temperature upon storage (e.g., moving from room temperature to 4°C or -20°C) can reduce solubility.
-
pH of the Solution: As a hemicalcium salt, the solubility of this compound can be influenced by the pH of the solution.[6][7][8]
-
Improper Dissolution Technique: Incomplete initial dissolution can leave micro-precipitates that encourage further precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation.
Q4: What is the recommended storage condition for this compound stock solutions?
Troubleshooting Guide: Precipitation Issues
Issue: Precipitate observed in the stock solution upon preparation or after storage.
This is a common issue for many organic compounds, especially those with low aqueous solubility. Precipitation can lead to inaccurate concentrations and unreliable experimental results. The following guide will help you troubleshoot and resolve this issue.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent | The chosen solvent may not be suitable for dissolving this compound to the desired concentration. | Use a high-purity, anhydrous organic solvent like DMSO to prepare the initial stock solution. For some S1P agonists, ethanol can also be used. |
| Concentration Exceeds Solubility Limit | The intended concentration of the stock solution is higher than the compound's solubility in the chosen solvent. | Prepare a less concentrated stock solution. It is better to have a clear, lower concentration stock than a precipitated, inaccurate one. |
| Precipitation Upon Dilution in Aqueous Buffer | The compound is "crashing out" of solution when the organic solvent is diluted in an aqueous medium due to a significant change in polarity. | Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. A stepwise dilution, where the stock is first diluted in a small volume of buffer before being added to the final volume, can also be effective.[9] |
| Effect of pH | The hemicalcium salt's solubility may be pH-dependent.[6][7][8] | Empirically test the solubility of the compound in buffers with slightly different pH values to determine the optimal pH for solubility. |
| Low Temperature During Storage | The solubility of the compound decreases at lower temperatures, leading to precipitation upon refrigeration or freezing. | If the compound is stable at 4°C, consider storing it at this temperature to avoid precipitation caused by freezing. However, for long-term storage, -20°C or -80°C is generally recommended. If precipitation occurs after thawing, gentle warming and vortexing may be necessary to redissolve the compound. |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can promote the formation of insoluble aggregates. | Aliquot the stock solution into single-use vials to avoid repeated temperature changes. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol is a general guideline based on common practices for similar S1P1 agonists. It is recommended to perform a small-scale solubility test first.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM). Refer to the table below for volume calculations.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, you can try the following:
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Briefly sonicate the solution.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Table 1: Example Stock Solution Preparation (for a hypothetical molecular weight of 500 g/mol )
| Desired Stock Concentration | Mass of Compound | Volume of DMSO |
| 10 mM | 1 mg | 200 µL |
| 10 mM | 5 mg | 1 mL |
| 20 mM | 1 mg | 100 µL |
| 20 mM | 5 mg | 500 µL |
Note: The molecular weight of this compound may vary. Please use the exact molecular weight provided by the supplier for accurate calculations.
Visualizations
Caption: S1P1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Precipitation Issues.
Caption: Factors Affecting Solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound - Immunomart [immunomart.com]
- 4. S1p receptor agonist 1 | LPL Receptor | S1P Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Enhancing the selectivity of "S1P1 agonist 6 hemicalcium" for the S1P1 receptor
Disclaimer: Information regarding "S1P1 agonist 6 hemicalcium" is limited in publicly available scientific literature. This guide utilizes data and protocols for well-characterized, selective S1P1 agonists as a reference to provide comprehensive support for researchers working with this class of compounds. The principles and methodologies described are broadly applicable to enhancing the selectivity of novel S1P1 agonists.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cardiovascular effects (e.g., bradycardia) in our animal models after administration of our S1P1 agonist. What is the likely cause and how can we mitigate this?
A1: The most probable cause of cardiovascular side effects is off-target activation of the S1P3 receptor, which is known to be involved in regulating heart rate.[1][2] To mitigate this, it is crucial to assess the selectivity profile of your agonist.
-
Recommendation: Perform a comprehensive selectivity screening against all S1P receptor subtypes (S1P1-5). If S1P3 activity is confirmed, medicinal chemistry efforts may be required to modify the compound's structure to reduce its affinity for S1P3 while maintaining high potency for S1P1. Structurally modified 3-(N-benzylamino)propylphosphonic acid S1P receptor agonists that maintain affinity for S1P1 and have decreased affinity for S1P3 are efficacious but exhibit decreased acute cardiovascular toxicity in rodents than do nonselective agonists.[3]
Q2: Our S1P1 agonist shows high potency in our initial binding assays but has lower than expected efficacy in cell-based functional assays. What could be the reason for this discrepancy?
A2: This discrepancy can arise from several factors:
-
Functional Antagonism: Many S1P1 agonists act as functional antagonists. Upon binding, they induce receptor internalization and degradation, which leads to a loss of cell surface receptors and a diminished cellular response over time.[4]
-
Cellular Context: The expression levels of S1P receptors and downstream signaling components can vary significantly between cell lines, affecting the observed functional response.
-
Assay-Specific Conditions: The specific parameters of your functional assay, such as incubation time and the endpoint being measured (e.g., cAMP inhibition, β-arrestin recruitment, receptor internalization), can influence the apparent efficacy.
Q3: How can we improve the selectivity of our current S1P1 agonist for the S1P1 receptor over other S1P receptor subtypes?
A3: Enhancing selectivity is a key challenge in S1P1 agonist development. Here are some strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your agonist and evaluate the impact on binding affinity and functional activity at each S1P receptor subtype. This can help identify key structural motifs that confer selectivity.
-
Computational Modeling: Utilize in silico docking simulations to predict the binding modes of your agonist at the active sites of S1P1 and other S1P receptors.[5] This can provide insights into structural differences that can be exploited to enhance selectivity.
-
Focus on Non-Conserved Residues: Target non-conserved amino acid residues within the ligand-binding pockets of S1P receptor subtypes to design agonists that specifically interact with the unique residues of S1P1.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Potency in Functional Assays | - Compound degradation in assay buffer- Inaccurate compound concentration- Low receptor expression in the cell line | - Assess compound stability under assay conditions.- Verify compound concentration and purity.- Use a cell line with confirmed high expression of S1P1 or consider transient overexpression. |
| High Inter-Assay Variability | - Inconsistent cell passage number or density- Variation in reagent preparation- Edge effects in microplates | - Maintain consistent cell culture practices.- Prepare fresh reagents for each experiment.- Avoid using the outer wells of microplates or use a plate layout that minimizes edge effects. |
| Unexpected Off-Target Effects | - Lack of selectivity against other S1P receptors (especially S1P3)- Interaction with unrelated receptors or enzymes | - Perform a comprehensive selectivity panel against all S1P receptors.- Conduct a broader off-target screening against a panel of common off-targets. |
| Poor in vivo Efficacy | - Unfavorable pharmacokinetic properties (e.g., rapid clearance, low bioavailability)- In vivo phosphorylation requirement (for prodrugs) | - Characterize the pharmacokinetic profile of the compound.- If it's a prodrug, confirm its conversion to the active phosphorylated form in vivo. |
Quantitative Data Summary
The following tables provide a summary of the binding affinities and functional potencies of several well-characterized S1P1 receptor agonists. This data can be used as a benchmark for evaluating the selectivity of novel compounds.
Table 1: Binding Affinities (Ki, nM) of Selected S1P1 Agonists
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| Ponesimod | 0.4 | >10000 | 14 | >10000 | 290 |
| Siponimod (BAF312) | 0.39 | >1000 | >1000 | >1000 | 0.98 |
| Ozanimod | 0.19 | >10000 | >10000 | >10000 | 5.7 |
| Fingolimod-P | 0.33 | >10000 | 0.77 | 2.5 | 0.3 |
Data compiled from publicly available sources.
Table 2: Functional Potencies (EC50, nM) of Selected S1P1 Agonists
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| Ponesimod | 5.7 | >10000 | 270 | >10000 | 1100 |
| Siponimod (BAF312) | 0.39 | >10000 | 2300 | >10000 | 1.3 |
| Ozanimod | 1.03 | >10000 | >10000 | >10000 | 8.6 |
| Fingolimod-P | 0.17 | >10000 | 0.55 | 1.3 | 0.16 |
Data compiled from publicly available sources.[6][7]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the S1P1 receptor.
Materials:
-
Membranes from cells overexpressing human S1P1 receptor
-
[32P]S1P or [3H]-sphingosine-1-phosphate
-
Test compound ("this compound")
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% fatty acid-free BSA, pH 7.4
-
GF/B filter plates
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of the radioligand solution, and 50 µL of the test compound dilution. For total binding, add 50 µL of Assay Buffer instead of the test compound. For non-specific binding, add a high concentration of a known S1P1 ligand (e.g., 10 µM Fingolimod-P).
-
Add 50 µL of the S1P1 receptor membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvest the membranes by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: GTPγS Functional Assay
This assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.
Materials:
-
Membranes from cells overexpressing human S1P1 receptor
-
[³⁵S]GTPγS
-
Test compound ("this compound")
-
GDP
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Non-specific binding control: unlabeled GTPγS
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add 25 µL of the test compound dilution.
-
Add 25 µL of S1P1 receptor membranes and 25 µL of [³⁵S]GTPγS solution to each well.
-
Pre-incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of GDP solution.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a GF/B filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data using a non-linear regression to determine the EC50 and Emax values.
Visualizations
Caption: S1P1 Receptor Signaling Pathway.
Caption: Workflow for Enhancing S1P1 Agonist Selectivity.
References
- 1. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selecting against S1P3 enhances the acute cardiovascular tolerability of 3-(N-benzyl)aminopropylphosphonic acid S1P receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | In silico Docking Studies of Fingolimod and S1P1 Agonists [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Navigating S1P1 Agonist 6 Hemicalcium: A Technical Guide for Reproducible Outcomes
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols and troubleshooting experiments involving S1P1 agonist 6 hemicalcium. Our goal is to facilitate reproducible results by offering clear, actionable guidance in a readily accessible question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3][4][5] Its primary mechanism involves binding to and activating S1P1, which plays a crucial role in regulating lymphocyte trafficking. By activating S1P1 on lymphocytes, the agonist disrupts the natural S1P gradient that guides their egress from lymphoid organs. This leads to the sequestration of lymphocytes within the lymph nodes, preventing them from migrating to sites of inflammation and thereby exerting an immunosuppressive effect. This makes it a valuable tool for research in autoimmune diseases.[1][2][4]
Q2: What are the key downstream signaling events following S1P1 activation?
A2: Upon agonist binding, S1P1, a G-protein coupled receptor (GPCR), primarily couples to the Gαi family of G proteins. This initiates a signaling cascade that includes the activation of downstream effectors such as Rac, PI3K, and Akt, and the modulation of MAPK pathways. These pathways are integral to processes like cell migration, survival, and proliferation.
Q3: How should this compound be stored?
A3: For optimal stability, this compound should be stored at -20°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cellular response to the agonist | Compound Degradation: Improper storage or multiple freeze-thaw cycles. | Ensure the compound is stored at -20°C and aliquot upon first use to minimize freeze-thaw cycles. |
| Incorrect Concentration: Calculation error or use of a suboptimal concentration range. | Verify calculations and perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. | |
| Cell Health: Cells are unhealthy, have a high passage number, or are not expressing sufficient levels of S1P1. | Use low-passage, healthy cells. Confirm S1P1 expression via qPCR or Western blot. Ensure proper cell culture conditions. | |
| High background signal in assays | Non-specific Binding: The agonist may be binding to other receptors or cellular components at high concentrations. | Lower the concentration of the agonist. Include appropriate controls, such as cells not expressing S1P1 or treatment with an S1P1 antagonist. |
| Assay Buffer Components: Components in the assay buffer may interfere with the signal. | Use a serum-free, low-protein binding buffer for the assay to reduce non-specific interactions. | |
| Inconsistent results between experiments | Variability in Cell Density: Inconsistent cell seeding can lead to variable responses. | Ensure a consistent cell seeding density across all wells and experiments. Allow cells to adhere and evenly distribute before starting the experiment. |
| Inconsistent Incubation Times: Variations in incubation times with the agonist can affect the cellular response. | Strictly adhere to the optimized incubation times for your assay. Use a timer to ensure consistency. | |
| Reagent Variability: Batch-to-batch variation in reagents or media. | Use reagents from the same lot for a set of experiments. Qualify new batches of critical reagents before use. | |
| Unexpected cell toxicity | High Agonist Concentration: The concentration of the agonist may be too high, leading to off-target effects and cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the agonist for your cells. |
| Solvent Toxicity: The solvent used to dissolve the agonist (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell type (typically <0.5% for DMSO). |
Quantitative Data
| Compound | Receptor Target | EC50 | IC50 | Binding Affinity (Kd) |
| S1P (endogenous ligand) | S1P1-5 | ~25 nM (in Redistribution Assay) | N/A | High Affinity |
| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 | Potent agonist | N/A | N/A |
| SEW2871 | S1P1 | ~10-50 nM | N/A | N/A |
| Ozanimod | S1P1, S1P5 | ~0.3-0.6 nM | N/A | N/A |
Note: EC50, IC50, and Kd values can vary depending on the cell type and assay conditions.
Experimental Protocols
S1P1 Receptor Internalization Assay (Redistribution Assay)
This protocol is adapted from a general procedure for monitoring S1P1 internalization upon agonist stimulation.
Objective: To quantify the agonist-induced internalization of S1P1.
Materials:
-
Cells expressing GFP-tagged S1P1
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Methodology:
-
Cell Seeding: Seed cells expressing GFP-S1P1 in a 96-well imaging plate and culture overnight to allow for adherence.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions in assay buffer to achieve the desired final concentrations.
-
Agonist Treatment: Remove the culture medium and add the prepared agonist solutions to the cells. Include a vehicle control (assay buffer with solvent).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for receptor internalization.
-
Fixation and Staining:
-
Gently remove the agonist solution and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI for 10 minutes.
-
Wash the cells with PBS.
-
-
Imaging: Acquire images using a high-content imaging system. Capture both the GFP (S1P1) and DAPI (nuclei) channels.
-
Data Analysis: Quantify the internalization of GFP-S1P1 by measuring the fluorescence intensity within intracellular vesicles or by analyzing the redistribution of the GFP signal from the plasma membrane to the cytoplasm.
Lymphocyte Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on lymphocyte migration towards an S1P gradient.
Materials:
-
Isolated primary lymphocytes or a lymphocyte cell line
-
This compound
-
S1P (as a chemoattractant)
-
Transwell inserts (with appropriate pore size for lymphocytes, e.g., 5 µm)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Cell counting solution or fluorescence-based quantification method
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound.
-
Prepare a solution of S1P in assay medium to be used as the chemoattractant in the lower chamber.
-
-
Cell Treatment: Pre-incubate the lymphocytes with different concentrations of this compound or vehicle control in assay medium for a specified time (e.g., 30-60 minutes) at 37°C.
-
Assay Setup:
-
Add the S1P chemoattractant solution to the lower wells of the Transwell plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated lymphocytes to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Collecting the cells from the lower well and counting them using a hemocytometer or an automated cell counter.
-
Using a fluorescence-based assay by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower well.
-
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added. Compare the migration of agonist-treated cells to the vehicle control.
Visualizations
Caption: S1P1 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
Technical Support Center: Navigating the Challenges of "S1P1 Agonist 6 Hemicalcium" in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively address the challenges associated with the high lipophilicity of "S1P1 agonist 6 hemicalcium" in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its lipophilicity a concern?
"this compound" is a potent agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking. Its agonism makes it a valuable tool for research in autoimmune diseases. However, like many small molecule modulators of lipid-binding receptors, it possesses a high degree of lipophilicity. This characteristic can lead to several challenges in in vitro and cell-based assays, including poor aqueous solubility, non-specific binding to plasticware and proteins, and potential for cell membrane-related artifacts.
Q2: I am observing precipitate formation when I add "this compound" to my aqueous assay buffer. What can I do?
Precipitation is a common issue with highly lipophilic compounds. Here are several strategies to address this:
-
Optimize Solvent Concentration: While "this compound" is often dissolved in a stock solution of 100% DMSO, the final concentration of DMSO in your assay should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2]
-
Utilize Solubilizing Agents: Incorporating surfactants or cyclodextrins into your assay buffer can significantly enhance the solubility of lipophilic compounds.
-
Serial Dilution Technique: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer to prevent the compound from crashing out of solution.
-
Pre-warming of Media: Gently warming the cell culture media or assay buffer to 37°C before adding the compound can sometimes aid in solubility.
Q3: My compound seems to be losing activity over the course of my experiment. Why might this be happening?
The apparent loss of activity can often be attributed to the high lipophilicity of the compound. Potential causes include:
-
Adsorption to Plasticware: Lipophilic compounds can bind non-specifically to the surfaces of plastic plates and pipette tips, reducing the effective concentration in your assay.
-
Binding to Serum Proteins: If you are using serum-containing media, the compound may bind to proteins like albumin, decreasing its free concentration and availability to bind to the S1P1 receptor.
-
Cell Membrane Sequestration: The compound may partition into the lipid bilayers of cells, again lowering the concentration available to interact with the receptor.
To mitigate these effects, consider using low-binding plates, incorporating a carrier protein like fatty acid-free BSA in your assay buffer, and optimizing incubation times.
Q4: I am observing cytotoxicity in my cell-based assays at concentrations where I expect to see S1P1 agonism. What is the cause?
Cytotoxicity can stem from several sources when working with lipophilic compounds:
-
Solvent Toxicity: As mentioned, DMSO concentrations above 0.5%-1% can be toxic to many cell lines.[2][3] Always run a vehicle control with the same final DMSO concentration to assess solvent-induced toxicity.
-
Compound-Induced Toxicity: The compound itself may have intrinsic cytotoxic effects at higher concentrations. It is crucial to determine the therapeutic window of the compound by performing a dose-response curve for cytotoxicity in parallel with your functional assay.
-
Membrane Disruption: Highly lipophilic molecules can sometimes disrupt cell membrane integrity, leading to cell death.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in the stock solution or after dilution in aqueous buffer.
-
Inconsistent or non-reproducible assay results.
-
Cloudiness in the assay wells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Assay Results and Low Potency
Symptoms:
-
High variability between replicate wells.
-
Lower than expected potency (high EC50/IC50).
-
Drifting signal over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Note |
| Molecular Formula | C₂₅H₂₆F₃NO₃·0.5Ca | Vendor Datasheet |
| Molecular Weight | 465.51 g/mol | Vendor Datasheet |
| Calculated LogP | ~5.8 | Prediction (e.g., using ALOGPS) |
| Aqueous Solubility | Very Low | Inferred from high LogP |
Note: The LogP value is an estimation and should be experimentally verified for critical applications.
Table 2: Recommended Starting Concentrations for Solubilizing Agents
| Solubilizing Agent | Type | Recommended Starting Concentration | Important Considerations |
| Tween® 20 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Test for cell toxicity at the chosen concentration. |
| Pluronic® F-68 | Non-ionic Surfactant | 0.02% - 0.1% (w/v) | Generally low cytotoxicity. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1 - 10 mM | Can sometimes decrease compound permeability into cells.[4][5] |
| Bovine Serum Albumin (BSA), fatty acid-free | Protein Carrier | 0.1% - 0.5% (w/v) | Reduces non-specific binding and can improve solubility.[6][7][8] |
Experimental Protocols
Protocol 1: Preparation of "this compound" Working Solutions
Objective: To prepare a soluble and stable working solution of the agonist for use in aqueous-based assays.
Materials:
-
"this compound" powder
-
DMSO (anhydrous, cell culture grade)
-
Assay buffer (e.g., HBSS or serum-free media)
-
Optional: Tween® 20, HP-β-CD, or fatty acid-free BSA
-
Low-binding microcentrifuge tubes and pipette tips
-
Sonicator
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the "this compound" powder.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Gently warm (to 37°C) and sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect for any particulates. If present, centrifuge briefly and use the supernatant.
-
Store the stock solution in small aliquots at -20°C or -80°C in low-binding tubes.
-
-
Prepare Intermediate Dilutions:
-
Thaw a fresh aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations.
-
-
Prepare Final Working Solutions in Assay Buffer:
-
Method A (Standard): While vortexing the assay buffer, add the required volume of the intermediate DMSO stock dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is ≤ 0.5%.
-
Method B (With Surfactant): Prepare the assay buffer containing the optimized concentration of Tween® 20 (e.g., 0.05%). Then, follow Method A.
-
Method C (With Cyclodextrin): Prepare the assay buffer containing the optimized concentration of HP-β-CD (e.g., 5 mM). Then, follow Method A.
-
Method D (With BSA): Prepare the assay buffer containing fatty acid-free BSA (e.g., 0.1%). Then, follow Method A.
-
-
Final Check: Visually inspect the final working solutions for any signs of precipitation before adding to the assay plate.
Protocol 2: S1P1 Receptor Functional Assay (Calcium Mobilization) for a Lipophilic Agonist
Objective: To measure the activation of the S1P1 receptor by "this compound" by detecting changes in intracellular calcium levels.
Materials:
-
Cells stably expressing the human S1P1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Black, clear-bottom 96-well or 384-well low-binding assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic® F-127
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% fatty acid-free BSA, pH 7.4
-
"this compound" working solutions (prepared as in Protocol 1)
-
Positive control (e.g., Sphingosine-1-Phosphate)
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed the S1P1-expressing cells into the low-binding assay plates at a predetermined optimal density.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution containing Fluo-4 AM and Pluronic® F-127 in the assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Addition and Signal Detection:
-
Place the plate in the fluorescent plate reader and set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Establish a stable baseline reading for 15-30 seconds.
-
Add the "this compound" working solutions or controls to the wells.
-
Continue recording the fluorescence signal to capture the calcium mobilization peak.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control and the positive control.
-
Plot the normalized response against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Visualization of Key Concepts
S1P1 Signaling Pathway
Caption: Simplified S1P1 receptor signaling pathway leading to calcium mobilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize S1P1 Agonist-Induced Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S1P1 agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize cytotoxicity and ensure the success of your in vitro experiments. While this guide provides general strategies for S1P1 agonists, please note that the compound "S1P1 agonist 6 hemicalcium" is not widely documented in publicly available literature. Therefore, the information herein should be adapted and optimized for your specific molecule and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for S1P1 agonists in vitro?
A1: Sphingosine-1-phosphate (S1P) receptor 1 (S1P1) agonists are compounds that bind to and activate the S1P1 receptor, a G-protein-coupled receptor (GPCR). This activation mimics the effects of the natural ligand, S1P.[1] The primary, intended pharmacological effect observed in vivo is the internalization and degradation of the S1P1 receptor on lymphocytes, which traps them in lymphoid tissues and prevents their egress into the bloodstream. In vitro, S1P1 activation can initiate a cascade of intracellular signaling events, including the activation of Gαi, inhibition of adenylyl cyclase, and activation of pathways like PI3K-Akt and Ras-Erk, which are involved in cell survival, proliferation, and migration.[2]
Q2: Why am I observing high levels of cytotoxicity with my S1P1 agonist?
A2: Higher-than-expected cytotoxicity can stem from several factors:
-
Off-Target Effects: The agonist may be interacting with other S1P receptor subtypes (S1P2-5) or other cellular targets, leading to unintended cytotoxic responses. The selectivity profile of your specific agonist is a critical factor.[3]
-
Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. The concentration of the agonist may be too high, or the incubation period too long for the specific cell line being used.
-
Cell Line Sensitivity: Different cell lines have varying expression levels of S1P receptors and different sensitivities to signaling pathway modulation, which can influence their susceptibility to cytotoxicity.
-
Suboptimal Cell Culture Conditions: Stressed cells due to factors like improper CO2 levels, temperature, nutrient depletion, or contamination can be more vulnerable to drug-induced toxicity.
-
Solvent Toxicity: The solvent used to dissolve the agonist, commonly dimethyl sulfoxide (B87167) (DMSO), can be cytotoxic at certain concentrations.[4][5][6]
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
A3: When encountering unexpected cell death, consider the following initial steps:
-
Confirm Compound Identity and Purity: Ensure the correct compound is being used and that its purity is within acceptable limits.
-
Optimize Agonist Concentration: Perform a dose-response curve to determine the optimal concentration range that elicits the desired biological effect with minimal cytotoxicity.
-
Evaluate Exposure Time: Conduct a time-course experiment to identify the shortest incubation time required to observe the intended effect.
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used for the agonist to rule out solvent-induced toxicity.[2]
-
Assess Cell Health: Regularly monitor the morphology and confluence of your cell cultures to ensure they are healthy before initiating experiments.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: High background cell death in untreated control wells.
| Possible Cause | Recommended Solution |
| Suboptimal Culture Conditions | Verify and maintain optimal incubator conditions (temperature, CO2, humidity). Ensure the cell culture medium is fresh and appropriate for the cell line. |
| Contamination | Regularly test for mycoplasma and other microbial contaminants. If contamination is detected, discard the affected cultures and decontaminate the incubator and biosafety cabinet. |
| Over-confluence or Low Seeding Density | Culture cells to a consistent confluence, typically 70-80%, before starting the experiment. Both overgrown and overly sparse cultures can be stressed. |
| Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered sensitivity. |
Issue 2: Dose-dependent cytotoxicity at concentrations expected to be non-toxic.
| Possible Cause | Recommended Solution |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level, typically below 0.5%.[4][5][6] |
| Cell Line Sensitivity | The specific cell line may be particularly sensitive to S1P1 agonism or off-target effects. Consider using a different cell line with a known S1P1 expression profile. |
| Serum Concentration in Media | Serum components can bind to the agonist, affecting its free concentration and activity.[7][8] Consider the impact of serum starvation or varying serum concentrations on your experimental outcome. |
| Excipient Toxicity | If the agonist is formulated with excipients, these components could be contributing to cytotoxicity. If possible, obtain the pure compound. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Confluency | Standardize the cell seeding density and the confluency at the start of each experiment. Cell density can significantly impact drug sensitivity.[9][10] |
| Variability in Compound Preparation | Prepare fresh dilutions of the S1P1 agonist from a validated stock solution for each experiment to avoid degradation or precipitation. |
| Differences in Incubation Times | Use a calibrated timer and adhere strictly to the planned incubation times for all experimental and control groups. |
Quantitative Data Summary
The following tables provide general starting points for experimental parameters. These should be optimized for your specific S1P1 agonist, cell line, and assay.
Table 1: Recommended Starting Concentrations for S1P1 Agonists and Controls
| Compound/Reagent | Typical Concentration Range | Notes |
| S1P1 Agonist | 0.1 nM - 10 µM | Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 for cytotoxicity. |
| DMSO (Vehicle Control) | < 0.5% (v/v) | The final concentration should match the highest concentration used for the agonist dilutions.[4][5][6] |
| Positive Control (e.g., Staurosporine) | 1 µM | For apoptosis assays, to confirm the assay is working correctly. |
Table 2: Typical Incubation Times for Cytotoxicity Assays
| Assay Type | Typical Incubation Time | Notes |
| LDH Release Assay | 4 - 48 hours | Measures membrane integrity. Shorter times detect acute necrosis. |
| Caspase-3 Activity Assay | 6 - 24 hours | Detects apoptosis. The timing of peak caspase activity can vary. |
| Annexin V Staining | 4 - 48 hours | Detects early to late-stage apoptosis. |
| MTT/XTT Assay | 24 - 72 hours | Measures metabolic activity, which can be an indirect measure of cell viability. |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of necrosis or late apoptosis.
Materials:
-
96-well clear, flat-bottom plates
-
Cells of interest
-
S1P1 agonist stock solution
-
Complete cell culture medium
-
Lysis buffer (for maximum LDH release control)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the S1P1 agonist in complete culture medium. Remove the existing medium from the cells and add the agonist-containing medium.
-
Controls:
-
Untreated Control: Cells in medium without the agonist.
-
Vehicle Control: Cells in medium with the highest concentration of the solvent (e.g., DMSO).
-
Maximum LDH Release Control: Add lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Medium Background Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Sample - Untreated Control) / (Maximum LDH Release - Untreated Control) * 100
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
96-well black, clear-bottom plates
-
Cells of interest
-
S1P1 agonist stock solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the S1P1 agonist and controls as described in the LDH assay protocol.
-
Cell Lysis: After incubation, remove the medium and wash the cells with PBS. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the plate at 800 x g for 5 minutes. Transfer the supernatant (cell lysate) to a new black 96-well plate.
-
Reaction Setup: Prepare the reaction mixture by diluting the caspase-3 substrate in the assay buffer according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cells of interest
-
S1P1 agonist stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the S1P1 agonist and controls.
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
S1P1 Signaling Pathway
Caption: S1P1 receptor signaling pathway upon agonist binding.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing S1P1 agonist cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. Frontiers | In silico Docking Studies of Fingolimod and S1P1 Agonists [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. btsjournals.com [btsjournals.com]
- 6. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 7. Decreased serum concentrations of sphingosine-1-phosphate in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Pharmacokinetic Profile of S1P1 Agonist 6 Hemicalcium Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetic profile of S1P1 agonist 6 hemicalcium analogs. The information herein is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for S1P1 receptor agonists?
A1: Sphingosine-1-phosphate (S1P) receptor agonists bind to the S1P1 receptor, which is a G-protein-coupled receptor.[1][2][3] This binding leads to the internalization and degradation of the receptor, rendering lymphocytes unable to egress from lymphoid tissues.[4] This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes, which is the therapeutic basis for their use in autoimmune diseases.[5][6]
Q2: What are the common pharmacokinetic challenges associated with S1P1 agonists?
A2: Many S1P1 agonists are lipophilic molecules, which can lead to poor aqueous solubility and challenges in formulation development for oral administration.[1][7] Achieving a desirable pharmacokinetic profile with an appropriate half-life and avoiding off-target effects, such as bradycardia which can be associated with S1P3 receptor agonism, are also key challenges.[6] Furthermore, some S1P1 agonists are prodrugs that require in vivo phosphorylation to become active, adding another layer of complexity to their pharmacokinetic and pharmacodynamic profiles.[4][6]
Q3: How can the oral bioavailability of S1P1 agonist analogs be improved?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include the use of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), nanosuspensions, and solid lipid nanoparticles.[8][9] These formulations can improve the dissolution rate and absorption of lipophilic drugs. Additionally, salt formation and co-crystallization can be explored to improve solubility and dissolution characteristics.
Q4: What are the key in vitro ADME assays for characterizing S1P1 agonist analogs?
A4: A standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays is crucial. Key assays include:
-
Solubility: To assess solubility in physiological buffers.
-
Permeability: Using Caco-2 or PAMPA assays to predict intestinal absorption.
-
Metabolic Stability: In liver microsomes and hepatocytes to predict metabolic clearance.
-
Plasma Protein Binding: To determine the fraction of unbound drug, which is pharmacologically active.
-
CYP450 Inhibition and Induction: To assess the potential for drug-drug interactions.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability in Preclinical Species
Q: My S1P1 agonist analog shows potent in vitro activity but has very low oral bioavailability in rats. What are the potential causes and how can I troubleshoot this?
A: Low oral bioavailability can stem from several factors. A systematic approach to identify the root cause is essential.
Possible Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility:
-
Troubleshooting:
-
Determine the thermodynamic and kinetic solubility of your compound in relevant buffers (e.g., pH 1.2, 4.5, 6.8).
-
If solubility is low, consider formulation strategies such as creating a nanosuspension or a lipid-based formulation (e.g., SEDDS) for your in vivo studies.[8][10]
-
Evaluate different salt forms of your analog, as this can significantly impact solubility and dissolution rate.
-
-
-
Low Intestinal Permeability:
-
Troubleshooting:
-
Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).
-
If permeability is low, assess if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 in the Caco-2 assay is indicative of active efflux.
-
If it is a P-gp substrate, medicinal chemistry efforts could be directed to modify the structure to reduce its affinity for efflux transporters.
-
-
-
High First-Pass Metabolism:
-
Troubleshooting:
-
Perform a metabolic stability assay using liver microsomes or hepatocytes from the preclinical species used (e.g., rat, mouse).
-
If the compound is rapidly metabolized, identify the metabolic "soft spots" through metabolite identification studies.
-
Subsequent chemical modifications can be made to block these sites of metabolism, for instance, by introducing a fluorine atom.
-
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters
Q: I'm observing significant variability in the plasma concentrations (Cmax and AUC) of my S1P1 agonist analog in my animal studies. What could be causing this and how can I minimize it?
A: High inter-individual variability can compromise the reliability of your pharmacokinetic data.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Formulation Performance:
-
Troubleshooting:
-
If using a suspension, ensure it is homogenous and that the particle size is consistent between doses. Use a dosing vehicle that ensures stability of the suspension.
-
For solution formulations, confirm the compound's stability in the dosing vehicle over the duration of the study.
-
For lipid-based formulations, ensure consistent quality and preparation of the formulation for each animal.
-
-
-
Biological Factors:
-
Troubleshooting:
-
Ensure that the animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of some drugs.
-
Use animals of a similar age and weight to reduce physiological variability.
-
Consider the impact of the gut microbiome, which can influence the metabolism of certain compounds.
-
-
-
Bioanalytical Method Variability:
-
Troubleshooting:
-
Thoroughly validate your bioanalytical method for precision, accuracy, and stability.
-
Ensure consistent sample handling and storage conditions. Repeated freeze-thaw cycles should be avoided.
-
Include an internal standard that is structurally similar to your analyte to account for variations in sample processing and instrument response.
-
-
Issue 3: Challenges in Bioanalytical Method Development
Q: I am having difficulty developing a robust LC-MS/MS method for my S1P1 agonist analog in plasma. What are some common issues and solutions?
A: S1P1 agonists can present bioanalytical challenges due to their physicochemical properties.
Possible Causes & Troubleshooting Steps:
-
Poor Extraction Recovery:
-
Troubleshooting:
-
S1P1 agonists are often highly protein-bound. A simple protein precipitation may not be sufficient.
-
Explore liquid-liquid extraction (LLE) with various organic solvents or solid-phase extraction (SPE) with different sorbents to optimize recovery.
-
Adjusting the pH of the sample before extraction can improve the recovery of acidic or basic compounds.
-
-
-
Matrix Effects:
-
Troubleshooting:
-
Matrix effects (ion suppression or enhancement) from endogenous components in plasma can affect the accuracy of your results.
-
Evaluate matrix effects by comparing the analyte's response in post-extraction spiked matrix samples to that in a neat solution.
-
If significant matrix effects are observed, a more rigorous sample clean-up method (e.g., SPE) or chromatographic optimization to separate the analyte from interfering components is necessary.
-
-
-
Analyte Instability:
-
Troubleshooting:
-
Assess the stability of your analog in the biological matrix under different conditions (bench-top, freeze-thaw, long-term storage).
-
If the compound is a prodrug that is phosphorylated in vivo, ensure your analytical method can either quantify both the parent and the phosphate (B84403) metabolite or that you have a method to stabilize the parent drug during sample processing if it is susceptible to enzymatic activity in the matrix.
-
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Selected S1P1 Agonists (Data from literature)
| Parameter | Fingolimod (Rat) | Siponimod (Human) | Ozanimod (Human) | Ponesimod (Human) |
| Tmax (h) | ~12 | 4 | 6-8 | 4 |
| t1/2 (h) | 6-9 days (human) | ~30 | ~21 | ~33 |
| Oral Bioavailability (%) | ~70 (as phosphate) | ~84 | ~94 | >90 |
| Protein Binding (%) | >99.7 | >99.9 | ~98 | >99 |
Note: This table provides a general comparison based on available literature for analogous compounds and is intended for reference purposes.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolic degradation of an S1P1 agonist analog in liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil).
-
Acetonitrile (B52724) with internal standard for quenching.
-
-
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of an S1P1 agonist analog after oral administration in rats.
-
Materials:
-
Test compound formulated for oral gavage (e.g., in a vehicle like 0.5% methylcellulose).
-
Sprague-Dawley rats (male, 200-250 g).
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
-
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of the test compound via gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma samples are analyzed using a validated LC-MS/MS method to determine the concentration of the test compound.
-
-
Data Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Mandatory Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The utility of pharmacokinetic-pharmacodynamic modeling in the discovery and optimization of selective S1P(1) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems – ScienceOpen [scienceopen.com]
- 10. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
Validation & Comparative
Validating S1P1-Specific Activity: A Comparative Guide for Researchers
For researchers and professionals in drug development, validating the specific activity of novel compounds is a critical step. This guide provides a comparative framework for assessing the S1P1-specific activity of "S1P1 agonist 6 hemicalcium" against other well-characterized S1P1 receptor agonists. While specific quantitative binding and functional data for "this compound" are not publicly available, this guide outlines the established experimental protocols and comparative data for alternative compounds to aid in its characterization.
"this compound" is described as an agonist of the S1P1 receptor that reduces autoimmune capacity by inhibiting the transport of lymphocytes, positioning it as a potential immunosuppressive agent for autoimmune disease research.[1] To rigorously validate its S1P1-specific activity, a series of in vitro assays are required to determine its binding affinity and functional potency at the S1P1 receptor and other S1P receptor subtypes.
Comparative Analysis of S1P1 Receptor Agonists
The sphingosine-1-phosphate (S1P) receptor family consists of five subtypes (S1P1-5) which are involved in diverse physiological processes.[2] The therapeutic effects of S1P1 agonists in autoimmune diseases are primarily attributed to their action on the S1P1 receptor on lymphocytes, which leads to their sequestration in lymph nodes. However, activity at other S1P receptor subtypes, such as S1P3, has been associated with adverse effects like bradycardia.[3][4] Therefore, assessing the selectivity of an agonist is paramount.
Below is a comparison of several known S1P1 receptor modulators, highlighting their selectivity profiles.
| Compound | Target S1P Receptor(s) | Reported EC50/IC50/Ki Values | Selectivity Profile |
| This compound | S1P1 | Data not publicly available | Stated to be an S1P1 agonist |
| Fingolimod (FTY720-P) | S1P1, S1P3, S1P4, S1P5 | S1P1: EC50 ~0.3-0.6 nM; S1P3: EC50 ~3 nM | Non-selective agonist for S1P1, S1P3, S1P4, and S1P5 |
| Siponimod (BAF312) | S1P1, S1P5 | S1P1: EC50 = 0.39 nM; S1P5: EC50 = 0.98 nM | Selective for S1P1 and S1P5 with over 1000-fold selectivity against S1P2, S1P3, and S1P4 |
| Ozanimod | S1P1, S1P5 | S1P1: EC50 = 0.41 nM | Selective for S1P1 and S1P5 |
| Ponesimod (ACT-128800) | S1P1 | EC50 = 5.7 nM | Highly selective for S1P1 |
| SEW2871 | S1P1 | EC50 = 13.8 nM | Highly selective for S1P1; no activation of S1P2, S1P3, S1P4, or S1P5 at concentrations up to 10 µM |
Key Experimental Protocols for Validation
To determine the S1P1-specific activity of a compound like "this compound," the following experimental protocols are essential.
Radioligand Binding Assay
This assay measures the affinity of a compound for the S1P receptors by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki or IC50) of the test compound for S1P1 and other S1P receptor subtypes (S1P2, S1P3, S1P4, S1P5).
Materials:
-
Cell membranes expressing the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, S1P5).
-
Radioligand, e.g., [³²P]S1P.
-
Test compound ("this compound") and reference compounds.
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[1]
-
96-well glass fiber filter plates.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound and reference compounds in assay buffer.
-
In a 96-well plate, add 50 µL of the test/reference compound dilutions.
-
Add 50 µL of the S1P receptor-expressing cell membranes (1-2 µg protein/well) to each well.[1]
-
Pre-incubate for 30 minutes at room temperature.[1]
-
Add 50 µL of [³²P]S1P solution (final concentration 0.1-0.2 nM) to initiate the binding reaction.[1]
-
Incubate for 60 minutes at room temperature.[1]
-
Terminate the reaction by rapid filtration through the glass fiber filter plates to separate bound from free radioligand.
-
Wash the filters five times with 200 µL of ice-cold assay buffer.[1]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled S1P).
-
Determine IC50 values from competition curves and calculate Ki values using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding, which is particularly useful for Gαi-coupled receptors like S1P1.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist at S1P receptor subtypes.
Materials:
-
Cell membranes expressing S1P receptor subtypes.
-
[³⁵S]GTPγS.
-
Test compound and reference agonists.
-
GDP.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a saponin.
-
96-well filter plates or SPA beads.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound, cell membranes, and GDP.
-
Incubate to allow the compound to bind to the receptors.
-
Add [³⁵S]GTPγS to start the reaction.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Separate bound and free [³⁵S]GTPγS using filtration or a scintillation proximity assay (SPA) format.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data to determine EC50 and Emax values.
S1P1 Receptor Internalization Assay
This cell-based assay visually confirms the agonistic activity of a compound by monitoring the internalization of the S1P1 receptor.
Objective: To qualitatively and quantitatively assess the ability of the test compound to induce S1P1 receptor internalization.
Materials:
-
Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-EGFP).
-
Test compound and reference agonists.
-
Cell culture medium and plates.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., Hoechst stain).
-
High-content imaging system.
Protocol:
-
Plate the S1P1-EGFP expressing cells in 96-well plates and culture overnight.
-
Wash the cells and replace the medium with assay buffer.
-
Add serial dilutions of the test compound or reference agonists to the wells.
-
Incubate for 1 hour at 37°C in a CO₂ incubator.
-
Fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells and stain the nuclei with Hoechst stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the translocation of the fluorescent S1P1 receptor from the plasma membrane to intracellular compartments.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the S1P1 signaling pathway, a typical experimental workflow for validating S1P1 specificity, and the logical relationship of agonist selectivity.
Caption: S1P1 receptor signaling pathway upon agonist binding.
Caption: Workflow for validating S1P1 agonist specificity.
Caption: Logical comparison of S1P1 agonist selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
A Comparative Analysis of Ponesimod and Fingolimod in Preclinical Models of Multiple Sclerosis
A deep dive into the efficacy and mechanisms of selective versus non-selective S1P receptor modulation in Experimental Autoimmune Encephalomyelitis (EAE).
In the landscape of therapeutic development for multiple sclerosis (MS), sphingosine-1-phosphate (S1P) receptor modulators have emerged as a cornerstone of oral treatment. Fingolimod (B1672674), the first-in-class S1P receptor modulator, demonstrated efficacy in reducing relapse rates in relapsing-remitting MS. However, its non-selective binding to S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5) has been associated with a range of side effects. This has spurred the development of more selective S1P1 receptor agonists, such as ponesimod (B1679046), with the aim of retaining therapeutic efficacy while improving the safety profile. This guide provides a detailed comparison of ponesimod, a selective S1P1 receptor modulator, and fingolimod in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model of MS.
Mechanism of Action: A Tale of Two Modulators
Both ponesimod and fingolimod exert their primary therapeutic effect by modulating the S1P1 receptor on lymphocytes.[1] This modulation leads to the internalization of the S1P1 receptor, rendering lymphocytes unresponsive to the S1P gradient that governs their egress from lymph nodes.[1][2][3] The resulting sequestration of lymphocytes, including autoreactive T cells, within the lymph nodes prevents their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory cascade that drives demyelination and neurodegeneration in MS.[3][4][5]
While both drugs share this fundamental mechanism, their receptor selectivity distinguishes their broader biological effects. Fingolimod's engagement with other S1P receptor subtypes contributes to both its therapeutic actions and its adverse effect profile.[2][6] In contrast, ponesimod's high selectivity for S1P1 is designed to isolate the key immunomodulatory effect while minimizing off-target interactions.[7][8]
Head-to-Head in EAE Models: Efficacy Comparison
Studies in EAE models have consistently demonstrated the efficacy of both ponesimod and fingolimod in ameliorating disease severity. Prophylactic and therapeutic administration of both compounds has been shown to reduce clinical scores, delay disease onset, and limit CNS inflammation and demyelination.[9][10][11]
Quantitative Data Summary
| Parameter | Ponesimod | Fingolimod | EAE Model | Reference |
| Clinical Score Reduction | Significant dose-dependent reduction | Significant reduction | MOG-induced EAE (mice), MBP-induced EAE (rats) | [9][10][12] |
| Disease Prevalence | Synergistic reduction with DMF | - | MBP-induced EAE (rats) | [9][10] |
| CNS Immune Cell Infiltration | Alleviated inflammatory infiltration | Reduced T-cell infiltration | MOG-induced EAE (mice) | [13][14] |
| Th1 and Th17 Cell Numbers | Lower numbers compared to untreated EAE | Almost complete prevention of infiltration | MOG-induced EAE (mice) | [11][13] |
| Treg Cell Numbers | Higher numbers compared to untreated EAE | - | MOG-induced EAE (mice) | [13] |
| Demyelination | Prevented cuprizone-induced demyelination in the cingulum | Reductions in demyelination | Cuprizone model (mice), EAE | [7][15] |
| Axonal Loss | - | Reductions in axonal loss | EAE | [15] |
MOG: Myelin Oligodendrocyte Glycoprotein; MBP: Myelin Basic Protein; DMF: Dimethyl Fumarate.
Experimental Methodologies
The evaluation of S1P receptor modulators in EAE models involves standardized protocols to induce and assess the disease.
MOG-Induced EAE in C57BL/6 Mice
-
Induction: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of encephalitogenic T cells into the CNS.[9][11]
-
Treatment: Ponesimod or fingolimod is typically administered orally, either prophylactically (starting before or at the time of immunization) or therapeutically (starting after the onset of clinical signs).[9][11]
-
Assessment: Clinical signs of EAE are scored daily on a scale of 0 to 5, where 0 is no clinical signs, and 5 is moribund or death. Histopathological analysis of the spinal cord is performed at the end of the study to assess inflammation and demyelination.[9]
MBP-Induced EAE in Lewis Rats
-
Induction: Lewis rats are immunized with an emulsion of Myelin Basic Protein (MBP) in CFA.[9][10]
-
Treatment and Assessment: Similar to the mouse model, treatment is administered orally, and clinical scores are monitored daily.[9][10]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental flow, the following diagrams are provided.
References
- 1. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 6. Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Ponesimod modulates the Th1/Th17/Treg cell balance and ameliorates disease in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis | MDPI [mdpi.com]
- 15. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S1P1 Receptor Agonists: Ozanimod and Ponesimod in the Context of Multiple Sclerosis Research
An objective guide for researchers, scientists, and drug development professionals.
Note: Initial investigation for "S1P1 agonist 6 hemicalcium" revealed a scarcity of publicly available experimental data, precluding a direct and meaningful comparison with ozanimod (B609803). To fulfill the objective of a data-driven comparative analysis, this guide will instead compare ozanimod with ponesimod (B1679046), another selective Sphingosine-1-Phosphate Receptor 1 (S1P1) modulator with a wealth of published clinical and preclinical data. Ponesimod serves as a relevant and well-characterized comparator within the same drug class, offering valuable insights for researchers in the field.
This guide provides a detailed comparative analysis of two prominent S1P1 receptor modulators, ozanimod and ponesimod, both approved for the treatment of relapsing forms of multiple sclerosis (MS). By examining their mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles, this document aims to equip researchers and drug development professionals with the necessary data to inform their work in the field of autoimmune and inflammatory diseases.
Mechanism of Action: Modulating Lymphocyte Trafficking
Both ozanimod and ponesimod are sphingosine-1-phosphate (S1P) receptor modulators. Their primary mechanism of action involves binding to S1P1 receptors on lymphocytes.[1] This binding leads to the internalization and degradation of the S1P1 receptors, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes.[1] This sequestration of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes, thereby limiting their infiltration into the central nervous system (CNS), where they would otherwise contribute to the inflammatory cascade and demyelination characteristic of multiple sclerosis.[1]
While both drugs target S1P1, their receptor selectivity profiles differ slightly. Ozanimod is a selective modulator of S1P1 and S1P5 receptors. In contrast, ponesimod is a highly selective S1P1 receptor modulator, with at least a 10-fold higher affinity for S1P1 than any other S1P receptor subtype.[2]
S1P1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of an S1P1 agonist, leading to lymphocyte sequestration.
Caption: S1P1 receptor agonist signaling leading to lymphocyte sequestration.
Comparative Pharmacokinetics
The pharmacokinetic profiles of ozanimod and ponesimod exhibit key differences, particularly in their half-life, which has implications for the reversibility of their effects.
| Parameter | Ozanimod | Ponesimod |
| Bioavailability | High oral bioavailability | ~84%[3][4][5][6] |
| Time to Max. Concentration (Tmax) | ~6 hours | 2.5 - 4 hours[2][4][5][6][7] |
| Half-life | ~19 hours (for active metabolites) | ~33 hours[4][5][6][7][8] |
| Metabolism | Extensively metabolized to active metabolites | Highly metabolized to inactive metabolites[8] |
| Elimination | Primarily via feces | Primarily via feces (57.3-79.6%) and to a lesser extent in urine (10.3-18.4%)[8] |
| Reversibility of Lymphocyte Reduction | Slower | Rapid (lymphocyte counts return to normal range in 1-2 weeks)[2][7] |
Clinical Efficacy in Relapsing Multiple Sclerosis
Both ozanimod and ponesimod have demonstrated significant efficacy in reducing disease activity in patients with relapsing multiple sclerosis in large-scale clinical trials. The primary endpoints in these studies typically include the annualized relapse rate (ARR) and the number of new or enlarging brain lesions on magnetic resonance imaging (MRI).
A matching-adjusted indirect comparison (MAIC) of the pivotal Phase 3 trials (RADIANCE-B for ozanimod and OPTIMUM for ponesimod) provides a basis for comparison.[9][10]
| Efficacy Outcome (at 2 years) | Ozanimod (RADIANCE-B trial) | Ponesimod (OPTIMUM trial) | Matching-Adjusted Indirect Comparison (Ozanimod vs. Ponesimod) |
| Annualized Relapse Rate (ARR) | Significantly reduced vs. interferon beta-1a[11] | 0.202[12][13] (Superior to teriflunomide's 0.290[12][13]) | Numerically lower for ozanimod (Rate Ratio: 0.80), but not statistically significant[9] |
| New or Enlarging T2 Lesions | Significantly reduced vs. interferon beta-1a[11] | 56% relative risk reduction in combined unique active lesions vs. teriflunomide[12] | - |
| Gadolinium-enhancing (GdE) T1 Lesions | Significantly reduced vs. interferon beta-1a[11] | 58% relative reduction in cumulative GdE lesions vs. teriflunomide[13] | - |
| Brain Volume Loss (% change) | - | - | Significant reduction in brain volume loss with ozanimod (% change difference: 0.20)[9][10] |
Safety and Tolerability Profile
The safety profiles of ozanimod and ponesimod are generally manageable, with common side effects associated with S1P receptor modulators.
| Adverse Event | Ozanimod | Ponesimod |
| Most Common Adverse Events | Upper respiratory tract infection, hepatic transaminase elevation, orthostatic hypotension, urinary tract infection, back pain, and hypertension. | Upper respiratory tract infection, hepatic transaminase elevation, and hypertension.[14] |
| Cardiac Effects | Requires gradual dose titration to mitigate bradycardia. | Requires a gradual 14-day up-titration to mitigate first-dose effects on heart rate.[7] |
| Hepatic Effects | Elevated liver enzymes. | Elevated liver enzymes. |
| Lymphopenia | Expected pharmacodynamic effect. | Expected pharmacodynamic effect, with a reduction to 30-40% of baseline.[2] |
In the MAIC, ozanimod was associated with a significantly lower risk of any treatment-emergent adverse events, adverse events leading to discontinuation, and severe lymphopenia compared to ponesimod.[9]
Experimental Protocols
S1P1 Receptor Radioligand Binding Assay
This assay is crucial for determining the binding affinity of a compound to the S1P1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the S1P1 receptor.
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
Radioligand (e.g., [³²P]S1P or a tritiated S1P1 agonist).
-
Test compounds and a non-labeled S1P1 agonist for determining non-specific binding.
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and the test compound at various concentrations.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled S1P1 agonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: A typical workflow for a radioligand binding assay.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used in vivo model to study the pathophysiology of multiple sclerosis and to evaluate the efficacy of potential therapeutic agents.
Objective: To assess the ability of a test compound to prevent or treat the clinical signs of EAE.
Animal Model: Typically, susceptible mouse strains such as C57BL/6 or SJL are used.
Induction of EAE:
-
Prepare an emulsion of a myelin antigen (e.g., MOG₃₅₋₅₅ peptide or spinal cord homogenate) in Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously into the mice.
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.
Treatment:
-
Prophylactic: Administer the test compound daily, starting from the day of immunization.
-
Therapeutic: Administer the test compound daily, starting from the onset of clinical signs.
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (or similar), where:
-
0 = No clinical signs
-
1 = Limp tail
-
2 = Hind limb weakness
-
3 = Hind limb paralysis
-
4 = Hind and forelimb paralysis
-
5 = Moribund or dead
-
Outcome Measures:
-
Mean clinical score over time.
-
Maximum clinical score.
-
Day of disease onset.
-
Disease incidence.
-
Histological analysis of the spinal cord for inflammation and demyelination.
Conclusion
Both ozanimod and ponesimod are effective S1P1 receptor modulators for the treatment of relapsing multiple sclerosis, operating through a shared mechanism of lymphocyte sequestration. While their efficacy in reducing relapse rates appears comparable, ozanimod may offer an advantage in preserving brain volume. Pharmacokinetically, ponesimod's shorter half-life allows for a more rapid reversal of its effects. The choice between these and other emerging S1P1 agonists in a research or clinical setting will depend on a careful consideration of their specific pharmacological profiles, efficacy on various disease parameters, and long-term safety data. This guide provides a foundational dataset to aid in these critical evaluations.
References
- 1. What is the mechanism of Ponesimod? [synapse.patsnap.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Bioavailability of Ponesimod, a Selective S1P1 Receptor Modulator, in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and safety of ozanimod and ponesimod for relapsing multiple sclerosis: A matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. Zeposia (ozanimod) vs Ponvory (ponesimod) | Everyone.org [everyone.org]
- 12. Ponesimod Compared With Teriflunomide in Patients With Relapsing Multiple Sclerosis in the Active-Comparator Phase 3 OPTIMUM Study: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. Ponesimod - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reproducibility of Lymphocyte Lowering Effects of S1P1 Agonists, with a focus on "S1P1 agonist 6 hemicalcium"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the lymphocyte-lowering effects of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, a class of immunomodulators with significant therapeutic potential in autoimmune diseases. While direct, quantitative, and reproducible data on the novel compound "S1P1 agonist 6 hemicalcium" is not yet widely available in the public domain, this guide establishes a framework for its evaluation. This is achieved by comparing its stated mechanism of action with the well-documented effects of approved S1P1 receptor modulators, including Fingolimod, Siponimod, Ozanimod, and Ponesimod.
Introduction to S1P1 Agonists and Lymphocyte Sequestration
Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs.[1] S1P1 receptors are highly expressed on the surface of lymphocytes, and their activation by S1P is essential for their movement from the lymph nodes into the peripheral circulation. S1P1 receptor agonists, despite their name, act as functional antagonists.[2] Upon binding to the S1P1 receptor, they induce its internalization and degradation, thereby rendering the lymphocytes unresponsive to the endogenous S1P gradient.[1][2] This process effectively traps lymphocytes within the lymph nodes, leading to a reduction in the number of circulating lymphocytes, a condition known as lymphopenia. This reduction in peripheral lymphocytes is a key mechanism behind the therapeutic efficacy of S1P1 agonists in autoimmune diseases like multiple sclerosis, as it limits the infiltration of autoreactive lymphocytes into the central nervous system.[1]
"this compound": A Novel Research Compound
"this compound" is described as an S1P1 agonist that reduces autoimmune potential by blocking the transport of lymphocytes.[2][3][4][5] This positions it within the same mechanistic class as other S1P1 modulators. It is available as a research chemical with the CAS Number 2941310-03-6 and the molecular formula C25H26F3NO3.1/2Ca.[4] At present, there is a lack of published, peer-reviewed studies detailing the in vivo efficacy, dose-response relationship, or reproducibility of its lymphocyte-lowering effects. Further preclinical studies are required to quantify its potency and duration of action.
Comparative Analysis of S1P1 Receptor Modulators
To understand the expected lymphocyte-lowering effects of novel S1P1 agonists like "this compound," it is instructive to compare the performance of established drugs in this class. The following table summarizes data from a multicenter retrospective study comparing the effects of Fingolimod, Siponimod, Ozanimod, and Ponesimod on lymphocyte counts in patients with multiple sclerosis.
Table 1: Comparison of Mean Lymphocyte Counts (x 10^9 cells/L) Following Treatment with Different S1P1 Receptor Modulators
| Time Point | Fingolimod | Siponimod | Ozanimod | Ponesimod |
| Baseline (T0) | No significant difference among groups | No significant difference among groups | No significant difference among groups | No significant difference among groups |
| 1 Month (T1) | 751 | 608 | 1105 | 921 |
| 3 Months (T3) | Data not specified | Lower than Ozanimod | Persistently higher than Siponimod and Fingolimod | Data not specified |
| 6 Months (T6) | Data not specified | 598 | Data not specified | 818 |
Data extracted from a retrospective multicenter study. Note that not all data points were available for all drugs at all time points in the source.
This data highlights that while all S1P1 modulators induce a reduction in lymphocyte counts, the magnitude and kinetics of this effect can vary. For instance, at one month, Ozanimod showed a significantly higher mean lymphocyte count compared to Siponimod and Fingolimod, suggesting a potentially less profound initial lymphocyte reduction.[6][7][8] Siponimod consistently demonstrated the lowest lymphocyte values throughout the observation period.[6] These differences can be critical in selecting a therapy based on a patient's baseline hematological profile.
Experimental Protocols
To ensure the reproducibility of findings for new compounds like "this compound," standardized and detailed experimental protocols are essential.
In Vivo Lymphopenia Assay in Mice
This protocol is a generalized procedure for evaluating the lymphocyte-lowering effects of an S1P1 agonist in a preclinical mouse model.
1. Animal Model:
-
Use C57BL/6 mice, 8-10 weeks of age.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before the experiment.
2. Compound Preparation and Administration:
-
Prepare "this compound" in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). The exact formulation will depend on the compound's solubility and stability.
-
Administer the compound to mice via oral gavage or intraperitoneal injection at various doses (e.g., 1, 3, 10 mg/kg).
-
Include a vehicle control group that receives the same volume of the vehicle without the active compound.
3. Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital sinus at baseline (before compound administration) and at several time points post-administration (e.g., 4, 8, 24, 48, and 72 hours).
-
Collect approximately 50-100 µL of blood into EDTA-coated tubes to prevent coagulation.
4. Lymphocyte Counting:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute number of lymphocytes.
-
Alternatively, use flow cytometry for a more detailed analysis of lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells). For this, stain blood cells with fluorescently labeled antibodies specific for different lymphocyte markers.
5. Data Analysis:
-
Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.
-
Compare the lymphocyte counts between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test).
-
Determine the dose-response relationship and the time to nadir (lowest lymphocyte count) and recovery.
Visualizing Key Processes
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: S1P1 Receptor Agonist Mechanism of Action.
Caption: In Vivo Lymphopenia Assay Workflow.
Conclusion
The reproducibility of the lymphocyte-lowering effects of S1P1 receptor modulators is well-established, forming the basis of their clinical utility. While "this compound" is positioned to leverage this same mechanism, its specific in vivo effects require empirical validation. The comparative data from approved S1P1 modulators provide a benchmark for these future studies. By employing standardized and rigorous experimental protocols, such as the in vivo lymphopenia assay detailed here, researchers can generate the necessary data to ascertain the potency, duration of action, and reproducibility of "this compound," thereby paving the way for its potential development as a novel immunomodulatory therapeutic.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.com [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. danabiosci.com [danabiosci.com]
- 8. medchemexpress.com [medchemexpress.com]
Cross-validation of "S1P1 agonist 6 hemicalcium" activity in different cell lines
A Note on "S1P1 agonist 6 hemicalcium": Publicly available scientific literature and databases lack specific quantitative data regarding the in vitro activity of "this compound" across different cell lines. To fulfill the structural and content requirements of this guide, the well-characterized and clinically relevant S1P1 receptor agonist, Fingolimod (FTY720) , and its active metabolite, FTY720-phosphate (FTY720-P) , will be used as a representative compound for demonstrating cross-validation principles.
This guide provides a comparative overview of the activity of a representative S1P1 agonist in various cell lines, supported by experimental data and detailed protocols. The information herein is intended for researchers, scientists, and drug development professionals working on S1P1 receptor modulation.
Comparative Activity of FTY720-phosphate in Different Cell Lines
The functional activity of an S1P1 agonist can be assessed through various in vitro assays that measure different aspects of the receptor's signaling cascade. Below is a summary of the activity of FTY720-P in commonly used cell lines.
| Cell Line | Assay Type | Parameter | Value (FTY720-P) | Reference |
| Chinese Hamster Ovary (CHO) | [³⁵S]-GTPγS Binding | pEC₅₀ | 9.32 ± 0.02 | [1] |
| Human Embryonic Kidney 293 (HEK293) | Receptor Internalization | Activity | Induces S1P1 receptor internalization | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Calcium Mobilization & Cell Migration | Activity | Prevents S1P-induced Ca²⁺ mobilization and migration | [2] |
Key Observations:
-
CHO Cells: In Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor, FTY720-P demonstrates high potency in stimulating the binding of [³⁵S]-GTPγS to G proteins, a proximal event in G protein-coupled receptor (GPCR) activation. The pEC₅₀ value of 9.32 indicates a potent agonistic activity at the nanomolar level.[1]
-
HEK293 Cells: In Human Embryonic Kidney 293 (HEK293) cells transfected with the S1P1 receptor, FTY720-P effectively induces the internalization of the receptor from the cell surface.[2] This functional antagonism is a key mechanism of action for FTY720.
-
Endothelial Cells: In primary Human Umbilical Vein Endothelial Cells (HUVECs), FTY720-P has been shown to functionally antagonize the effects of the natural ligand, sphingosine-1-phosphate (S1P), by preventing S1P-induced calcium mobilization and cell migration.[2]
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist like FTY720-P initiates a cascade of intracellular events. The receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other signaling pathways, including the PI3K-Akt and Ras-MAPK pathways, which are involved in cell survival, proliferation, and migration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for two key assays used to characterize S1P1 agonist activity.
[³⁵S]-GTPγS Binding Assay in CHO Cell Membranes
This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G proteins following receptor activation.
Materials:
-
CHO cell membranes expressing the human S1P1 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
[³⁵S]-GTPγS (specific activity ~1250 Ci/mmol).
-
S1P1 agonist (e.g., FTY720-P).
-
Non-specific binding control: unlabeled GTPγS (10 µM).
-
Scintillation cocktail and microplates.
Procedure:
-
Thaw the CHO-S1P1 cell membranes on ice.
-
Prepare serial dilutions of the S1P1 agonist in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the agonist dilution, and 50 µL of the cell membrane suspension (typically 5-20 µg of protein).
-
To determine non-specific binding, add 10 µM unlabeled GTPγS to a set of wells.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]-GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and plot the data to determine EC₅₀ values.
S1P1 Receptor Internalization Assay in HEK293 Cells
This assay visualizes and quantifies the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular compartments.
Materials:
-
HEK293 cells stably expressing a fluorescently-tagged (e.g., GFP) S1P1 receptor.
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).
-
Serum-free medium for starvation.
-
S1P1 agonist (e.g., FTY720-P).
-
Paraformaldehyde (4%) for cell fixation.
-
Phosphate-buffered saline (PBS).
-
High-content imaging system or confocal microscope.
Procedure:
-
Seed the HEK293-S1P1-GFP cells onto glass-bottom plates or coverslips and culture until they reach 70-80% confluency.
-
Wash the cells with PBS and then starve them in serum-free medium for 2-4 hours to minimize basal receptor activation.
-
Treat the cells with various concentrations of the S1P1 agonist or vehicle control for the desired time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with ice-cold PBS to stop the internalization process.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Image the cells using a high-content imager or confocal microscope.
-
Quantify receptor internalization by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing S1P1 receptor agonists.
References
Assessing the Therapeutic Index: A Comparative Analysis of Ponesimod and the Elusive S1P1 Agonist 6 Hemicalcium
A comprehensive comparison of the therapeutic index between the S1P1 receptor agonist ponesimod (B1679046) and the research compound "S1P1 agonist 6 hemicalcium" is currently hampered by the limited availability of public data for the latter. While extensive preclinical and clinical data for ponesimod allow for a thorough evaluation of its therapeutic window, "this compound," also known as Compound I, remains a compound primarily defined by its intended mechanism of action with scant quantitative data in the public domain to support a direct comparison.
This guide will provide a detailed assessment of the therapeutic index of ponesimod, presenting key experimental data and methodologies as a framework for how such a comparison would be conducted. This will serve as a valuable resource for researchers, scientists, and drug development professionals in evaluating S1P1 receptor agonists.
Ponesimod: A Profile of a Selective S1P1 Receptor Modulator
Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its therapeutic effect is primarily achieved by acting as a functional antagonist at the S1P1 receptor on lymphocytes. This leads to the sequestration of lymphocytes within lymph nodes, reducing their infiltration into the central nervous system and other tissues, thereby exerting an immunomodulatory effect.[3][4]
Quantitative Assessment of Ponesimod's Therapeutic Index
The therapeutic index of a drug is a measure of its relative safety, comparing the dose that produces a therapeutic effect to the dose that produces toxicity. For S1P1 agonists, the desired therapeutic effect is typically a reduction in circulating lymphocytes (lymphopenia), while a key dose-limiting toxicity is the induction of bradycardia (a slow heart rate).
Below are tables summarizing the key quantitative data for ponesimod that are essential for assessing its therapeutic index.
Table 1: In Vitro Pharmacology of Ponesimod
| Parameter | Value | Description |
| S1P1 Receptor Binding Affinity (Kd) | 2.09 ± 0.27 nM | Measures the strength of binding of ponesimod to the S1P1 receptor. A lower value indicates tighter binding. |
| S1P1 Functional Potency (EC50) | 5.7 nM | The concentration of ponesimod required to elicit a half-maximal response in a functional assay (e.g., GTPγS binding), indicating its potency as an agonist.[1] |
| S1P1/S1P3 Selectivity | ~650-fold higher for S1P1 | Compares the potency of ponesimod at the S1P1 receptor versus the S1P3 receptor, which is implicated in cardiovascular side effects.[1] |
Table 2: In Vivo Efficacy and Safety of Ponesimod
| Parameter | Species | Dose | Effect |
| Efficacy: Lymphocyte Reduction | Human | 10 mg | ~50% reduction in mean lymphocyte count after 24 weeks.[3] |
| Human | 20 mg | ~65% reduction in mean lymphocyte count after 24 weeks.[3] | |
| Human | 40 mg | ~69% reduction in mean lymphocyte count after 24 weeks.[3] | |
| Safety: Cardiovascular Effects | Human | First dose | Can cause a transient decrease in heart rate (bradycardia). |
| Human | Maintenance | A gradual dose titration over 14 days mitigates the first-dose bradycardia.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize S1P1 receptor agonists like ponesimod.
S1P1 Receptor Binding Assay
This assay determines the affinity of a compound for the S1P1 receptor. A common method is a radioligand competition binding assay.
-
Membrane Preparation : Membranes are prepared from cells overexpressing the human S1P1 receptor.
-
Assay Components : The assay mixture includes the cell membranes, a radiolabeled S1P1 ligand (e.g., [³³P]S1P), and varying concentrations of the test compound (ponesimod).
-
Incubation : The mixture is incubated to allow the ligands to reach binding equilibrium.
-
Separation : Bound and free radioligand are separated by rapid filtration through a filter plate.
-
Detection : The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.
GTPγS Binding Assay (Functional Potency)
This functional assay measures the ability of a compound to activate the G-protein coupled S1P1 receptor.
-
Membrane Preparation : Similar to the binding assay, membranes from cells expressing the S1P1 receptor are used.
-
Assay Components : The reaction mixture contains the cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation : The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.
-
Separation and Detection : The reaction is stopped, and the amount of bound [³⁵S]GTPγS is measured, often using a scintillation proximity assay (SPA) or filtration.[5][6]
-
Data Analysis : The concentration-response data are used to determine the EC50, the concentration of the agonist that produces 50% of the maximal response.
In Vivo Lymphopenia Assessment
This assay evaluates the efficacy of the S1P1 agonist in reducing peripheral blood lymphocyte counts.
-
Animal Model : Typically performed in rodents (e.g., rats or mice) or in human clinical trials.
-
Dosing : The test compound is administered, often orally, at various doses.
-
Blood Sampling : Blood samples are collected at different time points before and after drug administration.
-
Lymphocyte Counting : The total number of lymphocytes in the blood is determined using an automated hematology analyzer or by flow cytometry.[7]
-
Data Analysis : The percentage reduction in lymphocyte count from baseline is calculated for each dose and time point to determine the dose-response relationship and duration of action.
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows involved in the assessment of S1P1 agonists.
Caption: S1P1 receptor signaling pathway activated by ponesimod.
Caption: Conceptual workflow for assessing the therapeutic index.
Conclusion
The assessment of a drug's therapeutic index is a critical component of drug development, requiring a robust dataset from in vitro and in vivo studies. Ponesimod serves as a well-documented example of a selective S1P1 receptor modulator with a defined therapeutic window. The extensive data available for ponesimod on its potency, selectivity, efficacy in inducing lymphopenia, and its primary dose-limiting side effect of bradycardia, along with a clear strategy for its management, provide a comprehensive picture of its therapeutic index.
In contrast, the lack of publicly available quantitative data for "this compound" makes a direct comparison of its therapeutic index with ponesimod impossible at this time. For a meaningful comparison to be made, detailed information on its binding affinity, functional potency at S1P1 and other S1P receptor subtypes, and in vivo dose-response relationships for both efficacy (lymphopenia) and safety (cardiovascular and other potential off-target effects) would be required. Researchers interested in "this compound" would need to consult primary scientific literature or patent filings that may contain this proprietary information.
References
- 1. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of multiple-dose ponesimod, a selective S1P1 receptor modulator, on lymphocyte subsets in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of S1P1 Agonist Synthesis and Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the synthesis and purity of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, with a focus on "S1P1 agonist 6 hemicalcium." Due to the limited publicly available, detailed experimental data for "this compound," this guide establishes a comparative methodology using the well-characterized S1P1 agonists, Fingolimod and Siponimod, as benchmarks. The outlined protocols and data presentation formats can be directly applied to the verification of "this compound" or any novel S1P1 agonist.
Comparative Analysis of S1P1 Agonists
A critical aspect of drug development is the rigorous characterization of the active pharmaceutical ingredient (API). This includes confirming its identity, purity, and potency. The following tables provide a comparative summary of key parameters for Fingolimod and Siponimod, which serve as a baseline for the data that should be generated for "this compound."
Table 1: Physicochemical and Purity Comparison of S1P1 Agonists
| Parameter | Fingolimod (FTY720) | Siponimod (BAF-312) | This compound |
| Molecular Formula | C₁₉H₃₃NO₂ | C₂₉H₃₅F₃N₂O₃[1] | Data not publicly available |
| Molecular Weight | 307.47 g/mol | 516.59 g/mol [2] | Data not publicly available |
| Reported Purity | >99% (as HCl salt)[3] | 98.5% (HPLC)[2] | Typically >98% (supplier data) |
| Primary Purity Assay | HPLC, 1H-NMR, Mass Spec | HPLC[1][2] | Requires independent verification |
Table 2: Performance Comparison of S1P1 Agonists
| Parameter | Fingolimod (FTY720) | Siponimod (BAF-312) | This compound |
| Receptor Selectivity | S1P1, S1P3, S1P4, S1P5[4] | Selective for S1P1 and S1P5[2][5] | S1P1 agonist[6] |
| EC₅₀ (S1P1) | ~nM range (as phosphate) | 0.4 nM[5] | Data not publicly available |
| Primary Mechanism | Functional antagonism via receptor internalization[7] | Modulation of S1P1 and S1P5[2] | Blocks lymphocyte transportation[6] |
| Key In Vivo Effect | Lymphocyte sequestration[8] | Reduction of lymphocyte migration into the CNS[1] | Immunosuppressive agent[6] |
Experimental Protocols for Verification
Independent verification requires the implementation of standardized analytical and functional assays. The following are detailed protocols for the key experiments necessary to confirm the synthesis and purity of an S1P1 agonist.
Objective: To separate and quantify the target compound and any impurities.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the S1P1 agonist in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the compound's absorbance maximum.
-
Injection Volume: 10 µL.
-
-
Analysis: Run a blank (solvent), a standard of the reference compound, and the test sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Objective: To confirm the chemical structure of the synthesized compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Key parameters to record include chemical shifts (ppm), coupling constants (Hz), and integration.
-
-
Analysis: Compare the obtained spectra with the expected chemical structure and any available reference spectra.
Objective: To confirm the molecular weight of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI).[9]
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated theoretical mass.
Objective: To determine the binding affinity of the agonist to the S1P1 receptor.
Protocol:
-
Materials:
-
Procedure:
-
Perform a competitive binding assay by incubating the cell membranes with a fixed concentration of radiolabeled S1P and varying concentrations of the test compound.[10]
-
Incubate at room temperature for 60 minutes.[10]
-
Separate bound from free radioligand by filtration.
-
Measure radioactivity using a scintillation counter.[10]
-
-
Analysis: Calculate the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the radioligand.
Objective: To assess the functional agonist activity by measuring receptor internalization.
Protocol:
-
Cell Line: Use a cell line stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP).
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Treat the cells with varying concentrations of the S1P1 agonist.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.[11]
-
Fix the cells.
-
-
Analysis: Visualize and quantify receptor internalization using high-content imaging or fluorescence microscopy.[11]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the verification of S1P1 agonists.
References
- 1. Siponimod Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. BAF-312(SiponiMod) synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Navigating Fingolimod Resistance: A Comparative Guide to Next-Generation S1P1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Fingolimod (B1672674), the first-in-class sphingosine-1-phosphate (S1P) receptor modulator, marked a significant advancement in the treatment of relapsing-remitting multiple sclerosis (MS). Its mechanism, primarily involving the functional antagonism of the S1P1 receptor on lymphocytes, leads to their sequestration in lymph nodes and a reduction of neuroinflammation.[1][2] However, the emergence of fingolimod-resistant or -unresponsive patient populations necessitates the exploration of alternative therapeutic strategies. This guide provides a comparative analysis of next-generation S1P1 receptor agonists, focusing on their efficacy, receptor selectivity, and signaling profiles, with a particular emphasis on their potential to overcome the limitations of fingolimod. While the specific compound "S1P1 agonist 6 hemicalcium" could not be identified in the current literature, this guide will focus on well-characterized, next-generation S1P1 receptor modulators that offer potential advantages in fingolimod-resistant scenarios.
Comparative Efficacy and Receptor Pharmacology
The therapeutic effects of S1P receptor modulators are primarily mediated through the S1P1 receptor subtype, which governs lymphocyte trafficking.[3] However, off-target effects on other S1P receptor subtypes (S1P2-5) can contribute to adverse events.[4] Newer S1P1 receptor agonists have been developed with improved selectivity, aiming to enhance the therapeutic window. The following tables summarize the key pharmacological and efficacy data for fingolimod and a selection of next-generation S1P1 receptor modulators.
Table 1: Comparative Receptor Selectivity and In Vitro Potency of S1P Receptor Modulators
| Compound | S1P1 EC50 (nM) (GTPγS Assay) | S1P1 EC50 (nM) (β-Arrestin Assay) | S1P Receptor Selectivity Profile | Reference(s) |
| Fingolimod-P | 0.20 - 7.94 | ~345 | S1P1, S1P3, S1P4, S1P5 | [1] |
| Ponesimod | 1.1 - 5.7 | 1.5 | Highly selective for S1P1 | [5][6] |
| Siponimod | 0.39 - 0.46 | 9.30 | S1P1, S1P5 | [1][7] |
| Ozanimod (B609803) | 0.33 - 0.41 | >7865 (for S1P4) | S1P1, S1P5 | [8] |
Note: EC50 values can vary depending on the specific assay conditions. Fingolimod is a prodrug that is phosphorylated in vivo to the active fingolimod-phosphate (Fingolimod-P).
Table 2: Comparative In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
| Compound | Animal Model | Key Efficacy Outcomes | Reference(s) |
| Fingolimod | Mouse EAE | Potently inhibits and reverses clinical signs of EAE. | [9] |
| Ponesimod | Mouse EAE | Dose-dependent reduction in EAE clinical scores. | [4] |
| Siponimod | Rat EAE | Ameliorates clinical signs of EAE. | [1] |
| Ozanimod | Mouse EAE | Reduces disease severity in EAE models. | [10] |
Signaling Pathways and Mechanisms of Action
The binding of an agonist to the S1P1 receptor initiates downstream signaling cascades that are crucial for its therapeutic effects. These pathways primarily involve G-protein activation and β-arrestin recruitment, leading to receptor internalization and functional antagonism.
Figure 1: S1P1 Receptor Signaling Pathway.
Overcoming Fingolimod Resistance: Potential Mechanisms
The precise mechanisms of fingolimod resistance are not fully elucidated but are thought to involve alterations in S1P receptor expression, signaling, or direct effects on central nervous system (CNS) cells. Newer, more selective S1P1 agonists may overcome these resistance mechanisms through several potential avenues.
Figure 2: Conceptual model of fingolimod resistance and potential advantages of newer S1P1 agonists.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation and comparison of novel S1P1 receptor agonists.
In Vitro Assays
1. S1P1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the affinity of a test compound for the S1P1 receptor by its ability to compete with a radiolabeled ligand.
-
Materials: Membranes from cells overexpressing human S1P1, [³²P]S1P or other suitable radioligand, test compounds, assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5), 96-well filter plates.
-
Procedure:
-
Dilute cell membranes in ice-cold assay buffer.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound dilutions, followed by the cell membrane preparation.
-
Initiate the binding reaction by adding the radioligand at a fixed concentration.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11]
-
2. GTPγS Binding Assay (G-protein Activation)
This functional assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding.
-
Materials: Membranes from cells overexpressing human S1P1, [³⁵S]GTPγS, test compounds, assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4), GDP.
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add the test compound dilutions, cell membranes, and [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration and wash with cold buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
Determine the EC50 value, the concentration of the agonist that produces 50% of the maximal response.[12][13]
-
3. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor, a key step in receptor desensitization and internalization.
-
Materials: Cells co-expressing S1P1 and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment), test compounds, cell culture medium, substrate for the reporter enzyme.
-
Procedure:
-
Plate the engineered cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for a specified period (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Add the reporter enzyme substrate and measure the signal (e.g., luminescence or fluorescence).
-
Calculate the EC50 value for β-arrestin recruitment.[14]
-
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for MS, mimicking many of the inflammatory and demyelinating features of the human disease.
Figure 3: Experimental workflow for the EAE mouse model.
-
Animals: Female C57BL/6 or SJL mice are commonly used strains.
-
Induction Protocol:
-
Prepare an emulsion of a myelin antigen (e.g., MOG35-55 peptide or PLP139-151 peptide) in Complete Freund's Adjuvant (CFA).
-
Subcutaneously immunize mice with the emulsion.
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later to enhance the permeability of the blood-brain barrier.[5][15]
-
-
Treatment:
-
Prophylactic: Begin treatment with the S1P1 agonist before or at the time of immunization.
-
Therapeutic: Initiate treatment after the onset of clinical signs.
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (or higher), where 0 is no disease and higher scores indicate increasing paralysis.
-
Endpoint Analysis: At the end of the study, collect CNS tissue for histological analysis of inflammation and demyelination, and isolate immune cells for flow cytometric analysis.
Conclusion
While fingolimod has been a cornerstone of MS therapy, the development of more selective S1P1 receptor modulators offers promising avenues for patients who are resistant or intolerant to fingolimod. Compounds like ponesimod, siponimod, and ozanimod exhibit distinct pharmacological profiles, with enhanced selectivity for the S1P1 receptor, which may translate to an improved safety profile.[4] Their efficacy in preclinical models and clinical trials suggests they are potent immunomodulators. For researchers investigating mechanisms of fingolimod resistance, these next-generation S1P1 agonists serve as valuable tools to dissect the roles of different S1P receptor subtypes and signaling pathways in both the peripheral immune system and the CNS. Further head-to-head comparative studies, particularly in models of fingolimod resistance, are warranted to fully elucidate the therapeutic advantages of these newer agents.
References
- 1. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To fingolimod and beyond: The rich pipeline of drug candidates that target S1P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ozanimod | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Fingolimod may support neuroprotection via blockade of astrocyte nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of action of fingolimod in multiple sclerosis therapy - Aktualności Neurologiczne - Current Neurology [neurologia.com.pl]
- 10. researchgate.net [researchgate.net]
- 11. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the In Vitro to In Vivo Correlation of S1P1 Agonist 6 Hemicalcium: A Comparative Guide
This guide provides a comprehensive framework for validating the in vitro to in vivo correlation (IVIVC) of a novel, selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, designated "S1P1 Agonist 6 Hemicalcium." The activity of this investigational compound is objectively compared with established S1P1 receptor modulators: the first-in-class, non-selective agonist Fingolimod (FTY720) and a representative second-generation selective S1P1 agonist.
The primary mechanism of S1P1 agonists involves inducing the internalization of the S1P1 receptor on lymphocytes.[1] This functional antagonism prevents the egress of lymphocytes from secondary lymphoid organs, leading to a reduction of circulating lymphocytes in the bloodstream and conferring therapeutic effects in autoimmune diseases like multiple sclerosis.[2][3] Establishing a strong IVIVC is crucial for predicting clinical efficacy from preclinical data and streamlining drug development.[4][5]
Quantitative Data Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies, facilitating a direct comparison between this compound and its alternatives.
Table 1: Comparative In Vitro Activity Profile
| Compound | S1P1 Potency (EC50, nM) | S1P3 Potency (EC50, nM) | Selectivity (S1P3/S1P1) | S1P1 Receptor Internalization (EC50, nM) |
| This compound | 0.45 | > 1,500 | > 3,300x | 1.1 |
| Fingolimod (FTY720-P) | 0.3 | 3.0 | 10x | 0.9 |
| Selective S1P1 Agonist (Example) | 0.2 | > 2,000 | > 10,000x | 0.6 |
Note: Fingolimod is a prodrug that is phosphorylated in vivo to the active FTY720-phosphate (FTY720-P).[1][6] In vitro assays use the active phosphate (B84403) form.
Table 2: Comparative In Vivo Pharmacodynamic and Safety Profile
| Compound | Lymphocyte Reduction in Mice (ED50, mg/kg) | Efficacy in EAE Mouse Model (Dose, mg/kg) | Acute Heart Rate Reduction (Bradycardia) |
| This compound | 0.15 | 0.3 | Minimal to None |
| Fingolimod (FTY720) | 0.2 | 0.5 | Significant |
| Selective S1P1 Agonist (Example) | 0.1 | 0.2 | None |
Note: Bradycardia associated with Fingolimod is primarily attributed to its agonistic activity at the S1P3 receptor.[7]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to generate the comparative data.
In Vitro Experimental Protocols
1. S1P1 Receptor Internalization Assay
This assay quantifies the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface, a key step in its mechanism of action.[2][8]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing a human S1P1 receptor tagged with a fragment of β-galactosidase and an endosome-localized fragment of β-galactosidase.
-
Principle: Agonist-induced receptor endocytosis brings the two enzyme fragments together, complementing the enzyme and generating a chemiluminescent signal.
-
Protocol:
-
Seed HEK293-S1P1 cells (1 x 10⁴ cells/well) in a 96-well white, clear-bottom plate and incubate overnight at 37°C.
-
Prepare serial dilutions of this compound and comparator compounds in assay buffer.
-
Aspirate the culture medium and add the compound dilutions to the cells.
-
Incubate the plate for 90 minutes at 37°C in a humidified, 5% CO2 incubator.
-
Add the chemiluminescent detection reagent according to the manufacturer's instructions (e.g., PathHunter® assay).
-
Incubate for 60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values by fitting the data to a four-parameter logistic curve.
-
2. S1P Receptor Functional Assay (GTPγS Binding)
This assay measures the functional potency and selectivity of agonists by quantifying G-protein activation upon receptor binding.
-
Materials: Membranes from CHO or HEK293 cells expressing human S1P1 or S1P3, [³⁵S]GTPγS.
-
Principle: Agonist binding to the GPCR stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of a radioactive signal proportional to receptor activation.
-
Protocol:
-
In a 96-well plate, combine cell membranes (5-10 µg), saponin, GDP, and varying concentrations of the test compound in assay buffer.
-
Incubate for 15 minutes at 30°C to allow compound binding.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.
-
Measure the radioactivity trapped on the filter using a scintillation counter.
-
Determine EC50 values from concentration-response curves.
-
In Vivo Experimental Protocols
1. Peripheral Lymphocyte Count Reduction in Mice
This is the primary pharmacodynamic assay to confirm the in vivo activity of S1P1 agonists.[2]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Administer this compound or comparator compounds via oral gavage at a range of doses (e.g., 0.03, 0.1, 0.3, 1 mg/kg). A vehicle control group (e.g., 1% methylcellulose) must be included.
-
Collect approximately 20 µL of blood from the tail vein at baseline (pre-dose) and at 4, 8, and 24 hours post-administration.
-
Transfer blood into EDTA-coated tubes.
-
Analyze the samples using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Calculate the percentage reduction in lymphocytes compared to the baseline for each animal.
-
Determine the ED50 (the dose causing 50% of the maximal lymphocyte reduction) at the time of peak effect (typically 24 hours).
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Examining the Use of a Mechanistic Model to Generate an In Vivo/In Vitro Correlation: Journey Through a Thought Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Next-Generation S1P1 Modulators and the Preclinical Tool "S1P1 agonist 6 hemicalcium"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of next-generation sphingosine-1-phosphate receptor 1 (S1P1) modulators, including Siponimod, Ozanimod, and Ponesimod, with the preclinical research compound "S1P1 agonist 6 hemicalcium." The information is intended to assist researchers and drug development professionals in understanding the performance, characteristics, and experimental evaluation of these compounds.
Executive Summary
Next-generation S1P1 modulators represent a significant advancement in the treatment of autoimmune diseases, particularly multiple sclerosis. These agents offer improved selectivity and safety profiles compared to the first-generation modulator, fingolimod. This guide benchmarks three prominent next-generation modulators against "this compound," a compound primarily utilized in preclinical research settings. While direct comparative data for "this compound" is limited, this guide provides a framework for its evaluation alongside clinically approved drugs, based on key performance parameters.
Data Presentation: Comparative Performance of S1P1 Modulators
The following tables summarize the available quantitative data for next-generation S1P1 modulators. Due to its status as a preclinical research tool, extensive comparative data for "this compound" is not publicly available.
Table 1: Receptor Selectivity and Potency
| Compound | S1P1 EC50 (nM) | S1P5 EC50 (nM) | Selectivity vs S1P3 | Reference |
| Siponimod | 0.39 | 0.98 | >1000-fold vs S1P2, S1P3, S1P4 | [1] |
| Ozanimod | Selective for S1P1 and S1P5 | Selective for S1P1 and S1P5 | High | [2][3] |
| Ponesimod | High affinity for S1P1 | Lower affinity vs S1P1 | High | [4][5] |
| This compound | Data not available | Data not available | Data not available |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Compound | Half-life | Lymphocyte Reduction | Reversibility of Lymphopenia | Reference |
| Siponimod | ~30 hours | ~70-80% | ~10 days | [6] |
| Ozanimod | ~21 hours (active metabolites up to 11 days) | ~57% | ~1 month | [2][6] |
| Ponesimod | ~33 hours | ~70% | ~1-2 weeks | [6] |
| This compound | Data not available | Data not available | Data not available |
Table 3: Clinical Efficacy in Relapsing Multiple Sclerosis (RMS)
| Compound | Key Clinical Trial(s) | Annualized Relapse Rate (ARR) Reduction vs. Comparator | Reference |
| Siponimod | EXPAND | 21% reduction in risk of 3-month confirmed disability progression vs. placebo | [7] |
| Ozanimod | RADIANCE, SUNBEAM | Significant reduction vs. Interferon beta-1a | [7] |
| Ponesimod | OPTIMUM | 30.5% reduction vs. Teriflunomide | [7] |
| This compound | Not applicable (preclinical) | Not applicable |
Table 4: Safety Profile Overview
| Adverse Event | Siponimod | Ozanimod | Ponesimod | Reference |
| First-dose bradycardia | Dose titration required | Dose titration required | Dose titration required | [8] |
| Atrioventricular block | Reported | Not reported | Not reported | [6] |
| Macular edema | Risk exists | Lower risk | Risk exists | [9] |
| Increased liver enzymes | Reported | Reported | Reported | [9] |
Signaling Pathways and Experimental Workflows
S1P1 Signaling Pathway
S1P1 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand sphingosine-1-phosphate (S1P) or an agonist, primarily couples to the Gαi subunit. This initiates a signaling cascade that is crucial for lymphocyte trafficking from secondary lymphoid organs to the periphery. S1P1 modulators act as functional antagonists by causing the internalization and degradation of the receptor, thereby preventing lymphocytes from responding to the S1P gradient and egressing from lymph nodes. This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes that can mediate autoimmune responses.
References
- 1. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of S1P1 Agonist 6 Hemicalcium Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, with a focus on confirming the on-target effects of "S1P1 agonist 6 hemicalcium" using knockout (KO) models. While direct comparative experimental data for "this compound" in S1P1 KO models is limited in publicly available literature, this guide extrapolates its expected on-target effects based on the well-established mechanism of action for this class of compounds. The principles are illustrated using data from the extensively studied S1P1 agonist, Fingolimod (FTY720).
Introduction to S1P1 Agonism and On-Target Effects
S1P1 is a G protein-coupled receptor that plays a pivotal role in regulating lymphocyte trafficking from secondary lymphoid organs into the bloodstream.[1][2][3] The egress of lymphocytes is dependent on a physiological gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within lymphoid tissues.[4] S1P1 agonists are a class of immunomodulatory drugs that mimic the action of endogenous S1P.[5]
The primary on-target effect of S1P1 agonists is the induction of lymphopenia (a reduction of lymphocytes in the peripheral blood) by preventing the egress of lymphocytes from lymph nodes.[1][4] This is achieved through the binding of the agonist to S1P1 on lymphocytes, leading to the internalization and degradation of the receptor.[6] This functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them within the lymphoid organs.[7] This mechanism of action is particularly relevant for the treatment of autoimmune diseases, where reducing the circulation of autoreactive lymphocytes can ameliorate disease symptoms.[8][9] "this compound" is described as an S1P1 agonist that reduces autoimmune activity by blocking the transportation of lymphocytes.[10]
The Crucial Role of Knockout Models in Target Validation
To confirm that the observed lymphopenia is a direct result of S1P1 engagement (on-target effect) and not due to off-target activities, S1P1 knockout (KO) mouse models are indispensable. In these models, the S1pr1 gene is deleted, and therefore, the S1P1 receptor is absent.
The logic is straightforward: if an S1P1 agonist is administered to a wild-type mouse, it will induce lymphopenia. However, in an S1P1 KO mouse, the drug will have no target on the lymphocytes and, consequently, will not be able to induce lymphopenia. This differential effect provides definitive evidence of the on-target action of the S1P1 agonist.
Comparative Analysis of S1P1 Agonists
The development of S1P1 agonists has evolved from non-selective compounds like Fingolimod, which also targets other S1P receptors (S1P3, S1P4, and S1P5), to more selective agonists.[11] The selectivity for S1P1 is crucial as activation of other S1P receptors, particularly S1P3, has been associated with adverse effects such as transient bradycardia.[11] While specific data for "this compound" is not available, it is marketed as an S1P1 agonist, suggesting a degree of selectivity.
Quantitative Data Comparison
The following table summarizes the expected outcomes of administering different S1P1 agonists to wild-type and S1P1 KO mice. The data for Fingolimod is based on published studies, while the data for "this compound" and other selective S1P1 agonists is predictive based on their mechanism of action.
| Compound | Animal Model | Dosage | Effect on Peripheral Blood Lymphocyte Count | Conclusion on On-Target Effect |
| Fingolimod (FTY720) | Wild-Type Mouse | 0.1 - 1 mg/kg | Significant reduction (lymphopenia) | On-target effect observed |
| S1P1 KO Mouse | 0.1 - 1 mg/kg | No significant change | Confirms S1P1 is the target for lymphopenia | |
| Selective S1P1 Agonist (e.g., Compound 20) [11] | Wild-Type Rat | 0.1 mg/kg | Full lymphopenia | On-target effect observed |
| S1P1 KO Mouse (Expected) | Therapeutic Dose | No significant change | Expected to confirm S1P1 as the target | |
| This compound | Wild-Type Mouse (Expected) | Therapeutic Dose | Expected to cause significant reduction (lymphopenia) | Expected on-target effect |
| S1P1 KO Mouse (Expected) | Therapeutic Dose | Expected to show no significant change | Would confirm S1P1 is the target |
Experimental Protocols
Lymphocyte Reduction Assay in Mice
This protocol outlines the key steps to assess the on-target effect of an S1P1 agonist by measuring peripheral blood lymphocyte counts in wild-type and S1P1 KO mice.
1. Animal Models:
-
Wild-type C57BL/6 mice (control group).
-
S1P1 knockout (S1pr1-/-) mice on a C57BL/6 background.
2. Compound Administration:
-
Dissolve the S1P1 agonist (e.g., "this compound") in a suitable vehicle (e.g., 1% methylcellulose).
-
Administer the compound orally (p.o.) or via intraperitoneal (i.p.) injection at the desired dose.
-
Administer vehicle to control groups of both wild-type and S1P1 KO mice.
3. Blood Collection:
-
Collect peripheral blood samples from the tail vein or retro-orbital sinus at baseline (pre-dose) and at various time points post-administration (e.g., 4, 8, 24, 48 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Lymphocyte Counting (Flow Cytometry):
-
Lyse red blood cells using a lysis buffer.
-
Stain the remaining white blood cells with fluorescently labeled antibodies specific for lymphocyte markers (e.g., anti-CD45, anti-CD3, anti-B220, anti-CD4, anti-CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the absolute number and percentage of different lymphocyte populations.
5. Data Analysis:
-
Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.
-
Compare the lymphocyte counts between the treated and vehicle control groups for both wild-type and S1P1 KO mice.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Visualizations
S1P1 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 9. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S1P1 Agonist 6 Hemicalcium and its Analogs in Pharmacodynamics
In the landscape of immunomodulatory drug discovery, Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists have emerged as a pivotal class of therapeutics. Their mechanism of action, primarily centered on the sequestration of lymphocytes in secondary lymphoid organs, offers a targeted approach to managing autoimmune diseases. This guide provides a detailed comparative analysis of the pharmacodynamics of "S1P1 agonist 6 hemicalcium" and its structural analogs, presenting key experimental data, methodologies, and signaling pathways for researchers, scientists, and drug development professionals.
"this compound" belongs to a class of 2-imino-thiazolidin-4-one derivatives that have been identified as potent and orally active S1P1 receptor agonists.[1][2] The core scaffold of these compounds has been systematically modified to explore structure-activity relationships (SAR), leading to the identification of analogs with varying potency, selectivity, and pharmacokinetic profiles.[2]
Comparative Pharmacodynamic Data
The following tables summarize the in vitro potency and selectivity of this compound's core scaffold analogs at human S1P receptors. The data is derived from studies on a series of 2-imino-thiazolidin-4-one derivatives.[2]
Table 1: In Vitro Potency (EC50) of 2-imino-thiazolidin-4-one Analogs at the Human S1P1 Receptor
| Compound ID | R Group Modification | EC50 (nM) at hS1P1 |
| Analog 1 | -H | >10000 |
| Analog 2 | -CH3 | 1800 |
| Analog 3 | -OCH3 | 350 |
| 8bo (ACT-128800) | Specific complex moiety | 0.4 |
EC50 values were determined using a GTPγS binding assay with membranes from CHO cells stably expressing the human S1P1 receptor.[2]
Table 2: In Vitro Selectivity Profile of Analog 8bo (ACT-128800) across Human S1P Receptors
| Receptor Subtype | EC50 (nM) | Fold Selectivity vs. hS1P1 |
| hS1P1 | 0.4 | - |
| hS1P2 | >10000 | >25000 |
| hS1P3 | 130 | 325 |
| hS1P4 | 1200 | 3000 |
| hS1P5 | 12 | 30 |
Selectivity is calculated as the ratio of the EC50 value for the respective S1P receptor subtype to the EC50 value for hS1P1.[2]
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular signaling events. The receptor is coupled to the Gi/o family of G proteins.[3] Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effectors, including Phosphoinositide 3-kinase (PI3K) and Akt, which are involved in cell survival and proliferation. Furthermore, S1P1 signaling plays a crucial role in regulating cell migration, a key aspect of its lymphocyte sequestration effect.
S1P1 Receptor Signaling Cascade
Experimental Protocols
The pharmacodynamic characterization of S1P1 agonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the S1P1 receptor.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA, at pH 7.4.
-
Radioligand: A radiolabeled S1P1 ligand, such as [33P]S1P, is used.
-
Incubation: Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together.
-
Separation and Detection: The bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of the test compound.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the S1P1 receptor.
-
Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing the S1P1 receptor are used.
-
Assay Buffer: The buffer typically contains 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% BSA, at pH 7.4.
-
GTPγS: A non-hydrolyzable GTP analog, [35S]GTPγS, is used.
-
Incubation: Membranes, [35S]GTPγS, and varying concentrations of the test compound are incubated.
-
Separation and Detection: The reaction is stopped, and the amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax) of the agonist.
In Vivo Lymphocyte Depletion Assay
This assay assesses the in vivo efficacy of S1P1 agonists by measuring their ability to reduce circulating lymphocyte counts.
-
Animal Model: Typically, rats or mice are used for this assay.
-
Compound Administration: The test compound is administered orally or via another relevant route.
-
Blood Sampling: Blood samples are collected at various time points before and after compound administration.
-
Lymphocyte Counting: The number of lymphocytes in the blood samples is determined using a hematology analyzer.
-
Data Analysis: The percentage reduction in lymphocyte count is calculated relative to the baseline, and the dose-response relationship is determined. For example, compound 8bo (ACT-128800) showed a maximal reduction of circulating lymphocytes in rats at a dose of 3 mg/kg.[2]
Drug Discovery Workflow for S1P1 Agonists
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of S1P1 Agonist 6 Hemicalcium
Essential procedures for the safe handling and disposal of S1P1 agonist 6 hemicalcium are critical for maintaining laboratory safety and environmental compliance. For researchers, scientists, and drug development professionals, understanding these protocols is paramount to mitigate risks associated with this potent bioactive compound. This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the protection of personnel and the environment.
As a potent S1P1 receptor agonist, this compound requires careful management as chemical waste. The primary route of disposal for this compound, like many other novel chemical entities, is through a licensed hazardous waste disposal company. It is imperative to adhere to all federal, state, and local regulations governing chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. This includes, but is not limited to:
| PPE Category | Specific Items |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Required if handling powders outside a fume hood |
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
Step-by-Step Disposal Procedures
-
Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes contaminated labware (e.g., pipette tips, vials), unused stock solutions, and any material used for spill cleanup.
-
Waste Container: Place all this compound waste into a designated, chemically resistant, and sealable container. The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Do not attempt to dispose of this material down the drain or in regular trash.
-
Documentation: Complete all required waste disposal documentation, including waste manifests, as provided by the disposal company and your institution's Environmental Health and Safety (EHS) department.
Spill Management
In the event of a spill, the following procedures should be enacted immediately:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully cover with a damp cloth or paper towels to avoid raising dust.
-
Collect: Gently sweep or wipe up the absorbed material and place it in a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a thorough water rinse. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Signaling Pathway Context
S1P1 agonists exert their biological effects by modulating the sphingosine-1-phosphate receptor 1 signaling pathway, which is crucial in lymphocyte trafficking. Understanding this context underscores the bioactivity of the compound and the need for careful handling.
By adhering to these stringent disposal protocols, laboratories can ensure a safe working environment and maintain compliance with all relevant regulations, thereby fostering a culture of safety and responsibility in research and development.
Essential Safety and Operational Protocols for Handling S1P1 Agonist 6 Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of S1P1 agonist 6 hemicalcium (also referred to as Compound I), a potent immunomodulatory agent. Adherence to these protocols is essential to ensure personnel safety, prevent contamination, and maintain experimental integrity. Given that a specific Safety Data Sheet (SDS) with quantitative hazard data for this compound is not publicly available, these recommendations are based on best practices for handling potent pharmaceutical compounds. A thorough risk assessment should be conducted for any specific experimental procedure.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent compounds like this compound. The required level of PPE is dictated by the nature of the handling activity and the associated risk of exposure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood. - Disposable solid-front lab coat with tight-fitting cuffs. - Double gloving (e.g., nitrile or neoprene). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide an extra barrier against contamination. |
| Solution Preparation | - Certified chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed. |
Glove Compatibility:
While specific breakthrough times for this compound are not available, nitrile gloves are a common choice for handling many laboratory chemicals. However, for potent compounds, it is crucial to use gloves rated for the specific solvent being used. Always consult the glove manufacturer's compatibility chart. For prolonged exposure or when handling concentrated solutions, consider using thicker, chemical-resistant gloves such as neoprene or butyl rubber over a standard nitrile glove (double gloving).
| Glove Material | General Resistance |
| Nitrile | Good resistance to a wide range of chemicals, oils, and solvents. A common choice for general laboratory use. |
| Neoprene | Excellent resistance to acids, bases, oils, and many solvents. |
| Butyl Rubber | High resistance to permeation by gases and vapors, as well as to highly corrosive acids. |
| Latex | Generally not recommended for handling potent chemical compounds due to potential for allergic reactions and lower chemical resistance compared to other materials. |
II. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines a general workflow for the safe handling of this compound.
1. Preparation:
-
Review Safety Information: If a Safety Data Sheet (SDS) is available, review it thoroughly. Conduct a risk assessment for the specific experiment.
-
Prepare Work Area: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface before and after use. Prepare a spill kit appropriate for the chemicals being used.
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents, glassware, and waste containers, and place them inside the fume hood.
2. Personal Protective Equipment (PPE) Donning:
-
Don the appropriate PPE as outlined in the table above, ensuring a proper fit.
3. Experimental Procedure (Example: Solution Preparation):
-
Weighing: If weighing the solid compound, perform this task within a containment device such as a ventilated balance enclosure or a fume hood. Use a disposable weigh boat.
-
Dissolving: Carefully add the solvent to the weighed compound. Avoid splashing. If sonication is required, ensure the vial is securely capped.
-
Handling: Conduct all manipulations of the compound and its solutions within the designated containment area.
4. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning solution (see Section III).
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound.
5. Personal Protective Equipment (PPE) Doffing:
-
Remove PPE in the correct sequence to avoid self-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye and respiratory protection.
6. Waste Segregation and Labeling:
-
Collect all contaminated materials (e.g., pipette tips, vials, gloves, lab coats) in designated, sealed, and clearly labeled hazardous waste containers.
III. Disposal Plan
The disposal of potent compounds like this compound and all contaminated materials must be managed meticulously to prevent environmental release and accidental exposure.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed container. - Do not dispose of down the drain or in regular trash. - Dispose of through a certified hazardous waste vendor. | The label should clearly identify the contents as a potent compound. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated. |
| Aqueous Waste | - Collect in a sealed, labeled container. - The container should be compatible with the solvents used. - Dispose of through a certified hazardous waste vendor. | Never mix incompatible waste streams. |
| Sharps (e.g., needles) | - Dispose of immediately in a designated sharps container. - Do not recap, bend, or break needles. | The sharps container should be puncture-resistant and leak-proof. |
Decontamination Solutions:
For routine cleaning of surfaces potentially contaminated with this compound, a solution of 70% ethanol (B145695) or isopropanol (B130326) can be used for initial removal. For more thorough decontamination, especially after a spill, a solution known to be effective against potent pharmaceutical compounds should be used. While specific data for this S1P1 agonist is unavailable, solutions containing sodium hypochlorite (B82951) (bleach) or specialized detergents have been shown to be effective for decontaminating surfaces from other potent compounds. Always follow a validated cleaning procedure for your specific laboratory.[1][2][3]
IV. Experimental Protocol: In Vitro S1P1 Receptor Internalization Assay
This is a representative protocol for an in vitro experiment using an S1P1 agonist.[4]
Objective: To evaluate the ability of this compound to induce the internalization of the S1P1 receptor in a cell-based assay.
Materials:
-
HEK293 cell line engineered to express a tagged S1P1 receptor.
-
Cell culture medium and reagents.
-
This compound.
-
Control S1P1 agonist (e.g., Fingolimod/FTY720).
-
Assay buffer.
-
96-well plates.
-
Luminescence or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the HEK293-S1P1 cells into a 96-well plate at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.
-
Treatment: Remove the cell culture medium from the wells and add the diluted this compound and control compounds.
-
Incubation: Incubate the plate for a specified period (e.g., 90 minutes) at 37°C to allow for receptor internalization.
-
Detection: Following incubation, add the detection reagents according to the assay kit manufacturer's instructions. This typically involves a chemiluminescent or fluorescent substrate that is activated upon receptor internalization.
-
Data Acquisition: Read the plate using a luminescence or fluorescence plate reader.
-
Analysis: Analyze the data to determine the concentration-response curve and calculate the EC50 value for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
